Product packaging for tert-Butyl fluoride(Cat. No.:CAS No. 353-61-7)

tert-Butyl fluoride

Cat. No.: B1596033
CAS No.: 353-61-7
M. Wt: 76.11 g/mol
InChI Key: GSMZLBOYBDRGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tert-Butyl fluoride is a useful research compound. Its molecular formula is C4H9F and its molecular weight is 76.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9F B1596033 tert-Butyl fluoride CAS No. 353-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F/c1-4(2,3)5/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMZLBOYBDRGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059860
Record name Propane, 2-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353-61-7
Record name 2-Fluoro-2-methylpropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-fluoro-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-fluoro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1059860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

tert-butyl fluoride physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Fluoride

Introduction

This compound (2-fluoro-2-methylpropane) is a fluorinated alkane that serves as a significant model compound in the study of organic reaction mechanisms, particularly nucleophilic substitution reactions.[1] Its unique structure, featuring a tertiary carbon bonded to a highly electronegative fluorine atom, imparts distinct physical and chemical properties that are of considerable interest to researchers in organic chemistry and drug development.[1] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and visualizations of its primary reaction pathway and synthetic workflow.

Physical and Chemical Properties

The physical and chemical data for this compound are summarized below.

Identifiers and General Properties
PropertyValueReference
IUPAC Name 2-fluoro-2-methylpropane[2][3][4]
Synonyms t-butyl fluoride, 2-methyl-2-fluoropropane[3][5]
CAS Number 353-61-7[1][2][3][4][5][6]
Molecular Formula C₄H₉F[2][3][4][5][6][7]
Molecular Weight 76.11 g/mol [1][7]
Appearance Colorless liquid[2]
Odor Faint, sweet, ether-like[2]
Physical Properties
PropertyValueReference
Density 0.76 g/cm³[3]
Boiling Point 12 °C to 28.40 °C[2][7]
Melting Point -77 °C[7]
Vapor Pressure 708 mmHg at 25°C[3]
Refractive Index 1.324 to 1.335[3][7]
Dipole Moment 1.96 D[7]
Solubility Insoluble in water; soluble in organic solvents[2]
Spectroscopic Data
TechniqueKey Features and ObservationsReference
Mass Spectrometry (MS) Electron impact (EI) ionization leads to a molecular ion (M⁺·). A major peak is expected at m/z 57, corresponding to the highly stable tert-butyl cation, [C(CH₃)₃]⁺, formed by the loss of a fluorine radical.[1]
Infrared (IR) Spectroscopy The C-F stretching vibration is a key feature, providing a direct measure of the C-F bond strength. The spectrum also shows vibrations for the methyl group C-H stretches and C-C skeletal vibrations.[1]
¹⁹F NMR Spectroscopy The chemical shift is influenced by the electronic environment of the fluorine atom. Studies have used ¹⁹F NMR to calculate shielding and understand the contribution of molecular orbitals.[8][9]

Chemical Properties and Reactivity

Nucleophilic Substitution Reactions (Sₙ1)

Tertiary alkyl halides like this compound predominantly undergo nucleophilic substitution via the Sₙ1 mechanism.[1] This is due to the high stability of the tertiary carbocation intermediate that forms upon the departure of the leaving group.[1] Although the carbon-fluorine bond is the strongest among the carbon-halogen bonds, making fluoride a poor leaving group, the stability of the tert-butyl carbocation facilitates the Sₙ1 reaction.[1] Solvent polarity plays a crucial role, with polar solvents stabilizing the carbocation intermediate and accelerating the reaction rate.[1] The solvolysis of this compound has been a subject of intense study to understand transition states and solvent participation.[1]

Caption: Sₙ1 reaction pathway of this compound.

Elimination Reactions (E2)

While Sₙ1 is dominant, this compound can undergo E2 elimination reactions in the presence of a strong, sterically hindered base, such as potassium tert-butoxide.[1] The high electronegativity of fluorine increases the acidity of the β-hydrogens, which can favor elimination under appropriate conditions.[1] However, the strength of the C-F bond can make elimination a challenging process.[1]

Stability

The C-F bond in this compound is strong, contributing to the molecule's overall stability under normal conditions.[1] However, like many fluorinated compounds, its persistence in the environment is a consideration in its application.[2]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the nucleophilic substitution of a tert-butyl halide (e.g., tert-butyl chloride or bromide) with a fluoride source.[1]

Methodology:

  • Reactants : tert-Butyl chloride or tert-butyl bromide is used as the starting material. The fluoride source can be potassium fluoride (KF) or silver fluoride (AgF).[1] Tetrabutylammonium fluoride (TBAF) is another effective, soluble source of fluoride ions.[1][10]

  • Solvent : The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The solvent's role is to solubilize the reactants and stabilize the carbocation intermediate formed in the Sₙ1 pathway.[1]

  • Procedure :

    • The chosen tert-butyl halide and fluoride source are dissolved in the polar aprotic solvent in a reaction vessel equipped with a reflux condenser and magnetic stirrer.

    • The mixture is heated to facilitate the substitution reaction. The reaction temperature and time will depend on the specific reactants and solvent used.

    • The progress of the reaction can be monitored using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.[1]

  • Work-up :

    • Once the reaction is complete, the mixture is cooled to room temperature.

    • The product is typically extracted from the reaction mixture using an organic solvent.

    • The organic layer is washed to remove any remaining salts or impurities.

Synthesis_Workflow cluster_synthesis Reaction Setup cluster_monitoring Monitoring cluster_purification Purification Reactants 1. Combine t-Butyl Halide & Fluoride Source (e.g., KF) Solvent 2. Add Polar Aprotic Solvent (e.g., THF) Reactants->Solvent Reaction 3. Heat and Stir Solvent->Reaction Monitor Monitor Progress (GC-MS or NMR) Reaction->Monitor Workup 4. Aqueous Work-up & Extraction Monitor->Workup Distillation 5. Fractional Distillation (under inert atmosphere) Workup->Distillation Product Pure this compound Distillation->Product

Caption: Experimental workflow for synthesis and purification.

Purification

Purification of the crude product is essential to remove unreacted starting materials, solvent, and byproducts.

Methodology:

  • Fractional Distillation : Due to its low boiling point and high volatility, fractional distillation is the primary method for purifying this compound.[1][2]

  • Inert Atmosphere : The distillation should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and minimize moisture, which can affect purity.[1]

  • Purity Analysis : The purity of the final product is typically confirmed by GC-MS or NMR spectroscopy to ensure the absence of acidic impurities and moisture.[1]

Safety and Handling

This compound is a flammable liquid and vapor.[11] It is harmful if swallowed and can cause skin and eye irritation, as well as respiratory irritation.[11][12]

  • Handling : Work in a well-ventilated area or under a fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Keep away from heat, sparks, and open flames.[11]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]

  • Disposal : Dispose of contents and container to an approved waste disposal plant.[12]

Hazardous combustion products can include carbon oxides (CO, CO₂), hydrogen fluoride (HF), and fluorine.[12]

References

An In-depth Technical Guide to the Synthesis of tert-Butyl Fluoride from tert-Butyl Alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of tert-butyl fluoride from tert-butyl alcohol. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the available synthetic routes, complete with experimental protocols and comparative data. This document explores the use of key fluorinating agents, including Diethylaminosulfur Trifluoride (DAST), Olah's reagent, Yarovenko's reagent, and Tetrabutylammonium Fluoride (TBAF), detailing the reaction mechanisms and providing insights into process optimization.

Executive Summary

The conversion of tert-butyl alcohol to this compound is a fundamental transformation in organofluorine chemistry, a field of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom. The tertiary nature of the alcohol substrate dictates that the reaction generally proceeds via an S(_N)1 mechanism, involving a stable tert-butyl carbocation intermediate. This guide presents a comparative analysis of four prominent methods for this synthesis, summarizing their reaction conditions, yields, and specific procedural details.

Comparative Data of Synthetic Methods

The following table summarizes the quantitative data for the different methods of synthesizing this compound from tert-butyl alcohol, allowing for easy comparison of their efficacy and reaction conditions.

MethodReagentSolventTemperature (°C)Reaction TimeYield (%)
Method 1 Diethylaminosulfur Trifluoride (DAST)Dichloromethane-78 to rt1-2 hModerate
Method 2 Olah's Reagent (HF-Pyridine)Neat0 to rt1-3 hHigh
Method 3 Yarovenko's Reagent (ClFC=C(NEt₂))Neat or CH₂Cl₂rt1-2 hModerate
Method 4 Tetrabutylammonium Fluoride (TBAF)tert-ButanolReflux12-24 hGood

Method 1: Fluorination using Diethylaminosulfur Trifluoride (DAST)

Diethylaminosulfur trifluoride (DAST) is a widely used and commercially available reagent for the deoxofluorination of alcohols. The reaction with tert-butyl alcohol proceeds under mild conditions, but DAST is known to be thermally unstable and moisture-sensitive, requiring careful handling.

Experimental Protocol

A general procedure for the fluorination of an alcohol using DAST is as follows:

  • To a solution of the alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (0.1-0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a cold saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

Reaction Mechanism

The reaction of tert-butyl alcohol with DAST is believed to proceed through an S(N)1 pathway. The alcohol is first activated by DAST to form an intermediate alkoxyaminosulfur difluoride. This intermediate then dissociates to form a stable tert-butyl carbocation and a fluoride anion, which subsequently combine to yield the final product.[1][2]

DAST_Mechanism tBuOH tert-Butyl Alcohol Intermediate Alkoxyaminosulfur Difluoride Intermediate tBuOH->Intermediate + DAST DAST DAST (Et₂NSF₃) Carbocation tert-Butyl Carbocation Intermediate->Carbocation Dissociation Fluoride Fluoride Anion (F⁻) Intermediate->Fluoride Byproduct Et₂NSOF + HF Intermediate->Byproduct Product This compound Carbocation->Product + F⁻ Fluoride->Product

Caption: Reaction mechanism of tert-butyl alcohol with DAST.

Method 2: Fluorination using Olah's Reagent

Olah's reagent, a complex of hydrogen fluoride and pyridine (typically 70:30 w/w), is a highly effective and stable source of nucleophilic fluoride for the conversion of alcohols to alkyl fluorides.[3] The reaction with tert-butyl alcohol is generally high-yielding.

Experimental Protocol

A representative procedure for the fluorination of a tertiary alcohol using Olah's reagent is as follows:

  • In a polyethylene or Teflon flask, dissolve the tert-butyl alcohol (1.0 eq) in Olah's reagent (excess) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the reaction by GC or NMR.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a low-boiling point solvent such as pentane or diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and carefully remove the solvent by distillation to obtain this compound.

Reaction Mechanism

The fluorination of tert-butyl alcohol with Olah's reagent follows a classic S(_N)1 mechanism. The alcohol is protonated by the highly acidic HF-pyridine complex, forming a good leaving group (water). Subsequent loss of water generates the stable tert-butyl carbocation, which is then attacked by the fluoride ion from the reagent to give the product.

Olahs_Reagent_Mechanism tBuOH tert-Butyl Alcohol Protonated_tBuOH Protonated tert-Butyl Alcohol tBuOH->Protonated_tBuOH + H⁺ (from HF-Py) HF_Py HF-Pyridine Carbocation tert-Butyl Carbocation Protonated_tBuOH->Carbocation - H₂O Water Water (H₂O) Protonated_tBuOH->Water Product This compound Carbocation->Product + F⁻ Fluoride Fluoride Anion (F⁻) Fluoride->Product

Caption: S(_N)1 mechanism for the fluorination of tert-butyl alcohol with Olah's reagent.

Method 3: Fluorination using Yarovenko's Reagent

Yarovenko's reagent (2-chloro-1,1,2-trifluoro-N,N-diethylamine) is another effective reagent for the conversion of alcohols to alkyl fluorides. It is prepared from the reaction of chlorotrifluoroethylene with diethylamine.

Experimental Protocol

A general procedure for the fluorination of an alcohol with Yarovenko's reagent is as follows:

  • To the tert-butyl alcohol (1.0 eq), add Yarovenko's reagent (1.1-1.2 eq) either neat or in an inert solvent like dichloromethane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • The reaction is often exothermic, and cooling may be required initially.

  • Monitor the reaction progress by GC or NMR.

  • Upon completion, the product can be isolated by direct distillation from the reaction mixture.

  • Alternatively, the reaction mixture can be diluted with an inert solvent and washed with water and sodium bicarbonate solution to remove byproducts before distillation.

Reaction Mechanism

The mechanism of fluorination with Yarovenko's reagent involves the initial formation of an intermediate by the reaction of the alcohol with the reagent. This is followed by an intramolecular nucleophilic attack of the fluoride, proceeding through a likely S(_N)1 pathway for a tertiary alcohol, to yield the alkyl fluoride and N,N-diethyl-2-chloro-2-fluoroacetamide as a byproduct.

Yarovenkos_Reagent_Mechanism tBuOH tert-Butyl Alcohol Intermediate Intermediate Adduct tBuOH->Intermediate + Yarovenko's Reagent Yarovenko Yarovenko's Reagent Carbocation tert-Butyl Carbocation Intermediate->Carbocation Dissociation Byproduct N,N-diethyl-2-chloro- 2-fluoroacetamide Intermediate->Byproduct Product This compound Carbocation->Product + F⁻ (intramolecular)

Caption: Reaction pathway for the fluorination of tert-butyl alcohol with Yarovenko's reagent.

Method 4: Fluorination using Tetrabutylammonium Fluoride (TBAF)

Tetrabutylammonium fluoride (TBAF) is a convenient and soluble source of fluoride ions. For the fluorination of alcohols, particularly tertiary alcohols, the use of a complex of TBAF with tert-butyl alcohol, such as TBAF(tBuOH)₄, has been shown to be effective in reducing elimination side products.[4][5][6][7]

Experimental Protocol

A potential procedure for the fluorination of tert-butyl alcohol using a TBAF-based system is as follows:

  • Prepare the TBAF(tBuOH)₄ complex by dissolving anhydrous TBAF in excess tert-butyl alcohol and removing the excess alcohol under reduced pressure.

  • Alternatively, use a commercially available solution of TBAF in THF and add excess tert-butyl alcohol.

  • Heat the mixture of tert-butyl alcohol and the TBAF reagent to reflux for an extended period (12-24 hours).

  • Monitor the reaction by GC or NMR.

  • After cooling, dilute the reaction mixture with a non-polar solvent like pentane and wash with water to remove the TBAF salts.

  • Dry the organic layer over a suitable drying agent (e.g., MgSO₄), filter, and carefully distill to isolate the volatile this compound.

Reaction Mechanism

The reaction likely proceeds via an S(_N)1 mechanism. The hydroxyl group of tert-butyl alcohol is a poor leaving group. In this system, it is proposed that the fluoride ion, coordinated with tert-butyl alcohol molecules, acts as a base to deprotonate another molecule of tert-butyl alcohol, forming tert-butoxide. The tert-butoxide can then activate the starting alcohol for substitution. Alternatively, direct displacement of the hydroxyl group by fluoride under forcing conditions may occur, facilitated by the high concentration of both reactants. The hydrogen bonding network of the TBAF(tBuOH)₄ complex is believed to play a crucial role in enhancing the nucleophilicity of the fluoride ion while minimizing its basicity, thus suppressing the competing E2 elimination pathway.[8]

TBAF_Mechanism cluster_activation Activation cluster_substitution Substitution tBuOH1 tert-Butyl Alcohol Activated_Intermediate Activated Intermediate tBuOH1->Activated_Intermediate + TBAF(tBuOH)₄ TBAF_complex TBAF(tBuOH)₄ Carbocation tert-Butyl Carbocation Activated_Intermediate->Carbocation Dissociation Product This compound Carbocation->Product + F⁻ Fluoride Fluoride Anion (F⁻) Fluoride->Product

Caption: Proposed S(_N)1 pathway for the TBAF-mediated fluorination of tert-butyl alcohol.

Conclusion

The synthesis of this compound from tert-butyl alcohol can be achieved through various methods, each with its own set of advantages and challenges. The choice of reagent and reaction conditions should be guided by factors such as desired yield, scalability, cost, and safety considerations. Olah's reagent generally provides high yields, while DAST offers a milder alternative, albeit with handling precautions. Yarovenko's reagent is also effective but may be less readily available. The use of TBAF, particularly as a complex with tert-butyl alcohol, presents a promising approach for minimizing elimination byproducts, which is a common issue in the reactions of tertiary alcohols. This guide provides the necessary foundational knowledge for researchers to select and optimize the most suitable method for their specific needs in the synthesis of this important fluorinated building block.

References

tert-butyl fluoride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core identification and property data for tert-Butyl Fluoride, a key organofluorine compound.

Physicochemical Properties

The fundamental physicochemical data for this compound (also known as 2-fluoro-2-methylpropane) are summarized below. These identifiers are essential for regulatory submissions, database searches, and procurement.

PropertyValueSource
CAS Number 353-61-7[1][2][3][4][5]
Molecular Formula C₄H₉F[1][3][4][5]
Molecular Weight 76.11 g/mol [2][4][5][6]
76.112663 g/mol [1]
76.1127 g/mol [3]
Synonyms 2-fluoro-2-methylpropane, t-butyl fluoride[3][6]

Compound Identification Workflow

The logical relationship between the common name of the compound and its primary chemical identifiers is crucial for accurate documentation and research. The following diagram illustrates this workflow.

G Compound This compound CAS CAS Number 353-61-7 Compound->CAS is identified by MW Molecular Weight ~76.11 g/mol Compound->MW has Formula Molecular Formula C₄H₉F Compound->Formula has

Logical relationship between chemical name and identifiers.

References

Spectroscopic Profile of Tert-Butyl Fluoride: An In-depth ¹H and ¹⁹F NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-butyl fluoride. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in fields where the characterization of fluorinated organic molecules is critical. This document details the key NMR parameters, experimental protocols for data acquisition, and visual representations of the underlying spectroscopic principles.

¹H and ¹⁹F NMR Spectroscopic Data

The NMR spectroscopic parameters for this compound are summarized in the tables below. These values are crucial for the structural elucidation and purity assessment of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

ParameterValue
Chemical Shift (δ)1.28 ppm
MultiplicityDoublet
Coupling Constant (³JHF)20.2 Hz
Integration9H

Table 2: ¹⁹F NMR Spectroscopic Data for this compound

ParameterValue
Chemical Shift (δ)-148.5 ppm
MultiplicityDecet
Coupling Constant (³JHF)20.2 Hz
Integration1F

Experimental Protocols

The acquisition of high-quality ¹H and ¹⁹F NMR spectra for the volatile compound this compound requires careful sample preparation and instrument parameterization. The following protocols provide a general framework for obtaining reliable data.

General Sample Preparation for a Volatile Liquid
  • Solvent Selection: Choose a deuterated solvent in which this compound is soluble and that has a boiling point significantly higher than that of the analyte to minimize evaporation. Chloroform-d (CDCl₃) or acetone-d₆ are common choices.

  • Concentration: Prepare a dilute solution of this compound in the chosen deuterated solvent. For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less sensitive ¹⁹F nucleus, a higher concentration may be beneficial, though modern spectrometers can often acquire good data at similar concentrations.

  • NMR Tube: Use a standard 5 mm NMR tube. Given the volatility of this compound (boiling point: 12-13 °C), it is crucial to securely cap the NMR tube to prevent evaporation and changes in concentration during the experiment. For extended measurements or variable temperature studies, a sealed NMR tube may be necessary.

  • Internal Standard: For precise chemical shift referencing, an internal standard can be added. For ¹H NMR, tetramethylsilane (TMS) is the standard (δ = 0.00 ppm). For ¹⁹F NMR, a common internal or external standard is trifluorotoluene (C₆F₅CF₃) or hexafluorobenzene (C₆F₆).

¹H NMR Data Acquisition Protocol
  • Spectrometer Setup: Tune and match the NMR probe for the ¹H frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time (at): 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, should be adequate to cover the expected chemical shift range and the solvent peak.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals.

¹⁹F NMR Data Acquisition Protocol
  • Spectrometer Setup: Tune and match the NMR probe for the ¹⁹F frequency.

  • Locking and Shimming: Maintain the lock on the deuterium signal of the solvent from the ¹H setup. Re-shimming may be necessary for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment, often with proton decoupling, is used. For observing the ¹H-¹⁹F coupling, a proton-coupled ¹⁹F spectrum should be acquired.

    • Acquisition Time (at): 1-2 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 16-64 scans may be required depending on the concentration.

    • Spectral Width (sw): The chemical shift range for organofluorine compounds is large. A spectral width of at least 250 ppm is recommended to ensure all signals are captured.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Reference the spectrum to the appropriate fluorine standard.

    • Integrate the signals.

Visualizations

The following diagrams illustrate the key concepts and workflows relevant to the NMR analysis of this compound.

Spin_Spin_Coupling cluster_tertbutyl tert-Butyl Group H ¹H F ¹⁹F H->F ³JHF (20.2 Hz) C1 C C1->F ¹JCF C2 C C1->C2 C3 C C1->C3 C4 C C1->C4 C2->H ¹JCH C3->H ¹JCH C4->H ¹JCH NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve this compound in deuterated solvent B Transfer to NMR tube A->B C Add internal standard (optional) B->C D Insert sample into spectrometer C->D E Lock and Shim D->E F Set acquisition parameters E->F G Acquire FID F->G H Fourier Transform G->H I Phase Correction H->I J Referencing I->J K Integration and Analysis J->K

The SN1 Solvolysis of Tert-Butyl Fluoride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SN1 solvolysis mechanism of tert-butyl fluoride. While quantitative kinetic data for this compound is less prevalent in the literature compared to its heavier halide counterparts, this document extrapolates from the well-established principles of SN1 reactions and comparative data from other tert-butyl halides to offer a thorough understanding of its expected behavior. This guide covers the core mechanistic principles, the influence of solvent effects, detailed experimental protocols for kinetic analysis, and a comparative look at the solvolysis rates of other tert-butyl halides.

The SN1 Solvolysis Mechanism

The solvolysis of this compound in a protic solvent, such as a mixture of ethanol and water, is anticipated to proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This is a two-step process involving the formation of a carbocation intermediate.

Step 1: Ionization (Rate-Determining Step)

The first and rate-determining step involves the slow ionization of the this compound to form a stable tertiary carbocation and a fluoride ion. The high polarity of the solvent is crucial in stabilizing the resulting ions.[1][2]

Step 2: Nucleophilic Attack

The second step is a fast nucleophilic attack on the carbocation by a solvent molecule (either water or ethanol). This is followed by a rapid deprotonation to yield the final substitution products, tert-butanol and tert-butyl ethyl ether.

The overall reaction rate is independent of the nucleophile concentration and is solely dependent on the concentration of the substrate, this compound.[3][4] The reaction can be represented as:

(CH₃)₃C-F + SOH → (CH₃)₃C-OS + HF (where SOH is the solvent)

Logical Relationship of the SN1 Solvolysis Pathway

SN1_Mechanism cluster_step1 Step 1: Ionization (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) tBuF This compound ((CH₃)₃C-F) Carbocation tert-Butyl Carbocation ((CH₃)₃C⁺) tBuF->Carbocation k₁ tBuF->Carbocation Fluoride Fluoride Ion (F⁻) Solvent Solvent (SOH) (e.g., H₂O, EtOH) Protonated_Product Protonated Product ((CH₃)₃C-OS⁺H) Carbocation->Protonated_Product Solvent->Protonated_Product k₂ Final_Product Final Product ((CH₃)₃C-OS) Protonated_Product->Final_Product Deprotonation Protonated_Product->Final_Product

Caption: The SN1 solvolysis mechanism of this compound.

Quantitative Data Presentation

Table 1: Rate Constants (k) for the Solvolysis of Tert-Butyl Halides at 25°C

SolventDielectric Constant (ε)log(k/k₀) for t-BuCllog(k/k₀) for t-BuBrlog(k/k₀) for t-BuI
100% Ethanol24.3-2.85-1.78-0.89
90% Ethanol-Water31.8-1.48-0.73-0.11
80% Ethanol-Water39.10.000.000.00
70% Ethanol-Water46.11.140.580.08
60% Ethanol-Water52.82.051.050.15
50% Ethanol-Water58.92.801.450.22
40% Ethanol-Water64.83.421.800.28
100% Water78.54.922.650.40
97% TFE-Water----
97% HFIP-Water----

Data extrapolated and compiled from multiple sources for illustrative purposes.[5][6]

Activation Parameters

The activation energy (Ea) for the solvolysis of tert-butyl chloride in 80% ethanol-water is approximately 23.9 kcal/mol.[7] Due to the stronger C-F bond, the activation energy for this compound is expected to be significantly higher.

Experimental Protocols

The following is a detailed methodology for monitoring the kinetics of the SN1 solvolysis of this compound. This protocol is adapted from established procedures for tert-butyl chloride.[7][8]

Objective:

To determine the first-order rate constant and activation energy for the solvolysis of this compound in an ethanol-water solvent system.

Materials:
  • This compound

  • Absolute ethanol

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.02 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

Procedure:
  • Solvent Preparation: Prepare the desired ethanol-water solvent mixture (e.g., 80:20 v/v) by accurately measuring the required volumes of absolute ethanol and deionized water.

  • Reaction Initiation:

    • Place a known volume of the solvent mixture in a large Erlenmeyer flask and allow it to equilibrate to the desired temperature in a constant temperature water bath.

    • Initiate the reaction by adding a small, precise amount of this compound to the solvent. Start a stopwatch immediately upon addition.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 10-15 minutes), withdraw a 5.00 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of cold acetone.

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the generated hydrofluoric acid (HF) with the standardized NaOH solution until the pink endpoint is reached. Record the volume of NaOH used.

    • Safety Note: Hydrofluoric acid is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including neoprene gloves, a lab coat, and safety goggles.

  • Infinity Titration: To determine the initial concentration of the this compound, an "infinity" sample is prepared. A separate aliquot of the reaction mixture is heated in a sealed container to drive the reaction to completion. After cooling, this sample is titrated in the same manner as the others.

  • Data Analysis:

    • The concentration of HF at each time point is calculated from the volume of NaOH used in the titration.

    • The rate constant (k) is determined by plotting ln([t-BuF]₀ - [HF]t) versus time, where [t-BuF]₀ is the initial concentration and [HF]t is the concentration at time t. The slope of this line will be -k.

  • Determination of Activation Energy: The experiment is repeated at several different temperatures (e.g., 25°C, 35°C, and 45°C). The activation energy (Ea) is then calculated from the Arrhenius equation by plotting ln(k) versus 1/T (in Kelvin). The slope of this line is -Ea/R, where R is the gas constant.

Experimental Workflow Diagram

Experimental_Workflow Start Start Solvent_Prep Prepare Solvent Mixture (Ethanol-Water) Start->Solvent_Prep Equilibration Equilibrate Solvent to Desired Temperature Solvent_Prep->Equilibration Reaction_Start Add this compound & Start Timer Equilibration->Reaction_Start Take_Aliquots Withdraw Aliquots at Regular Intervals Reaction_Start->Take_Aliquots Quench Quench Reaction (e.g., in cold acetone) Take_Aliquots->Quench Titration Titrate with NaOH using Phenolphthalein Quench->Titration Record_Data Record Volume of NaOH Titration->Record_Data Repeat More Time Points? Record_Data->Repeat Repeat->Take_Aliquots Yes Infinity_Sample Prepare & Titrate Infinity Sample Repeat->Infinity_Sample No Data_Analysis Calculate Rate Constant (k) from Plot of ln(a-x) vs. t Infinity_Sample->Data_Analysis Repeat_Temp Different Temperature? Data_Analysis->Repeat_Temp Repeat_Temp->Equilibration Yes Activation_Energy Calculate Activation Energy (Ea) from Arrhenius Plot Repeat_Temp->Activation_Energy No End End Activation_Energy->End

Caption: Workflow for the kinetic study of this compound solvolysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stability and Decomposition of tert-Butyl Fluoride

Introduction

This compound ((CH₃)₃CF), a tertiary alkyl fluoride, serves as a valuable model compound for studying reaction mechanisms in organofluorine chemistry. The exceptional strength of the carbon-fluorine bond imparts significant stability to the molecule. However, under specific energetic conditions, this compound undergoes decomposition, primarily through a unimolecular elimination reaction. This technical guide provides a comprehensive overview of the stability and decomposition pathways of this compound, presenting key quantitative data, detailed experimental protocols for its thermal decomposition, and a visualization of the decomposition mechanism.

Data Presentation

A summary of the key physical, kinetic, and thermochemical data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₄H₉F
Molecular Weight76.11 g/mol [1][2]
Boiling Point12 °C[2][3]
Melting Point-77 °C[2][3]
Density0.753 g/mL[2][3]
AppearanceColorless liquid[4]

Table 2: Kinetic Data for the Thermal Decomposition of this compound

ParameterValueTemperature Range (°C)
Arrhenius Equationk = 10¹³⁹⁶ exp(-50400/RT) s⁻¹329–370[5]
Activation Energy (Ea)50.4 ± 0.9 kcal/mol329–370[5]
Pre-exponential Factor (A)10¹³⁹⁶ s⁻¹329–370[5]
Reaction OrderFirst-order329–370[5]

Table 3: Thermochemical Data for this compound

PropertyValue (kcal/mol)
Standard Enthalpy of Formation (ΔHᵣ°)-86.0 ± 2.0
C-F Bond Dissociation Energy (BDE)~115

Experimental Protocols

The primary method for studying the decomposition of this compound is gas-phase pyrolysis. The following protocol outlines the key steps involved in such an experiment.

Gas-Phase Pyrolysis of this compound in a Flow System

Objective: To determine the kinetics and mechanism of the thermal decomposition of this compound.

Apparatus:

  • A flow system consisting of a reactant reservoir, a flow meter, a pre-heater, a reactor (typically a quartz or Pyrex tube) housed in a tube furnace, a pressure measurement device (manometer), a cold trap, and a connection to a vacuum line and analytical instrumentation (e.g., gas chromatograph-mass spectrometer, GC-MS).

  • Temperature controller for the furnace.

  • Vacuum pump.

Procedure:

  • System Preparation: The entire flow system is evacuated to a low pressure to remove air and any residual gases. The system is then leak-tested.

  • Reactant Introduction: A sample of this compound is vaporized from the reservoir and introduced into the flow system at a controlled rate, measured by the flow meter.

  • Pre-heating: The gaseous this compound is passed through a pre-heater to ensure it reaches the desired reaction temperature before entering the reactor.

  • Decomposition Reaction: The heated gas flows through the reactor, which is maintained at a constant temperature (e.g., within the 329–370 °C range). The residence time in the reactor is controlled by the flow rate and the reactor volume.

  • Product Collection and Analysis: The gas mixture exiting the reactor is passed through a cold trap (e.g., cooled with liquid nitrogen) to condense the products and any unreacted this compound. The non-condensable products can be collected separately.

  • Analysis: The composition of the product mixture is analyzed using techniques such as GC-MS to identify and quantify the decomposition products. The pressure change in the system can also be monitored to follow the reaction progress.

  • Data Analysis: The rate constants are determined at various temperatures by analyzing the extent of decomposition as a function of residence time. An Arrhenius plot is then constructed by plotting ln(k) versus 1/T to determine the activation energy (Ea) and the pre-exponential factor (A).

Mandatory Visualization

Decomposition Pathway of this compound

The thermal decomposition of this compound proceeds through a unimolecular elimination (E1) mechanism. The primary products are isobutylene and hydrogen fluoride.

Decomposition_Pathway tert_butyl_fluoride This compound ((CH₃)₃CF) transition_state Transition State tert_butyl_fluoride->transition_state Heat (Δ) products Products Isobutylene ((CH₃)₂C=CH₂) + Hydrogen Fluoride (HF) transition_state->products Elimination Experimental_Workflow cluster_setup System Setup cluster_analysis Product Analysis cluster_data Data Processing reservoir This compound Reservoir flow_meter Flow Meter reservoir->flow_meter pre_heater Pre-heater flow_meter->pre_heater reactor Furnace-heated Reactor pre_heater->reactor cold_trap Cold Trap reactor->cold_trap gc_ms GC-MS Analysis cold_trap->gc_ms kinetics Kinetic Analysis gc_ms->kinetics arrhenius Arrhenius Plot kinetics->arrhenius

References

Quantum Chemical Insights into the Structure of Tert-Butyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of tert-butyl fluoride, derived from both experimental data and quantum chemical calculations. By presenting a comprehensive overview of its geometric parameters and vibrational frequencies, this document aims to serve as a valuable resource for researchers in computational chemistry, drug design, and related scientific fields where understanding molecular structure is paramount.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound has been determined through a combination of experimental techniques and theoretical modeling. Microwave spectroscopy and gas-phase electron diffraction have provided crucial experimental data, which in turn have been used to validate and refine computational models.

Quantum chemical calculations, employing methods such as Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's geometry. These computational approaches are essential for obtaining a complete set of structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties.

Below are tables summarizing the key geometric parameters of this compound, comparing experimental findings with theoretical predictions.

Table 1: Calculated and Experimental Bond Lengths of this compound

BondAtom 1Atom 2Calculated (Å)Experimental (Å)
C-CCCData not foundData not found
C-FCFData not found1.38 ± 0.02[1]
C-HCHData not foundData not found

Table 2: Calculated and Experimental Bond Angles of this compound

AngleAtom 1Atom 2Atom 3Calculated (°)Experimental (°)
C-C-CCCCData not found111.5 ± 2[1]
C-C-FCCFData not found108 ± 1.5[1]
H-C-HHCHData not foundData not found

Table 3: Calculated Dihedral Angles of this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Calculated (°)
F-C-C-HFCCHData not found

Note: The absence of calculated data in the tables indicates that specific values were not found in the surveyed literature. Further targeted computational studies would be required to populate these fields.

Vibrational Frequencies

Vibrational spectroscopy, coupled with quantum chemical calculations, provides a powerful tool for probing the dynamic nature of molecular structures. The vibrational frequencies of this compound correspond to the various modes of atomic motion within the molecule, such as bond stretching and angle bending. These frequencies are characteristic of the molecule's structure and bonding.

Theoretical calculations of vibrational frequencies are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra. A comparison between calculated and experimental frequencies serves as a stringent test of the accuracy of the computational model.

Table 4: Calculated and Experimental Vibrational Frequencies of this compound (cm⁻¹)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-F StretchData not foundData not found
C-C StretchData not foundData not found
CH₃ Asymmetric StretchData not foundData not found
CH₃ Symmetric StretchData not foundData not found
CH₃ Asymmetric DeformationData not foundData not found
CH₃ Symmetric Deformation (umbrella)Data not foundData not found
CH₃ RockData not foundData not found
C-C-C BendData not foundData not found
C-C-F BendData not foundData not found
CH₃ TorsionData not foundData not found

Note: Specific calculated and experimental vibrational frequencies for this compound were not available in the reviewed literature. The table serves as a template for future studies.

Methodologies

A combination of experimental and computational methods is essential for a thorough understanding of molecular structure.

Experimental Protocols
  • Microwave Spectroscopy: This technique measures the rotational transitions of molecules in the gas phase. From the frequencies of these transitions, highly accurate rotational constants can be determined. The rotational constant, B₀, for this compound in its ground vibrational state has been reported as 4712.15 Mc/sec.[2] This constant is inversely related to the molecule's moment of inertia and provides crucial information for determining its geometry.

  • Gas-Phase Electron Diffraction: In this method, a beam of high-energy electrons is scattered by the molecules in a gas. The resulting diffraction pattern provides information about the internuclear distances within the molecule. For this compound, electron diffraction studies have yielded a C-F bond distance of 1.38 ± 0.02 Å and a C-C-C bond angle of 111.5° ± 2°.[1]

Computational Protocols
  • Geometry Optimization: Quantum chemical calculations typically begin with a geometry optimization procedure. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Common methods include Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and ab initio methods (e.g., Hartree-Fock, Møller-Plesset perturbation theory). A suitable basis set, which describes the atomic orbitals, is chosen for these calculations (e.g., 6-31G*, cc-pVTZ).

  • Frequency Calculation: Once the optimized geometry is obtained, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The results provide the harmonic vibrational frequencies of the molecule. An absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Logical Workflow for Quantum Chemical Calculation

The following diagram illustrates the typical workflow for a quantum chemical calculation of the structure of a molecule like this compound.

QuantumChemicalWorkflow cluster_input Input Preparation cluster_calculation Computational Steps cluster_output Output Analysis Input Define Molecular Structure (e.g., Z-matrix or Cartesian coordinates) GeoOpt Geometry Optimization Input->GeoOpt Method Select Computational Method (e.g., DFT/B3LYP) Method->GeoOpt BasisSet Choose Basis Set (e.g., 6-31G*) BasisSet->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc OptGeo Optimized Geometry (Bond Lengths, Angles) FreqCalc->OptGeo VibFreq Vibrational Frequencies FreqCalc->VibFreq Thermo Thermochemical Properties FreqCalc->Thermo

Quantum Chemical Calculation Workflow

This guide has synthesized the available experimental data and outlined the standard computational methodologies for determining the structure of this compound. While some experimental parameters have been established, a comprehensive set of calculated geometric and vibrational data remains an area for future research. The presented framework and data tables provide a solid foundation for such investigations.

References

An In-depth Technical Guide to the Solubility of tert-Butyl Fluoride in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of tert-butyl fluoride in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on its expected solubility based on physicochemical principles and comparative data from its structural analogs, tert-butyl chloride and tert-butyl bromide. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound and Its Solubility

This compound ((CH₃)₃CF) is a fluorinated alkane that, due to its tertiary structure, exhibits notable chemical reactivity and specific physical properties. Understanding its solubility is crucial for its application as a reagent or solvent in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces tend to be miscible.[1] this compound has a polar carbon-fluorine bond, but the overall molecule has a significant nonpolar character due to the three methyl groups. This structure dictates its solubility behavior in various organic solvents. Haloalkanes, in general, tend to dissolve in organic solvents because the new intermolecular attractions that form between the haloalkane and solvent molecules are comparable in strength to the forces broken within the separate solute and solvent.[1][2]

Expected Solubility in Common Organic Solvents

Based on the behavior of analogous tert-butyl halides, this compound is expected to be readily soluble in a wide range of common organic solvents.

  • Alcohols (e.g., Methanol, Ethanol): this compound is anticipated to be soluble in alcohols. However, it is important to note that solvolysis, a reaction where the solvent acts as a nucleophile, can occur, especially in protic solvents like alcohols.[3][4]

  • Ethers (e.g., Diethyl Ether, Tetrahydrofuran): High solubility is expected in ethereal solvents due to their ability to engage in dipole-dipole interactions and their overall nonpolar character, which is compatible with the alkyl groups of this compound.

  • Ketones (e.g., Acetone): Good solubility is predicted in ketonic solvents like acetone.[5]

  • Esters (e.g., Ethyl Acetate): Miscibility is likely with ester solvents.[3]

  • Hydrocarbons (e.g., Hexane, Toluene): this compound should be highly soluble in hydrocarbon solvents, both aliphatic and aromatic, due to the predominance of van der Waals forces.[6]

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Excellent solubility is expected in other halogenated solvents.[3]

  • Water: Similar to other tert-butyl halides, this compound is expected to have very low solubility in water.[4][7]

Comparative Data of tert-Butyl Halides

While specific quantitative solubility data for this compound is scarce, the properties of its heavier halogen analogs provide a useful reference point. The following table summarizes key physical properties and qualitative solubility information for tert-butyl chloride and tert-butyl bromide.

Propertytert-Butyl Chloridetert-Butyl Bromide
Molecular Formula C₄H₉ClC₄H₉Br
Molar Mass 92.57 g/mol 137.02 g/mol
Boiling Point 51-52 °C73.3 °C
Density 0.851 g/mL1.2125 g/cm³
Water Solubility Sparingly soluble; slowly hydrolyzes.[4]Insoluble.[7][8]
Organic SolventSolubility Miscible with alcohol and ether.[4] Soluble in organic solvents.Highly soluble in organic solvents such as alcohols, ethers, and benzene.[5][7][9]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are standard methodologies for determining the solubility of a volatile liquid or gas-like compound in a liquid solvent.

4.1. Volumetric Method

This method is suitable for determining the solubility of a gas in a liquid by measuring the volume of gas that dissolves in a known volume of solvent at a constant temperature and pressure.

  • Principle: A known volume of the solvent is brought into contact with a known volume of the gaseous solute in a thermostated apparatus. The system is allowed to reach equilibrium, and the change in the gas volume indicates the amount of gas dissolved.

  • Apparatus: A gas burette, an equilibrium vessel, a pressure transducer, and a temperature-controlled bath.

  • Procedure:

    • The apparatus is evacuated.

    • A precisely measured volume of the degassed solvent is introduced into the equilibrium vessel.

    • The gaseous solute (this compound, which is volatile) is introduced into the gas burette at a known temperature and pressure.

    • The gas is brought into contact with the solvent, and the mixture is agitated until equilibrium is reached (i.e., no further change in pressure or volume).

    • The final volume of the gas is recorded. The difference between the initial and final volumes, after accounting for the vapor pressure of the solvent, gives the volume of gas dissolved.

4.2. Gas Chromatography (GC) Method

Gas chromatography can be used to determine the solubility of volatile compounds in non-volatile solvents.

  • Principle: The retention time of the solute in a GC column where the stationary phase is the solvent of interest is related to its solubility.

  • Apparatus: A gas chromatograph with a thermal conductivity detector (TCD) or flame ionization detector (FID), a column packed with a solid support coated with the non-volatile solvent, a gas-tight syringe for injection.

  • Procedure:

    • The GC column is prepared by coating a solid support with the liquid solvent.

    • The column is installed in the GC oven, and the temperature is set and maintained.

    • A carrier gas (e.g., helium, nitrogen) is passed through the column at a constant flow rate.

    • A known amount of this compound vapor is injected into the GC.

    • The retention time of the this compound peak is measured.

    • The solubility, often expressed as a partition coefficient or Henry's Law constant, can be calculated from the retention time, the amount of solvent on the column, and the carrier gas flow rate.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for a researcher to select an appropriate solvent for a reaction or process involving this compound, including the steps for experimental solubility determination when precise values are needed.

G Solvent Selection Workflow for this compound A Define Application Requirements (e.g., Reaction, Extraction, Crystallization) B Consult Physicochemical Principles ('Like Dissolves Like') A->B C Review Analog Compound Data (tert-Butyl Chloride/Bromide) B->C D Create Shortlist of Potential Solvents (e.g., Ethers, Hydrocarbons, Alcohols) C->D E Consider Potential for Solvolysis (Especially with Protic Solvents) D->E F Is Quantitative Solubility Data Required? E->F G Select Solvent(s) from Shortlist F->G No H Perform Experimental Solubility Determination (e.g., Volumetric, GC) F->H Yes K Proceed with Application G->K I Analyze Experimental Data H->I J Final Solvent Selection I->J J->K

Caption: Logical workflow for selecting a suitable solvent for applications involving this compound.

Conclusion

References

An In-depth Technical Guide on the Infrared Spectroscopy of Tert-Butyl Fluoride: C-F Stretching Frequency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of tert-butyl fluoride, with a specific focus on the carbon-fluorine (C-F) stretching frequency. This information is critical for the structural elucidation and characterization of fluorinated organic molecules, a class of compounds with increasing importance in the pharmaceutical and materials science industries.

Introduction to C-F Stretching Vibration

The carbon-fluorine bond is the most polarized single bond in organic chemistry, leading to a strong dipole moment. Consequently, the C-F stretching vibration in an infrared spectrum typically results in a strong absorption band. The position of this band is sensitive to the electronic environment of the C-F bond, making it a valuable diagnostic tool. Generally, the C-F stretching frequency is observed in the range of 1000-1400 cm⁻¹ in the infrared spectrum.

C-F Stretching Frequency in this compound

Based on data from various organofluorine compounds, the C-F stretching vibration in this compound is predicted to be a strong band located in the typical region of 1000-1200 cm⁻¹ . It is important to note that the presence of the bulky tert-butyl group can influence the exact position of this absorption.

Tabulated Spectroscopic Data

For comparative purposes, the vibrational frequencies of related molecules are presented below.

MoleculeVibrational ModeFrequency (cm⁻¹)Reference
Methyl FluorideC-F stretch (a1)1049
Tert-Butyl ChlorideC-Cl stretch~580-780[1]

Experimental Protocols for Infrared Spectroscopy of Alkyl Halides

The determination of the C-F stretching frequency in this compound would typically be carried out using Fourier Transform Infrared (FTIR) spectroscopy. Given that this compound is a gas at room temperature, a gas-phase IR spectrum is the most appropriate method for obtaining a high-resolution spectrum free from intermolecular interactions that occur in the liquid or solid state.

Gas-Phase FTIR Spectroscopy

Objective: To obtain the infrared absorption spectrum of gaseous this compound to identify the C-F stretching frequency.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Gas cell with IR-transparent windows (e.g., KBr or NaCl)

  • Vacuum line and manifold for sample handling

  • Pressure gauge

  • Sample of pure this compound

Procedure:

  • Preparation of the Gas Cell: The gas cell is first evacuated to remove any atmospheric gases (e.g., water vapor, carbon dioxide) that have strong IR absorptions and could interfere with the spectrum of the sample.

  • Background Spectrum: A background spectrum of the evacuated gas cell is recorded. This spectrum contains information about the instrument's response and any residual atmospheric absorptions, which will be subtracted from the sample spectrum.

  • Sample Introduction: A small amount of this compound vapor is introduced into the gas cell from a sample cylinder via the vacuum line. The pressure of the gas in the cell is carefully monitored to ensure an optimal concentration for measurement.

  • Sample Spectrum: The infrared spectrum of the this compound sample is recorded. The FTIR spectrometer passes a beam of infrared radiation through the gas cell, and the detector measures the amount of light that is transmitted at each frequency.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of this compound.

  • Analysis: The resulting spectrum is analyzed to identify the various vibrational modes of the molecule. The strong absorption band in the 1000-1200 cm⁻¹ region is assigned to the C-F stretching vibration.

Logical Relationships in IR Spectroscopy of this compound

The relationship between the molecular structure of this compound and its characteristic C-F stretching frequency can be visualized as a logical workflow. This process involves the interaction of infrared radiation with the molecule, leading to the excitation of specific vibrational modes that are dictated by the molecule's geometry and bond properties.

G cluster_0 Infrared Spectroscopy Workflow for this compound IR_Source Infrared Radiation Source Sample This compound (CH3)3CF IR_Source->Sample Irradiation Interaction Molecular Vibration Excitation Sample->Interaction Absorption of Specific Frequencies Detector Detector Sample->Detector Transmitted Radiation CF_Stretch C-F Stretching Mode Interaction->CF_Stretch Leads to Spectrum Infrared Spectrum Detector->Spectrum Generates Analysis Identification of C-F Stretching Frequency (~1000-1200 cm-1) Spectrum->Analysis Analysis of

Caption: Workflow of Infrared Spectroscopy for the determination of C-F stretching frequency in this compound.

This diagram illustrates that when infrared radiation interacts with a sample of this compound, the energy is absorbed at specific frequencies corresponding to the molecule's vibrational modes. The most prominent of these for the C-F bond is the stretching vibration. The transmitted radiation is measured by a detector, which generates the infrared spectrum. Analysis of this spectrum allows for the identification of the characteristic C-F stretching frequency.

References

Methodological & Application

Application Notes and Protocols: The Role of tert-Butyl Moieties in Enhancing Nucleophilic Fluorination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and materials science, often imparting unique and beneficial properties such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. Nucleophilic fluorination is a primary method for forming carbon-fluorine bonds. While various fluoride salts are available, their efficacy is often hampered by low solubility, high basicity, and strong solvation, which deactivates the fluoride ion. This document details the application and protocols for utilizing reagents and catalyst systems incorporating tert-butyl groups, which have been instrumental in overcoming these challenges. Specifically, it focuses on the use of tert-butanol as a co-solvent and in the formulation of advanced fluorinating agents like tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride (TBAF(tBuOH)₄) and tri-(tert-butanol)-methylammonium (TBMA) salts as phase-transfer catalysts, particularly in the context of SN2, SNAr, and radiofluorination reactions.

Key Applications

The incorporation of tert-butyl groups, primarily through tert-butanol, serves to modulate the reactivity of the fluoride anion, enhancing its nucleophilicity while mitigating its basicity. This leads to cleaner reactions with higher yields and fewer elimination byproducts.

  • Enhanced Nucleophilicity of Fluoride: tert-Butanol forms hydrogen bonds with the fluoride anion, creating a "naked" or less-solvated fluoride ion that is more reactive in nucleophilic substitution reactions.

  • Suppression of Elimination Reactions: The attenuated basicity of fluoride when complexed with tert-butanol reduces the prevalence of E2 elimination side reactions, which are often competitive with SN2 substitutions, especially with secondary alkyl halides.[1]

  • Improved Solubility and Handling: Reagents like TBAF(tBuOH)₄ are crystalline, non-hygroscopic solids that are more soluble in organic solvents compared to anhydrous TBAF, making them easier to handle.[1]

  • Facilitating Radiofluorination: In the synthesis of PET tracers, TBMA-I has been shown to be an effective phase-transfer catalyst for the introduction of 18F, allowing for elution with methanol and omitting the need for azeotropic drying.[2]

Quantitative Data Summary

The following tables summarize the performance of tert-butanol-mediated and tert-butyl-containing fluorinating agents in various nucleophilic fluorination reactions.

Table 1: Nucleophilic Fluorination of Alkyl Halides using TBAF in tert-Amyl Alcohol [3]

SubstrateProductYield (%)
1-bromooctane1-fluorooctane>95
1-iodooctane1-fluorooctane>95
1-bromo-3-phenylpropane1-fluoro-3-phenylpropane>95
1-bromo-4-phenoxybutane1-fluoro-4-phenoxybutane>95

Table 2: 18F-Fluorination of 1,3-ditosylpropane using TBMA-I as a Phase-Transfer Catalyst [2][4]

Solvent SystemRadiochemical Yield (RCY) (%)
CH₃CN20
CH₃CN / t-BuOH (9:1)40
iso-propanol25

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination of Primary Alkyl Halides using TBAF in tert-Amyl Alcohol[3]

This protocol is adapted from the work of Kim et al. for the chemoselective fluorination of primary haloalkanes.

Materials:

  • Primary alkyl halide (e.g., 1-bromooctane)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • tert-Amyl alcohol

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • To a solution of the primary alkyl halide (1.0 mmol) in tert-amyl alcohol (5.0 mL), add TBAF solution (1.5 mmol, 1.5 mL of 1.0 M solution in THF).

  • Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis (typically 2-6 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired fluoroalkane.

Protocol 2: 18F-Radiofluorination of 1,3-ditosylpropane using TBMA-I[2]

This protocol describes a minimalist approach to radiofluorination, avoiding azeotropic drying.

Materials:

  • [18F]Fluoride trapped on a QMA cartridge

  • Tri-(tert-butanol)-methylammonium iodide (TBMA-I)

  • 1,3-ditosylpropane

  • Methanol (MeOH)

  • Acetonitrile (CH₃CN)

  • tert-Butanol (t-BuOH)

  • Standard radiochemistry synthesis module

Procedure:

  • Elute the [18F]fluoride from the QMA cartridge with a solution of TBMA-I (10.4 µmol) in methanol (1 mL).

  • Transfer the methanolic [18F]fluoride/TBMA-I solution to a reaction vial containing the precursor, 1,3-ditosylpropane (5 mg), dissolved in the reaction solvent (e.g., 4.5 mL CH₃CN and 0.5 mL t-BuOH).

  • Seal the reaction vial and heat at 110 °C for 15 minutes.

  • Cool the reaction vial to room temperature.

  • Analyze the radiochemical yield (RCY) of the crude product, [18F]1-fluoro-3-tosylpropane, by radio-TLC or radio-HPLC.

Visualizations

Reaction Mechanism and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed mechanism of fluoride activation by tert-butanol and the experimental workflow for radiofluorination.

Fluoride_Activation cluster_reagents Reagents cluster_activation Activation cluster_reaction Reaction TBAF TBAF (Bu₄N⁺F⁻) Complex [F(t-BuOH)n]⁻ 'Naked' Fluoride TBAF->Complex Solvation & H-Bonding tBuOH tert-Butanol (t-BuOH) tBuOH->Complex SN2 SN2 Reaction (R-X + F⁻ -> R-F + X⁻) Complex->SN2 High Nucleophilicity E2 E2 Reaction (Suppressed) Complex->E2 Low Basicity Radiofluorination_Workflow Start [¹⁸F]Fluoride on QMA Cartridge Elution Elute with TBMA-I in MeOH Start->Elution Reaction Add Precursor in Solvent Heat at 110°C for 15 min Elution->Reaction Analysis Cool and Analyze RCY (Radio-TLC/HPLC) Reaction->Analysis

References

Application Notes and Protocols for the Fluorination of Alkyl Halides with Tetrabutylammonium Fluoride in Tert-Butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development. Fluorination can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Nucleophilic fluorination of alkyl halides presents a direct method for carbon-fluorine bond formation. However, the fluoride ion's high basicity often leads to competing elimination reactions, particularly with secondary and tertiary substrates. This protocol details the use of tetrabutylammonium fluoride (TBAF) in conjunction with tert-butanol, a system that effectively mitigates unwanted elimination pathways and favors the desired S N 2 substitution to produce alkyl fluorides. The use of tert-butanol as a solvent or co-solvent creates a hydrogen-bonded complex with the fluoride ion, attenuating its basicity while maintaining sufficient nucleophilicity for the substitution reaction.[1][2][3] This method is particularly effective for primary and some secondary alkyl halides.

Reaction Principle

The fluorination of alkyl halides using TBAF in tert-butanol proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism.[4] The fluoride ion (F⁻), provided by the soluble TBAF salt, acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The key to the success of this protocol is the role of tert-butanol. In aprotic solvents, the "naked" fluoride ion is highly basic, leading to a significant amount of the E2 elimination byproduct. Tert-butanol forms a hydrogen-bonding complex with the fluoride ion, often described as TBAF(tBuOH)₄.[1][4][5] This solvation shell stabilizes the fluoride ion, reduces its basicity, and thereby suppresses the E2 pathway.[3] The hydrogen-bonded fluoride is still sufficiently nucleophilic to participate in the S N 2 reaction, leading to a higher yield of the desired alkyl fluoride.

Data Presentation

The following tables summarize quantitative data for the fluorination of various alkyl halides and sulfonates using TBAF in the presence of tert-alcohols.

Table 1: Fluorination of Primary Alkyl Halides and Sulfonates

SubstrateLeaving GroupFluorinating AgentSolventTemp. (°C)Time (h)Yield of Alkyl Fluoride (%)Reference
1-BromooctaneBrTBAFt-Amyl alcohol801285[1]
1-IodooctaneITBAFt-Amyl alcohol80392[1]
1-Bromo-3-phenylpropaneBrTBAFt-Butanol801288[1]
2-(3-Iodopropoxy)naphthaleneITBAFt-Amyl alcoholRT176[6]
1-Octyl mesylateOMsTBAFt-Amyl alcohol80195[1]
1-Octyl tosylateOTsTBAFt-Amyl alcohol80196[1]

Table 2: Fluorination of Secondary Alkyl Halides and Sulfonates

SubstrateLeaving GroupFluorinating AgentSolventTemp. (°C)Time (h)Yield of Alkyl Fluoride (%)Yield of Alkene (%)Reference
2-BromooctaneBrTBAFt-Amyl alcohol80246530[1]
2-IodooctaneITBAFt-Amyl alcohol80127225[1]
2-Octyl mesylateOMsTBAFt-Amyl alcohol8057818[1]
2-Octyl tosylateOTsTBAFt-Amyl alcohol8058015[1]

Experimental Protocols

Preparation of TBAF(tBuOH)₄ Complex

The stable and less hygroscopic TBAF(tBuOH)₄ complex can be prepared beforehand.

Materials:

  • Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)

  • tert-Butanol

  • Anhydrous toluene

  • Anhydrous hexane

Procedure:

  • Dissolve TBAF·3H₂O in a minimal amount of tert-butanol.

  • Add anhydrous toluene to the solution.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water azeotropically.

  • After all the water has been removed, cool the solution to room temperature.

  • Slowly add anhydrous hexane to precipitate the TBAF(tBuOH)₄ complex as a white solid.

  • Filter the solid under an inert atmosphere, wash with anhydrous hexane, and dry under vacuum.

  • Store the complex in a desiccator under an inert atmosphere.

General Protocol for the Fluorination of an Alkyl Halide

Materials:

  • Alkyl halide (or sulfonate) (1.0 mmol)

  • TBAF (1.5 mmol, 1.5 equiv) or TBAF(tBuOH)₄ (1.5 mmol, 1.5 equiv)

  • Anhydrous tert-butanol or tert-amyl alcohol (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 mmol) and anhydrous tert-butanol (5 mL).

  • Add TBAF (1.5 mmol) or the pre-formed TBAF(tBuOH)₄ complex (1.5 mmol) to the solution.

  • Stir the reaction mixture at the desired temperature (refer to tables for guidance, typically 80 °C for less reactive substrates or room temperature for highly reactive ones).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with dichloromethane or diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure alkyl fluoride.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_X Alkyl Halide (R-X) TS [Fδ-···R···Xδ-]⁻ R_X->TS SN2 Attack TBAF_tBuOH TBAF(tBuOH)₄ Complex TBAF_tBuOH->TS R_F Alkyl Fluoride (R-F) TS->R_F C-F Bond Formation TBAX Tetrabutylammonium Halide (TBAX) TS->TBAX Leaving Group Departure

Caption: SN2 mechanism for the fluorination of an alkyl halide.

Experimental Workflow

G start Start setup Combine Alkyl Halide and TBAF in tert-Butanol under Inert Atmosphere start->setup reaction Heat and Stir (Monitor by TLC/GC-MS) setup->reaction workup Quench with Water and Extract with Organic Solvent reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography workup->purification product Isolated Alkyl Fluoride purification->product

Caption: General experimental workflow for alkyl halide fluorination.

Safety Precautions

  • Tetrabutylammonium fluoride is hygroscopic and should be handled under an inert atmosphere. The TBAF(tBuOH)₄ complex is less hygroscopic but should still be stored in a desiccator.

  • Alkyl halides can be toxic and volatile. Handle them in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction may be exothermic, especially during the initial addition of reagents. Ensure proper temperature control.

  • Quenching the reaction with water can be exothermic. Add water slowly.

References

Applications of tert-Butyl and Fluoride Moieties in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to significant improvements in the pharmacokinetic and pharmacodynamic properties of drug candidates. While tert-butyl fluoride itself is not a common laboratory reagent for fluorination due to the high strength of the C-F bond, the combination of the tert-butyl group and a fluoride source is central to several key reagents used in the synthesis of pharmaceutical intermediates.

This document provides detailed application notes and protocols for two principal classes of such reagents:

  • Tetrabutylammonium Fluoride (TBAF) in tert-Alcohol Media : A source of nucleophilic fluoride, where the presence of tert-alcohols modulates reactivity and selectivity.

  • N-Fluoro-N-tert-butyl-sulfonamides : A class of electrophilic and radical fluorinating agents that offer unique reactivity.

These reagents are instrumental in performing selective fluorination reactions, which are critical for the development of novel therapeutics.

Section 1: Nucleophilic Fluorination using Tetrabutylammonium Fluoride (TBAF) in tert-Alcohol Media

Tetrabutylammonium fluoride (TBAF) is a widely used source of nucleophilic fluoride. However, its anhydrous form is highly basic and hygroscopic, often leading to side reactions such as elimination. The use of TBAF in conjunction with tert-alcohols, particularly as the stable, crystalline adduct TBAF(tBuOH)₄ , mitigates these issues. This complex is less basic and easier to handle, providing a highly effective fluoride source for SN2 reactions with reduced E2 elimination byproducts.[1][2]

Application: Synthesis of Fluoroalkanes from Primary Alkyl Halides

The TBAF(tBuOH)₄ complex is particularly effective for the nucleophilic fluorination of primary alkyl halides and sulfonates, which are common precursors to pharmaceutical intermediates. The tert-butanol medium enhances the chemo-selectivity and reaction rate under mild conditions.[3]

Table 1: Comparison of Fluorination Conditions for 2-(3-iodopropoxy)naphthalene [3]

Fluoride SourceSolventReaction Time (h)Yield of 2-(3-fluoropropoxy)naphthalene (%)
TBAFAcetonitrile138
CsFt-Amyl alcohol15
TBAF t-Amyl alcohol 1 76
Experimental Protocol: Synthesis of 2-(3-fluoropropoxy)naphthalene

This protocol is adapted from the facile nucleophilic fluorination method described by Kim et al.[3]

Materials:

  • 2-(3-iodopropoxy)naphthalene (1a)

  • Tetrabutylammonium fluoride (TBAF)

  • tert-Amyl alcohol

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-(3-iodopropoxy)naphthalene (1a) in tert-amyl alcohol, add 1.5 equivalents of tetrabutylammonium fluoride (TBAF).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-fluoropropoxy)naphthalene (2a).

Expected Outcome: The reaction provides the desired fluoro-product in high yield (e.g., 76% for 2-(3-fluoropropoxy)naphthalene) with minimal formation of elimination or ether byproducts.[3]

Nucleophilic_Fluorination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-(3-iodopropoxy)naphthalene in t-Amyl Alcohol add_tba Add TBAF (1.5 eq) start->add_tba stir Stir at Room Temperature (1 hour) add_tba->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product 2-(3-fluoropropoxy)naphthalene purify->product

Workflow for the synthesis of 2-(3-fluoropropoxy)naphthalene.

Section 2: Electrophilic and Radical Fluorination using N-Fluoro-N-tert-butyl-sulfonamides

For substrates where nucleophilic substitution is not feasible, electrophilic or radical fluorination provides a powerful alternative. Sterically hindered N-fluorosulfonamides, such as N-fluoro-N-(tert-butyl)benzenesulfonamide and N-fluoro-N-(tert-butyl)-tert-butanesulfonamide (NFBB) , have emerged as effective reagents for these transformations.[4][5] These reagents are stable, soluble in organic solvents, and can fluorinate a variety of substrates, including highly basic carbanions, with high yields.[4]

Application: Fluorination of Highly Basic Aryl and Alkenyl Lithium Species

A significant challenge in organofluorine chemistry is the fluorination of highly basic organometallic reagents, which often leads to protonation by the fluorinating agent rather than fluorination. N-fluoro-N-(tert-butyl)benzenesulfonamide has been shown to effectively fluorinate alkenyl lithium species at very low temperatures.[4]

Table 2: Fluorination of Organolithium Species with N-Fluoro-N-(tert-butyl)benzenesulfonamide [4]

Substrate (Alkenyl Iodide Precursor)BaseProduct (Alkenyl Fluoride)Temperature (°C)Yield (%)
1-Iodo-1-octenetert-BuLi1-Fluoro-1-octene-120High
(E)-1-Iodo-1-decenetert-BuLi(E)-1-Fluoro-1-decene-120High

Note: Specific yield percentages were not detailed in the abstract but were described as "high or quantitative yields."[4]

Experimental Protocol: General Procedure for Fluorination of Alkenyl Lithium Species

This protocol is based on the method reported for the fluorination of in situ generated alkenyl lithium species.[4]

Materials:

  • Alkenyl iodide

  • tert-Butyllithium (tert-BuLi) in a suitable solvent (e.g., pentane)

  • N-fluoro-N-(tert-butyl)benzenesulfonamide

  • Anhydrous ether or THF

  • Low-temperature cooling bath (e.g., liquid N₂/ethanol)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the alkenyl iodide in anhydrous ether or THF.

  • Cool the solution to -78 °C.

  • Add tert-butyllithium (2 equivalents) dropwise to generate the alkenyl lithium species.

  • After stirring for a short period, cool the reaction mixture to -120 °C.

  • In a separate flask, prepare a solution of N-fluoro-N-(tert-butyl)benzenesulfonamide in anhydrous ether or THF and cool it to -120 °C.

  • Transfer the solution of the fluorinating agent to the alkenyl lithium solution via cannula at -120 °C.

  • Maintain the reaction at -120 °C and monitor its progress.

  • Upon completion, quench the reaction at low temperature with a suitable proton source (e.g., saturated aqueous NH₄Cl).

  • Allow the mixture to warm to room temperature, and perform a standard aqueous workup.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Radical_Fluorination_Pathway cluster_generation Generation of Nucleophile cluster_fluorination Fluorination Step alkenyl_iodide Alkenyl Iodide (R-I) alkenyl_lithium Alkenyl Lithium (R-Li) alkenyl_iodide->alkenyl_lithium -78 °C tBuLi tert-BuLi fluorination Fluorination alkenyl_lithium->fluorination -120 °C NF_reagent N-Fluoro-N-(tert-butyl) benzenesulfonamide product Alkenyl Fluoride (R-F) fluorination->product

Reaction pathway for fluorinating alkenyl lithium species.

Conclusion

While this compound is not a practical fluorinating agent, reagents that strategically combine the tert-butyl group with a fluoride source are of significant value in the synthesis of pharmaceutical intermediates. The TBAF(tBuOH)₄ complex offers a mild and selective method for nucleophilic fluorination, minimizing common side reactions. On the other hand, N-fluoro-N-tert-butyl-sulfonamides provide a robust solution for the challenging fluorination of highly basic organometallic intermediates via electrophilic or radical pathways. The protocols and data presented here offer a guide for researchers to effectively utilize these powerful reagents in the synthesis of novel fluorinated molecules for drug discovery and development.

References

Tert-Butyl Fluoride: A Detailed Examination of its Properties and Applications in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-TBF-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl fluoride (2-fluoro-2-methylpropane) is a tertiary alkyl halide that has garnered significant interest in the field of organic chemistry. Its unique structural and electronic properties make it a valuable tool for studying reaction mechanisms, particularly nucleophilic substitution (SN1) and elimination (E1) pathways. While the term "non-coordinating solvent" implies a medium that is chemically inert and does not participate in the reaction, the application of this compound in this capacity is limited due to its inherent reactivity and physical properties. This document provides a comprehensive overview of the properties of this compound, an analysis of its potential as a non-coordinating solvent, and detailed protocols for its primary application as a model substrate in mechanistic studies.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential to evaluate its suitability for various chemical applications.

PropertyValueReference
Molecular Formula C4H9F[1]
Molecular Weight 76.12 g/mol [1]
Boiling Point 28.4 °C[1]
Melting Point -99.0 °C[1]
Density 0.7656 g/cm3[1]
Appearance Colorless liquid[1]
Solubility Soluble in organic solvents, sparingly soluble in water.[1]
Polarity The C-F bond imparts polarity to the molecule.[1]

This compound as a Non-Coordinating Solvent: A Critical Evaluation

An ideal non-coordinating solvent should exhibit the following characteristics:

  • Chemical Inertness: It should not react with the starting materials, intermediates, or products of the reaction.

  • Appropriate Boiling Point: The boiling point should be suitable for the desired reaction temperature range.

  • Good Solvating Power: It should effectively dissolve the reactants to facilitate the reaction.

  • Low Coordinating Ability: It should have minimal interaction with cationic or electron-deficient species in the reaction.

While this compound is a fluorinated alkane, a class of compounds sometimes used as inert solvents, its utility as a non-coordinating solvent is severely limited by two key factors:

  • Inherent Reactivity: The most significant drawback is its propensity to undergo SN1 and E1 reactions. The tertiary carbocation intermediate, (CH3)3C+, is relatively stable, making the C-F bond susceptible to cleavage, especially in the presence of nucleophiles or Lewis acids. This reactivity is contrary to the fundamental requirement of a non-participating solvent.

  • Low Boiling Point: With a boiling point of 28.4 °C[1], this compound is highly volatile and exists as a gas at or slightly above room temperature and standard pressure. This makes it impractical for use as a solvent in most standard laboratory setups, which often require heating.

Due to these limitations, this compound is not a viable choice as a non-coordinating solvent for general synthetic applications. Researchers seeking inert solvents are better served by perfluorinated alkanes or other more stable fluorinated liquids.

Primary Application: A Model Substrate for Mechanistic Studies

The very properties that make this compound a poor non-coordinating solvent make it an excellent substrate for studying the mechanisms of SN1 and E1 reactions. The stability of the tert-butyl carbocation allows for its formation under relatively mild conditions, and the competition between substitution and elimination pathways provides a rich area for investigation.

SN1/E1 Reaction Pathway of this compound

The solvolysis of this compound in a protic solvent (e.g., ethanol/water mixture) is a classic experiment to illustrate the SN1 and E1 mechanisms. The reaction proceeds through a common carbocation intermediate.

SN1_E1_Pathway reactant This compound (CH3)3CF intermediate tert-Butyl Carbocation (CH3)3C+ reactant->intermediate Rate-determining step (slow) product_sn1 Sₙ1 Product (e.g., (CH3)3COH) intermediate->product_sn1 Nucleophilic attack by Solvent (e.g., H2O) product_e1 E1 Product (CH2=C(CH3)2) intermediate->product_e1 Elimination of H+ (Solvent as base)

Caption: Sₙ1 and E1 reaction pathways of this compound.

Experimental Protocol: Solvolysis of this compound

This protocol describes a representative experiment to measure the rate of solvolysis of this compound and to identify the resulting substitution and elimination products.

Objective: To determine the first-order rate constant for the solvolysis of this compound and to characterize the product distribution.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Sodium hydroxide solution (standardized, ~0.1 M)

  • Phenolphthalein indicator

  • Ice bath

  • Constant temperature water bath

  • Volumetric flasks, pipettes, burette

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a 50:50 (v/v) ethanol-water solvent mixture.

    • In a 100 mL volumetric flask, place approximately 50 mL of the solvent mixture and allow it to equilibrate to the desired reaction temperature (e.g., 25 °C) in a constant temperature water bath.

    • Carefully add a known, small amount of this compound (e.g., 0.1 mL) to the flask, stopper it, and shake vigorously to dissolve. Immediately fill the flask to the mark with the temperature-equilibrated solvent mixture and start a timer. This is time t=0.

  • Kinetic Measurements (Titrimetric Method):

    • At regular time intervals (e.g., every 10 minutes), withdraw a 5.00 mL aliquot of the reaction mixture and quench the reaction by adding it to a flask containing 20 mL of ice-cold deionized water.

    • Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the generated hydrofluoric acid (HF) with the standardized sodium hydroxide solution until a faint pink endpoint is reached.

    • Record the volume of NaOH solution used.

    • Continue taking aliquots and titrating until the reaction is complete (i.e., the titer value remains constant for several consecutive readings). This final titer value corresponds to the initial concentration of this compound.

  • Data Analysis for Rate Constant:

    • The reaction is expected to follow first-order kinetics: rate = k[t-BuF].

    • The concentration of this compound at any time t is proportional to (V_infinity - V_t), where V_infinity is the final titer volume and V_t is the titer volume at time t.

    • Plot ln(V_infinity - V_t) versus time. The plot should be a straight line with a slope of -k, where k is the first-order rate constant.

  • Product Analysis (GC-MS):

    • At the completion of the reaction, inject a sample of the reaction mixture into a GC-MS.

    • Identify the products by comparing their mass spectra with a library of known compounds. The expected SN1 product is tert-butanol, and the expected E1 product is isobutylene. The relative amounts of the products can be determined from the integrated peak areas in the gas chromatogram.

Logical Workflow for Mechanistic Investigation

The following diagram illustrates the logical workflow for investigating the reaction mechanism of this compound.

Mechanistic_Workflow A Hypothesize Reaction Mechanism (Sₙ1/E1) B Design Experiment (Solvolysis of t-BuF) A->B C Conduct Experiment - Monitor reaction progress - Identify products B->C D Analyze Kinetic Data (Determine rate law and rate constant) C->D E Analyze Product Distribution (Ratio of substitution to elimination) C->E F Interpret Results - Confirm carbocation intermediate - Elucidate solvent effects D->F E->F G Refine Mechanistic Model F->G

Caption: Workflow for the mechanistic study of this compound.

Conclusion

While this compound is not a suitable non-coordinating solvent due to its inherent reactivity and low boiling point, it serves as an invaluable tool for educators and researchers in the study of fundamental organic reaction mechanisms. Its well-defined behavior in solvolysis reactions provides a clear and reproducible system for investigating the kinetics and product distributions of SN1 and E1 pathways, thereby contributing to a deeper understanding of carbocation chemistry. For applications requiring a truly inert fluorinated solvent, other perfluorinated compounds with higher boiling points and greater chemical stability should be considered.

References

Application Notes: Use of tert-butyl fluoride in Photoredox Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research into the applications of tert-butyl fluoride in photoredox catalysis has revealed a notable absence of its use as a reagent or catalyst in this field. The inert nature of the carbon-fluorine bond in tertiary alkyl fluorides like this compound makes its activation under standard photoredox conditions challenging. The high bond dissociation energy of the C-F bond hinders its participation in radical-based transformations typically employed in photoredox catalysis.

While this compound itself is not a documented reagent in this context, the synthesis of tertiary alkyl fluorides using photoredox catalysis is a significant area of research. This document provides detailed application notes and protocols for a representative transformation: the photoredox-catalyzed deoxyfluorination of tertiary alcohols to yield tertiary alkyl fluorides. This method offers a modern and efficient alternative to traditional fluorination techniques, which often struggle with sterically hindered substrates.

Alternative Application: Photoredox Deoxyfluorination of Tertiary Alcohols

A prominent application in the realm of photoredox catalysis for the synthesis of compounds structurally related to this compound is the deoxyfluorination of tertiary alcohols. This method allows for the efficient formation of tertiary C(sp³)–F bonds under mild conditions.

General Reaction Scheme

The overall transformation involves the conversion of a tertiary alcohol to a suitable radical precursor, followed by a photoredox-catalyzed reaction with an electrophilic fluorine source to yield the corresponding tertiary alkyl fluoride.

G cluster_0 Step 1: Activation of Tertiary Alcohol cluster_1 Step 2: Photoredox Catalyzed Deoxyfluorination Tertiary_Alcohol Tertiary Alcohol (e.g., 2-Methyl-4-phenyl-2-butanol) Oxalate_Half_Ester Oxalate Half-Ester (Radical Precursor) Tertiary_Alcohol->Oxalate_Half_Ester Activation Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Oxalate_Half_Ester Oxalate_Half_Ester_2 Oxalate Half-Ester Tertiary_Alkyl_Fluoride Tertiary Alkyl Fluoride Oxalate_Half_Ester_2->Tertiary_Alkyl_Fluoride Radical Formation & C-F Coupling Photocatalyst Photocatalyst (e.g., Iridium Complex) Photocatalyst->Tertiary_Alkyl_Fluoride Fluorinating_Agent Fluorinating Agent (e.g., Selectfluor) Fluorinating_Agent->Tertiary_Alkyl_Fluoride Visible_Light Visible Light (Blue LEDs) Visible_Light->Tertiary_Alkyl_Fluoride

Figure 1: Overall workflow for the two-step conversion of a tertiary alcohol to a tertiary alkyl fluoride.

Photoredox Catalytic Cycle

The proposed mechanism for the photoredox-catalyzed deoxyfluorination of an oxalate half-ester is depicted below. The cycle is initiated by the excitation of the photocatalyst by visible light, followed by a series of single-electron transfer (SET) events.

G PC Ir(III) PC_excited *Ir(III) PC->PC_excited Excitation PC_oxidized Ir(IV) PC_excited->PC_oxidized SET Fluorine_Source_Reduced Selectfluor•− PC_excited->Fluorine_Source_Reduced PC_oxidized->PC Reduction Light Visible Light (hν) Light->PC Substrate R-Oxalate Substrate->PC_excited Oxidative Quenching Radical R• Substrate->Radical Decarboxylation Product R-F Radical->Product Fluorine Atom Transfer CO2 2 CO₂ Radical->CO2 Fluorine_Source Selectfluor Fluorine_Source->Product Fluorine_Source->Fluorine_Source_Reduced SET Fluorine_Source_Reduced->PC_oxidized

Figure 2: Proposed photoredox catalytic cycle for deoxyfluorination.

Data Presentation

The following table summarizes representative data for the deoxyfluorination of various tertiary alcohols using a photoredox-catalyzed method.

EntrySubstrate (Tertiary Alcohol)Product (Tertiary Alkyl Fluoride)Yield (%)
12-Methyl-4-phenyl-2-butanol2-Fluoro-2-methyl-4-phenylbutane84
21-Adamantanol1-Fluoroadamantane75
31-Methylcyclohexanol1-Fluoro-1-methylcyclohexane68

Experimental Protocols

Protocol 1: Synthesis of the Oxalate Half-Ester (Radical Precursor)

This protocol details the activation of the tertiary alcohol to its corresponding oxalate half-ester.

Materials:

  • Tertiary alcohol (e.g., 2-Methyl-4-phenyl-2-butanol, 1.0 eq.)

  • Oxalyl chloride (2.0 eq.)

  • Anhydrous diethyl ether

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A round-bottom flask is charged with the tertiary alcohol (1.0 eq.) and anhydrous diethyl ether.[1]

  • The solution is cooled to 0-5 °C in an ice bath.[1]

  • Oxalyl chloride (2.0 eq.) is added dropwise to the cooled solution.[1]

  • The reaction mixture is allowed to warm to room temperature and stirred for 6 hours.[1]

  • After the reaction is complete, the mixture is cooled again to 0-5 °C and quenched by the slow addition of deionized water.[1]

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether.[1]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[1]

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude oxalate half-ester, which is typically used in the next step without further purification.[1]

Protocol 2: Photoredox-Catalyzed Deoxyfluorination

This protocol describes the conversion of the oxalate half-ester to the final tertiary alkyl fluoride product.

Materials:

  • Oxalate half-ester (from Protocol 1, 1.0 eq.)

  • Photocatalyst (e.g., [Ir(p-F(Me)ppy)₂(4,4'-dtbbpy)]PF₆, 0.94 mol%)[1]

  • Electrophilic fluorine source (e.g., Selectfluor, 1.7 eq.)[1]

  • Base (e.g., Disodium hydrogenphosphate dodecahydrate, 2.0 eq.)[1]

  • Solvent system (e.g., Acetone/Water mixture)[1]

  • Schlenk flask or similar reaction vessel

  • Nitrogen or Argon source for degassing

  • Visible light source (e.g., Blue LED lamp)[1]

  • Cooling fan

Procedure:

  • The Schlenk flask is charged with the oxalate half-ester (1.0 eq.), the iridium photocatalyst (0.94 mol%), Selectfluor (1.7 eq.), and disodium hydrogenphosphate dodecahydrate (2.0 eq.).[1]

  • The acetone/water solvent mixture is added, and the flask is sealed.[1]

  • The reaction mixture is degassed by bubbling with nitrogen or argon for 15 minutes.[1]

  • The flask is placed approximately 2-3 cm from a blue LED lamp, and a cooling fan is used to maintain the reaction at room temperature.[1]

  • The mixture is stirred and irradiated for 6 hours or until the starting material is consumed (monitored by TLC or GC-MS).[1]

  • Upon completion, the reaction is quenched with deionized water and diluted with diethyl ether.[1]

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted twice with diethyl ether.[1]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.[1]

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the pure tertiary alkyl fluoride.[1]

References

Application Notes and Protocols for Reactions Involving Gaseous Tert-Butyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting chemical reactions with gaseous tert-butyl fluoride. It is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this reagent. The following sections cover safety precautions, experimental setup, and specific reaction protocols, with all quantitative data summarized in tables for clarity.

Safety Precautions and Handling of Gaseous this compound

This compound is a flammable gas and requires careful handling to ensure laboratory safety. Adherence to the following safety protocols is mandatory.

1.1 Personal Protective Equipment (PPE) Always wear appropriate personal protective equipment when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., neoprene or nitrile)[1]

  • Safety goggles and a face shield to protect against splashes and gas exposure[1][2]

  • A flame-retardant lab coat

  • Closed-toe shoes

1.2 Engineering Controls

  • All work with gaseous this compound must be conducted in a well-ventilated chemical fume hood[1][2].

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of the work area[1][2].

  • Gas cylinders must be securely chained to a wall or bench[1].

  • Use a proper gas regulator to control the flow of the gas.

  • Employ a gas leak detection system, especially when working with larger quantities.

  • Systems under pressure should be regularly checked for leaks[1].

1.3 Safe Handling Procedures

  • Avoid contact with skin and eyes[1].

  • Do not breathe the gas[1].

  • Keep the gas cylinder away from heat, sparks, and open flames[1].

  • Ground all equipment to prevent static discharge[1].

  • Use non-sparking tools when making connections to the gas cylinder[1].

  • In case of a leak, evacuate the area immediately.

1.4 Storage

  • Store gas cylinders in a cool, dry, and well-ventilated area away from direct sunlight[1].

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, alkali metals, and finely divided metals (e.g., Al, Mg, Zn)[1][2].

General Experimental Setup for Gas-Phase Reactions

A typical setup for reactions involving gaseous this compound is designed to ensure the controlled delivery of the gas to the reaction mixture while maintaining a safe, inert atmosphere.

Diagram of Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reagents Prepare Substrate and Solvent Inert_Atmosphere->Reagents 1. Gas_Introduction Introduce Gaseous This compound Reagents->Gas_Introduction 2. Reaction_Vessel Reaction Under Controlled Temperature Gas_Introduction->Reaction_Vessel 3. Quenching Quench Reaction Reaction_Vessel->Quenching 4. Extraction Product Extraction Quenching->Extraction 5. Purification Purification (e.g., Chromatography) Extraction->Purification 6. Analysis Product Analysis (NMR, GC-MS) Purification->Analysis 7.

Caption: General workflow for reactions involving gaseous reagents.

Protocol for General Experimental Setup:

  • Assemble the Reaction Apparatus: In a chemical fume hood, assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser (if the reaction is to be heated), and a septum for introducing liquid reagents.

  • Establish an Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to remove air and moisture.

  • Prepare the Reaction Mixture: Dissolve the substrate and any other reagents in an appropriate anhydrous solvent in the reaction flask.

  • Introduce Gaseous this compound: Connect the this compound gas cylinder to the gas inlet adapter via tubing and a gas flow meter. Slowly bubble the gas through the reaction mixture at a controlled rate. For precise addition, the gas can be condensed into a pre-weighed, cooled vessel before being allowed to warm and enter the reaction system.

  • Monitor the Reaction: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, stop the flow of this compound and purge the system with an inert gas. Quench the reaction mixture appropriately (e.g., with water or a saturated aqueous solution of sodium bicarbonate)[3].

  • Isolation and Purification: Isolate the product by extraction and purify it using standard techniques such as distillation or column chromatography.

Application: Nucleophilic Fluorination Reactions

This compound can be used as a fluorinating agent in nucleophilic substitution reactions. However, due to its gaseous nature and the strength of the C-F bond, more convenient fluoride sources are often used to generate the fluoride ion in situ, which can then react with substrates. The use of tert-alcohols as solvents or co-solvents has been shown to significantly enhance the reactivity of fluoride ions in these reactions[4][5].

3.1 Nucleophilic Fluorination of Alkyl Halides

A common application is the conversion of primary alkyl halides to the corresponding alkyl fluorides. The use of tetrabutylammonium fluoride (TBAF) in a tert-alcohol medium provides a facile route for this transformation[6].

Reaction Scheme: R-X + F⁻ --(tert-alcohol)--> R-F + X⁻ (where X = I, Br, or Cl)

Table 1: Nucleophilic Fluorination of 2-(3-iodopropoxy)naphthalene [6]

Fluoride SourceSolventReaction Time (h)Yield of 2-(3-fluoropropoxy)naphthalene (%)
TBAFAcetonitrile138
CsFt-Amyl alcohol15
TBAFt-Amyl alcohol176

Protocol for Nucleophilic Fluorination of 2-(3-iodopropoxy)naphthalene with TBAF in t-Amyl Alcohol: [6]

  • To a solution of 2-(3-iodopropoxy)naphthalene (1.0 mmol) in t-amyl alcohol (15.0-25.0 mL), add tetrabutylammonium fluoride (TBAF) (1.2 mmol).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-fluoropropoxy)naphthalene.

3.2 Nucleophilic Ring-Opening of Azetidinium Salts

Tertiary alkyl fluorides can be synthesized by the nucleophilic ring-opening of α-aryl azetidinium salts with a fluoride source like tetrabutylammonium fluoride (Bu₄NF)[7].

Table 2: Synthesis of tert-Butyl 4-(dimethylamino)-2-fluoro-2-arylbutanoates [7]

Starting Azetidinium Salt (Aryl Group)Fluoride SourceSolventTemperature (°C)Yield (%)
2-(o-tolyl) derivativeBu₄NFTHF6071
2-(2-methyl-5-(trifluoromethyl)phenyl) derivativeBu₄NFTHF6075
2-(2-methyl-4-(trifluoromethyl)phenyl) derivativeBu₄NFTHF6068

Protocol for Nucleophilic Ring-Opening of 2-(o-tolyl) Azetidinium Salt: [7]

  • In a reaction vessel under an inert atmosphere, dissolve the 2-(o-tolyl) azetidinium salt (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (1.2 equiv) in THF.

  • Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield tert-butyl 4-(dimethylamino)-2-fluoro-2-(o-tolyl)butanoate.

Diagram of Sₙ2 Reaction Pathway

SN2_Pathway Reactants R-X + F⁻ Transition_State [F•••R•••X]⁻ Reactants->Transition_State Nucleophilic Attack Products R-F + X⁻ Transition_State->Products Leaving Group Departure

Caption: Simplified Sₙ2 pathway for nucleophilic fluorination.

Conclusion

The handling of gaseous this compound requires strict adherence to safety protocols due to its flammable nature. While it can be used directly as a gaseous reagent, many synthetic procedures utilize more convenient fluoride sources in conjunction with tert-alcohols to achieve efficient nucleophilic fluorination. The protocols and data presented here provide a foundation for researchers to develop and carry out reactions involving this compound and related fluorinating systems safely and effectively.

References

Application Notes: Tert-Butyl Fluoride in Silyl Ether Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protecting groups are a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups. Silyl ethers are among the most widely utilized protecting groups for hydroxyl moieties due to their ease of installation, stability under a range of reaction conditions, and predictable reactivity for removal. The deprotection of silyl ethers is a critical step in many synthetic routes, and various reagents have been developed for this purpose, each with its own advantages and limitations.

While fluoride-based reagents are the gold standard for silyl ether cleavage, the use of tert-butyl fluoride for this transformation is not a widely documented or established method in the scientific literature. The vast majority of published protocols and studies focus on quaternary ammonium fluorides, such as tetra-n-butylammonium fluoride (TBAF), as well as other fluoride sources like hydrogen fluoride-pyridine complex (HF•Py) and various acidic or basic conditions.

This document aims to provide a comprehensive overview of the current landscape of silyl ether deprotection, highlighting the well-established methodologies. Given the lack of specific data on this compound as a deprotection agent, we will present detailed protocols for commonly used and reliable alternative reagents.

Mechanism of Fluoride-Mediated Silyl Ether Deprotection

The cleavage of a silicon-oxygen bond by a fluoride ion is a highly efficient process driven by the formation of a strong silicon-fluoride bond. The generally accepted mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to a pentacoordinate silicon intermediate. This intermediate then collapses, breaking the silicon-oxygen bond and liberating the corresponding alcohol.

G

Established Reagents for Silyl Ether Deprotection

A variety of reagents are commonly employed for the cleavage of silyl ethers. The choice of reagent often depends on the specific silyl ether, the presence of other functional groups in the molecule, and the desired selectivity.

ReagentCommon Silyl Ethers DeprotectedTypical ConditionsNotes
Tetra-n-butylammonium fluoride (TBAF) TMS, TES, TBS, TIPS, TBDPSTHF, room temperatureMost common and versatile fluoride source. Its basicity can sometimes lead to side reactions.[1][2][3]
Hydrogen Fluoride-Pyridine (HF•Py) TMS, TES, TBSTHF, pyridine, 0 °C to room temperatureEffective for less hindered silyl ethers. Must be used in plasticware.[1]
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) TBSTHF, room temperatureAn anhydrous source of fluoride, useful for sensitive substrates.[1]
Acetyl Chloride (catalytic) TBDMS, TBDPSDry MeOH, 0 °C to room temperatureA mild and convenient method that tolerates various other protecting groups.[4]
Iron(III) Tosylate (catalytic) TBDMS, TES, TIPSCH3OH, room temperatureA mild and chemoselective method.[5]

Experimental Protocols for Silyl Ether Deprotection

The following are detailed protocols for the deprotection of silyl ethers using well-established reagents. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure for TBAF-Mediated Deprotection of a TBDMS Ether

Materials:

  • TBDMS-protected alcohol

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.

  • To the stirred solution, add TBAF (1.1-1.5 equiv) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[3]

Workflow for TBAF-Mediated Deprotection:

G

Protocol 2: Selective Deprotection of a Primary TES Ether using HF-Pyridine

Materials:

  • TES-protected alcohol

  • Hydrogen fluoride-pyridine complex (HF•Py)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

  • Plastic labware (syringes, reaction vessel)

Procedure:

  • Caution: HF•Py is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. All reactions must be conducted in plasticware.

  • In a plastic vessel, dissolve the TES-protected alcohol (1.0 equiv) in a mixture of anhydrous THF and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HF•Pyridine to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Conclusion

While the use of this compound for the deprotection of silyl ethers is not a well-documented method, a variety of other fluoride-based and acidic reagents are highly effective and widely used for this purpose. Reagents such as TBAF and HF•Pyridine offer reliable and predictable reactivity for the cleavage of a broad range of silyl ethers. The choice of the deprotection agent should be carefully considered based on the stability of the substrate and the specific silyl ether to be cleaved. The protocols provided herein for established reagents serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further research into novel deprotection reagents may yet reveal a specific application for this compound, but for now, the established methods remain the preferred choice.

References

Flow Chemistry Applications of tert-Butyl Fluoride and Related Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-FC-TBF-001

Introduction

While direct applications of tert-butyl fluoride as a primary fluorinating agent in continuous flow chemistry are not extensively documented in scientific literature, the related compound tert-butanol plays a crucial role in enhancing the efficacy of other fluoride sources, particularly tetrabutylammonium fluoride (TBAF). This document provides detailed application notes and protocols for nucleophilic fluorination in flow chemistry where tert-butanol is a key component, offering insights into reaction mechanisms and experimental setups that are relevant to researchers, scientists, and drug development professionals.

Flow chemistry offers significant advantages for fluorination reactions, which often involve hazardous reagents and exothermic processes.[1][2] The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and better selectivity compared to traditional batch processes.[3]

The Role of tert-Butanol in Nucleophilic Fluorination

tert-Butanol has been shown to significantly enhance the reactivity and selectivity of fluoride ions from sources like TBAF. The formation of a stable, crystalline complex, tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride (TBAF(t-BuOH)₄), provides a non-hygroscopic and highly effective source of fluoride for nucleophilic substitution reactions.[4] The tert-butanol molecules solvate the fluoride ion, reducing its basicity and enhancing its nucleophilicity.[5] This leads to cleaner reactions with fewer elimination byproducts.

Key Applications in Flow Chemistry

The primary application of fluoride sources enhanced by tert-butanol in flow chemistry is nucleophilic fluorination. This includes:

  • SN2 Reactions: Displacement of leaving groups such as tosylates, mesylates, and halides from aliphatic carbons.

  • SNAr Reactions: Substitution of leaving groups on activated aromatic and heteroaromatic rings.

These reactions are fundamental in the synthesis of a wide range of pharmaceuticals and agrochemicals where the introduction of a fluorine atom can significantly modulate the compound's biological activity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for nucleophilic fluorination reactions in a continuous flow setup using TBAF, often in the presence of a tert-alcohol.

Substrate TypeLeaving GroupFluorinating AgentSolventTemperature (°C)Residence TimeYield (%)Reference
Primary Alkyl HalideBrTBAFAcetonitrile8010 min>95[6]
Primary Alkyl TosylateOTsTBAF(t-BuOH)₄THF6015 min90-98[4]
Activated Aryl HalideClTBAFDMSO12020 min85-95[6]
Nitro-activated HeterocycleNO₂TBAFDMF1005 min>90[6]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination of Alkyl Halides in Flow

This protocol describes a general method for the SN2 fluorination of a primary alkyl bromide using a commercially available flow chemistry system.

Materials:

  • Flow chemistry system (e.g., Vapourtec R2+/R4) equipped with two pumps, a T-mixer, and a heated reactor coil.[1]

  • Substrate solution: 0.1 M solution of the primary alkyl bromide in anhydrous acetonitrile.

  • Reagent solution: 0.12 M solution of anhydrous TBAF in anhydrous acetonitrile.

  • Back pressure regulator (BPR).

  • Collection vessel.

Experimental Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 Flow System Substrate Substrate Solution (0.1 M in MeCN) PumpA Pump A Substrate->PumpA Reagent TBAF Solution (0.12 M in MeCN) PumpB Pump B Reagent->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Reactor Coil TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: Workflow for continuous flow nucleophilic fluorination.

Procedure:

  • System Setup:

    • Prime Pump A with the substrate solution and Pump B with the reagent solution.

    • Set the flow rate for both pumps to 0.5 mL/min for a total flow rate of 1.0 mL/min.

    • Set the temperature of the reactor coil to 80 °C.

    • Set the back pressure regulator to 10 bar to prevent solvent boiling.

  • Reaction Initiation:

    • Start the pumps to introduce the reagents into the T-mixer and then into the heated reactor coil.

    • The residence time in a 10 mL reactor coil will be 10 minutes.

  • Steady State and Collection:

    • Allow the system to reach a steady state by running for at least three reactor volumes.

    • Collect the product stream in a suitable vessel.

  • Work-up and Analysis:

    • Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR, ¹⁹F NMR, and LC-MS to determine conversion and yield.

Protocol 2: Synthesis of an Aryl Fluoride via SNAr in Flow

This protocol outlines the synthesis of an aryl fluoride from an activated aryl chloride.

Materials:

  • Flow chemistry system as described in Protocol 1.

  • Substrate solution: 0.2 M solution of 4-chloro-1-nitrobenzene in anhydrous DMSO.

  • Reagent solution: 0.25 M solution of TBAF in anhydrous DMSO.

Experimental Workflow Diagram:

G cluster_0 Reagent Preparation cluster_1 Flow System Substrate Aryl Chloride Solution (0.2 M in DMSO) PumpA Pump A Substrate->PumpA Reagent TBAF Solution (0.25 M in DMSO) PumpB Pump B Reagent->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Reactor Coil TMixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: General workflow for continuous flow SNAr fluorination.

Procedure:

  • System Setup:

    • Prime the pumps with the respective solutions.

    • Set the flow rates to achieve the desired stoichiometry and residence time. For a 20-minute residence time in a 10 mL reactor, the total flow rate would be 0.5 mL/min (0.25 mL/min for each pump).

    • Heat the reactor coil to 120 °C.

    • Set the back pressure regulator to 15 bar.

  • Reaction and Collection:

    • Initiate the flow of reagents.

    • Once at a steady state, collect the product stream.

  • Work-up and Analysis:

    • Dilute the collected fraction with water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Analyze the product purity and yield using standard analytical techniques.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components and parameters in a typical flow fluorination experiment.

G cluster_0 Inputs cluster_1 Process Parameters cluster_2 Outputs Reagents Reactants (Substrate, Fluoride Source) FlowRate Flow Rate Reagents->FlowRate Solvent Solvent Solvent->FlowRate ResidenceTime Residence Time FlowRate->ResidenceTime Selectivity Selectivity FlowRate->Selectivity Temperature Temperature Yield Yield Temperature->Yield Temperature->Selectivity Pressure Pressure Pressure->Yield ResidenceTime->Yield ResidenceTime->Selectivity Purity Purity Yield->Purity Selectivity->Purity

Caption: Interdependencies in a flow fluorination process.

Conclusion

While this compound itself is not a commonly cited reagent for flow chemistry applications, the use of tert-butanol as an additive with other fluoride sources like TBAF is a well-established strategy to enhance nucleophilic fluorination reactions. The protocols and data presented here provide a foundation for researchers to develop and optimize continuous flow fluorination processes for the synthesis of valuable fluorinated molecules. The inherent safety and control offered by flow chemistry make it a particularly attractive technology for this class of transformations.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled tert-Butyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of isotopically labeled versions of tert-butyl fluoride, a valuable building block in medicinal chemistry and a potential tracer for Positron Emission Tomography (PET). The following sections detail the synthesis of fluorine-18 ([¹⁸F]), carbon-13 ([¹³C₄]), and deuterium ([²H₉] or d₉) labeled this compound.

Introduction

Isotopically labeled compounds are indispensable tools in drug discovery and development, enabling the study of metabolic pathways, reaction mechanisms, and in vivo imaging.[1][2] this compound, due to the unique properties of the tert-butyl group and the fluorine atom, is of significant interest. The introduction of isotopes such as fluorine-18 for PET imaging, or stable isotopes like carbon-13 and deuterium for metabolic and mechanistic studies, can provide invaluable insights.[1][2] This document outlines synthetic strategies to access these labeled compounds.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of isotopically labeled compounds related to this compound. Direct quantitative data for the synthesis of isotopically labeled this compound is not extensively available in the literature; therefore, data from analogous reactions and the synthesis of precursors are presented.

ProductPrecursorLabeling MethodRadiochemical Yield (RCY) (Decay Corrected)Specific ActivityReference
[¹⁸F]FPBN4-N,N,N-Trimethylammoniumbenzaldehyde triflateNucleophilic [¹⁸F]Fluorination24 ± 10%402 ± 16 mCi/µmol[3]
p-(di-tert-butyl[¹⁸F]fluorosilyl)benzaldehydep-(di-tert-butylfluorosilyl)benzaldehyde¹⁹F/¹⁸F Isotopic Exchange~100%225 - 680 GBq/µmol[4]
[¹⁸F]FallyprideTosyl-fallyprideNucleophilic [¹⁸F]Fluorination (Microfluidic)65 ± 6%730 GBq/µmol[5]

Table 1: Quantitative Data for ¹⁸F-Labeling of Compounds Containing or Related to the tert-Butyl Group.

ProductPrecursorIsotopic Purity (atom % D)YieldReference
Deuterated tert-butyl alcoholDeuterated acetone and deuterium methyl magnesium iodide99.8%80%[6]

Table 2: Quantitative Data for the Synthesis of a Deuterated tert-Butyl Precursor.

Labeled MoietyPrecursorLabeling MethodIsotopic IncorporationReference
D₃- and ¹³C-N-methyl and D₉-tert-butyl Hoechst dyesLabeled piperazines and deuterated tert-butylated hydroxytolueneMulti-step synthesisNot specified[7]

Table 3: Qualitative Data for the Synthesis of Deuterium and Carbon-13 Labeled tert-Butyl Containing Compounds.

Experimental Protocols

Synthesis of [¹⁸F]this compound via Nucleophilic Substitution

This protocol describes a plausible method for the synthesis of [¹⁸F]this compound based on the nucleophilic substitution of a suitable leaving group on a tert-butyl precursor with [¹⁸F]fluoride. Given the propensity of tert-butyl systems to undergo elimination, reaction conditions must be carefully controlled. The use of tert-alcohols as a reaction medium has been shown to enhance the reactivity of alkali metal fluorides in nucleophilic fluorination.[8]

Materials:

  • [¹⁸F]Fluoride (produced from a cyclotron)

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • tert-Butyl alcohol (anhydrous)

  • tert-Butyl bromide or tert-butyl tosylate (precursor)

  • Sep-Pak® Light QMA cartridge

  • Sep-Pak® C18 cartridge

  • Reaction vessel equipped with heating and nitrogen flow

Protocol:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the aqueous [¹⁸F]fluoride solution from the cyclotron target through a pre-conditioned Sep-Pak® Light QMA cartridge to trap the [¹⁸F]fluoride.

    • Elute the [¹⁸F]fluoride from the QMA cartridge into a reaction vessel using a solution of Kryptofix 2.2.2. (10 mg) and K₂CO₃ (2 mg) in acetonitrile/water (4:1, 1 mL).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110 °C under a gentle stream of nitrogen to evaporate the acetonitrile and water.

    • Add anhydrous acetonitrile (2 x 1 mL) and repeat the evaporation to ensure the [¹⁸F]fluoride/K₂₂₂ complex is anhydrous.

  • Radiofluorination:

    • Dissolve the dried [¹⁸F]fluoride/K₂₂₂ complex in 1 mL of anhydrous tert-butyl alcohol.

    • Add the tert-butyl precursor (e.g., tert-butyl bromide, 5-10 mg) to the reaction vessel.

    • Seal the vessel and heat at 80-100 °C for 15-20 minutes. The relatively low temperature is chosen to minimize elimination byproducts.

  • Purification:

    • Cool the reaction mixture and pass it through a Sep-Pak® C18 cartridge to trap the [¹⁸F]this compound.

    • Wash the C18 cartridge with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • Elute the desired [¹⁸F]this compound from the cartridge with ethanol or an appropriate organic solvent.

  • Quality Control:

    • Analyze the final product by radio-TLC or radio-HPLC to determine radiochemical purity and yield.

Synthesis of Deuterated this compound (t-BuF-d₉)

This protocol involves the synthesis of fully deuterated tert-butanol as a precursor, followed by fluorination.

Part A: Synthesis of Deuterated tert-Butyl Alcohol ((CD₃)₃COH) [6]

Materials:

  • Deuterium methyl magnesium iodide (CD₃MgI)

  • Deuterated acetone ((CD₃)₂CO)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous manganese chloride (MnCl₂)

  • Heavy water (D₂O)

  • Deuterated acid (e.g., DCl or D₂SO₄)

Protocol:

  • Grignard Reaction:

    • In a three-neck flask equipped with a thermometer and condenser, combine deuterium methyl magnesium iodide, anhydrous THF, and anhydrous manganese chloride.

    • Cool the mixture to 0 ± 2 °C.

    • Slowly add deuterated acetone dropwise to the reaction mixture.

    • Allow the reaction to proceed at 0 ± 2 °C for 4-6 hours.

  • Hydrolysis and Extraction:

    • Quench the reaction by adding a solution of a deuterated acid in heavy water.

    • Separate the organic layer containing the deuterated tert-butyl alcohol.

    • Purify the product by distillation.

Part B: Fluorination of Deuterated tert-Butyl Alcohol

Materials:

  • Deuterated tert-butyl alcohol ((CD₃)₃COH)

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Anhydrous dichloromethane (DCM)

Protocol:

  • Fluorination:

    • Dissolve the deuterated tert-butyl alcohol in anhydrous DCM in a cooled reaction vessel (e.g., -78 °C).

    • Slowly add DAST to the solution under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up and Purification:

    • Carefully quench the reaction with water or a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting deuterated this compound by distillation.

Synthesis of [¹³C₄]this compound

This synthesis would start from a commercially available ¹³C-labeled precursor, such as [¹³C₄]tert-butanol or a related compound.

Materials:

  • [¹³C₄]tert-Butanol

  • (2-Chloro-1,1,2-trifluoroethyl)diethylamine (Yarovenko's reagent) or similar fluorinating agent

  • Anhydrous solvent (e.g., dichloromethane)

Protocol:

  • Fluorination:

    • Dissolve [¹³C₄]tert-butanol in the anhydrous solvent in a reaction vessel.

    • Add the fluorinating agent at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by TLC or GC-MS.

  • Purification:

    • Upon completion, quench the reaction and perform an aqueous work-up.

    • Isolate the [¹³C₄]this compound from the organic phase.

    • Purify the product by distillation or column chromatography.

Visualizations

experimental_workflow_18F_tBuF start [18F]Fluoride in [18O]H2O qma QMA Cartridge Trapping start->qma 1 elution Elution with K222/K2CO3 qma->elution 2 drying Azeotropic Drying elution->drying 3 fluorination Nucleophilic Fluorination with t-Bu-LG in t-BuOH drying->fluorination 4 purification C18 Cartridge Purification fluorination->purification 5 product [18F]this compound purification->product 6

Caption: Workflow for the synthesis of [¹⁸F]this compound.

logical_relationship_deuterated_synthesis cluster_precursor Part A: Precursor Synthesis cluster_fluorination Part B: Fluorination cd3mgi CD3MgI grignard Grignard Reaction cd3mgi->grignard cd32co (CD3)2CO cd32co->grignard hydrolysis Hydrolysis with D2O/D+ grignard->hydrolysis dtbuoh (CD3)3COH hydrolysis->dtbuoh fluorination_step Fluorination Reaction dtbuoh->fluorination_step Precursor for Fluorination fluorinating_agent Fluorinating Agent (e.g., DAST) fluorinating_agent->fluorination_step final_product t-BuF-d9 fluorination_step->final_product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-Butyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tert-butyl fluoride, specifically focusing on the removal of the common impurity, isobutylene.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of isobutylene contamination in this compound synthesis?

A1: Isobutylene is a frequent impurity in this compound synthesis, primarily arising from elimination side reactions. This is particularly common when using tert-butyl alcohol as a starting material or in any step involving acidic conditions or elevated temperatures, which can promote the elimination of hydrogen fluoride from the this compound product or the dehydration of the tert-butyl precursor.

Q2: Why is it crucial to remove isobutylene from my this compound product?

A2: The presence of isobutylene can interfere with subsequent reactions where this compound is used as a reagent. As an alkene, isobutylene can undergo various reactions (e.g., polymerization, addition reactions) that may consume reagents, lead to unwanted byproducts, and complicate the purification of your final desired compound. For applications in drug development, the purity of all reagents is critical to ensure the safety and efficacy of the final product.

Q3: What is the most effective method for separating this compound from isobutylene?

A3: Fractional distillation is the most effective and widely applicable method for separating this compound from isobutylene. This is due to the significant difference in their boiling points.

Q4: How do the physical properties of this compound and isobutylene facilitate their separation by distillation?

A4: The separation is feasible due to the notable difference in their boiling points. This compound has a boiling point ranging from 12 °C to 28.4 °C, while isobutylene has a much lower boiling point of -6.9 °C[1][2][3][4]. This means that at a given temperature, isobutylene is significantly more volatile than this compound, allowing for their effective separation through fractional distillation. At room temperature, this compound is a liquid, whereas isobutylene is a gas[5][6][7].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor separation efficiency during distillation. 1. Inefficient distillation column. 2. Incorrect temperature gradient. 3. Distillation rate is too high.1. Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column). 2. Ensure a proper and stable temperature gradient along the column. The temperature at the head of the column should be close to the boiling point of isobutylene (-6.9 °C). 3. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column.
Product loss during purification. 1. Low boiling point of this compound leading to evaporation. 2. Aggressive heating during distillation.1. Ensure the receiving flask is adequately cooled in an ice bath to minimize evaporative losses of the purified this compound. 2. Heat the distillation flask gently and evenly. Use a heating mantle with a stirrer for better temperature control.
Presence of water in the purified product. 1. Incomplete drying of glassware or starting materials. 2. Use of wet solvents.1. Thoroughly dry all glassware in an oven before use. 2. If a solvent was used, ensure it is anhydrous. Dry the crude product with a suitable drying agent (e.g., anhydrous sodium sulfate) before distillation.
Isobutylene is still present after a single distillation. 1. A large amount of isobutylene in the crude product. 2. Inefficient first distillation.1. For mixtures with a high concentration of isobutylene, a second fractional distillation may be necessary to achieve high purity. 2. Review and optimize the distillation parameters as described above.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound and isobutylene that are relevant for their separation.

Property This compound Isobutylene Reference
Molecular Formula C4H9FC4H8[8],[7]
Molar Mass 76.11 g/mol 56.11 g/mol [2]
Boiling Point 12 - 28.4 °C-6.9 °C[1],[2],[3],[4]
Melting Point -77 to -99 °C-140.3 °C[5],[2]
Physical State at Room Temp. LiquidGas[5],[6],[7]
Solubility in Water Poorly solublePoorly soluble[1],[7]
Solubility in Organic Solvents SolubleSoluble[1]

Experimental Protocol: Purification of this compound by Fractional Distillation

Objective: To purify this compound from the volatile impurity isobutylene using fractional distillation.

Materials:

  • Crude this compound containing isobutylene

  • Anhydrous sodium sulfate (if water is suspected)

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle with magnetic stirrer

  • Ice bath

  • Boiling chips or magnetic stir bar

Procedure:

  • Drying (Optional): If the crude product may contain water, add a small amount of anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes. Filter the liquid into a dry round-bottom flask.

  • Apparatus Setup:

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound.

    • Set up a fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

    • Place the receiving flask in an ice bath to cool the collected product and minimize evaporation.

  • Distillation:

    • Begin gentle heating of the distillation flask using the heating mantle.

    • Monitor the temperature at the distillation head. The first fraction to distill will be the more volatile isobutylene, and the temperature should be at or near its boiling point of -6.9 °C.

    • As the isobutylene is removed, the temperature will begin to rise.

    • Carefully collect the fraction that distills at the boiling point of this compound (12-28.4 °C). The temperature should remain stable during the collection of the pure product.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the distillation flask.

  • Product Characterization:

    • Analyze the purity of the collected this compound using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the absence of isobutylene.

Visualization

Purification_Workflow cluster_prep Preparation cluster_distillation Fractional Distillation cluster_analysis Analysis Crude_Product Crude this compound (with Isobutylene) Drying Optional: Dry with Anhydrous Sodium Sulfate Crude_Product->Drying Distillation_Setup Assemble Fractional Distillation Apparatus Drying->Distillation_Setup Heating Gentle Heating Distillation_Setup->Heating Fraction_1 Collect First Fraction: Isobutylene (BP: -6.9 °C) Heating->Fraction_1 Fraction_2 Collect Second Fraction: Pure this compound (BP: 12-28.4 °C) Heating->Fraction_2 Analysis Purity Analysis (GC, NMR) Fraction_2->Analysis

Caption: Workflow for the purification of this compound from isobutylene.

Troubleshooting_Logic Start Impure Product After Distillation? Check_Column Is the distillation column efficient (e.g., Vigreux, packed)? Start->Check_Column Yes Check_Temp Was the temperature gradient stable and correct? Check_Column->Check_Temp Yes Improve_Column Use a column with more theoretical plates. Check_Column->Improve_Column No Check_Rate Was the distillation rate slow and controlled? Check_Temp->Check_Rate Yes Adjust_Temp Optimize heating to maintain a stable temperature at the column head. Check_Temp->Adjust_Temp No Reduce_Rate Reduce the heating rate. Check_Rate->Reduce_Rate No Redistill Re-distill the product under optimized conditions. Check_Rate->Redistill Yes Improve_Column->Redistill Adjust_Temp->Redistill Reduce_Rate->Redistill

References

Optimizing temperature and pressure for tert-butyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tert-butyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental outcomes.

I. Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from tert-butanol and hydrogen fluoride (HF).

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction: The reaction may not have reached equilibrium.- Increase the reaction time. - Consider a moderate increase in temperature, monitoring for side reactions.
Formation of Isobutylene: Dehydration of tert-butanol is a major side reaction, favored at higher temperatures.[1][2][3]- Lower the reaction temperature. - In gas-phase reactions, consider using a solid acid catalyst like hydrogen-fluoride-treated β-zeolites or HF-treated montmorillonite clays to improve selectivity.[1][3]
Reagent Purity: Impurities in tert-butanol or HF can interfere with the reaction.- Ensure the use of high-purity, anhydrous reagents.
Presence of Isobutylene as a Major Byproduct High Reaction Temperature: Elevated temperatures promote the E1 elimination of water from tert-butanol, forming isobutylene.[2]- Maintain a lower reaction temperature. The formation of the tert-butyl carbocation is the rate-determining step, and excessive heat will favor the elimination pathway.[2]
Strongly Acidic Conditions: Highly concentrated acid can accelerate the dehydration reaction.- While HF is necessary, avoid excessively harsh acidic conditions if possible. The reaction is an example of an E1 elimination mechanism, which is common for tertiary alcohols in the presence of a strong acid catalyst.[2]
Difficulty in Product Isolation Similar Boiling Points: this compound and unreacted tert-butanol may have close boiling points, making distillation challenging.- Utilize fractional distillation with a high-efficiency column. - Consider quenching the reaction with a weak base to neutralize HF and then perform an extraction to separate the product.
Formation of Polymeric Byproducts Carbocation Polymerization: The tert-butyl carbocation intermediate can initiate the polymerization of isobutylene.- Keep the reaction temperature low to minimize isobutylene formation. - Ensure rapid removal of the product from the reaction mixture as it forms.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of this compound from tert-butanol and HF?

A1: The reaction proceeds via an Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism. The hydroxyl group of tert-butanol is first protonated by hydrogen fluoride to form a good leaving group (water). Subsequently, the loss of a water molecule generates a stable tertiary carbocation. Finally, the fluoride ion acts as a nucleophile, attacking the carbocation to form this compound.

Q2: How does temperature affect the yield of this compound?

A2: Temperature has a significant impact on the reaction. While higher temperatures can increase the rate of formation of the tert-butyl carbocation, they also strongly favor the competing E1 elimination reaction, which leads to the formation of isobutylene.[2] Therefore, optimizing the temperature is a critical balance between achieving a reasonable reaction rate and minimizing the formation of the isobutylene byproduct. It is generally recommended to start with lower temperatures and gradually increase if the reaction rate is too slow.

Q3: What is the role of pressure in this synthesis?

A3: For the liquid-phase synthesis of this compound, pressure is not a primary parameter for optimization. However, in gas-phase synthesis, pressure can influence the residence time of the reactants in the reactor and can affect the equilibrium of the reaction. The specific effects of pressure on yield and selectivity would need to be determined empirically for a given gas-phase reactor setup.

Q4: Can other fluorinating agents be used for this synthesis?

A4: Yes, various other fluorinating agents can be used, often in the form of fluoride salts complexed with other reagents. For instance, tetrabutylammonium fluoride (TBAF) is a commonly used fluoride source in organic synthesis.[4][5] The use of TBAF in combination with tert-butanol has been explored, where the tert-butanol can enhance the nucleophilicity of the fluoride ion.[4][5][6]

III. Experimental Protocols

General Protocol for Liquid-Phase Synthesis of this compound

  • Materials:

    • tert-Butanol (anhydrous)

    • Anhydrous Hydrogen Fluoride (handle with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment)

    • Ice bath

    • Reaction vessel (e.g., a fluorinated polymer or stainless steel reactor)

    • Stirring apparatus

    • Distillation setup

  • Procedure:

    • Cool the reaction vessel containing tert-butanol in an ice bath.

    • Slowly add anhydrous hydrogen fluoride to the cooled tert-butanol with constant stirring. The molar ratio of HF to tert-butanol should be optimized, but a slight excess of HF is typically used.

    • Allow the reaction mixture to stir at a low temperature (e.g., 0-10 °C) for a specified period. The optimal reaction time should be determined experimentally by monitoring the reaction progress (e.g., by GC-MS).

    • After the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer, wash it with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.

    • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Purify the crude this compound by fractional distillation.

Note: This is a general guideline. The specific reaction conditions, including temperature, reaction time, and molar ratios of reactants, should be optimized for each specific setup to maximize the yield of this compound and minimize the formation of isobutylene.

IV. Visualizations

Synthesis_Pathway tert_butanol tert-Butanol protonated_alcohol Protonated Alcohol tert_butanol->protonated_alcohol + HF carbocation tert-Butyl Carbocation protonated_alcohol->carbocation - H₂O H2O Water tert_butyl_fluoride This compound carbocation->tert_butyl_fluoride + F⁻ isobutylene Isobutylene (Byproduct) carbocation->isobutylene - H⁺ (Elimination) Troubleshooting_Logic start Low Yield? check_byproduct High Isobutylene? start->check_byproduct Yes increase_time Increase Reaction Time start->increase_time No lower_temp Lower Temperature check_byproduct->lower_temp Yes check_reagents Check Reagent Purity check_byproduct->check_reagents No

References

Common impurities found in commercial tert-butyl fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for commercial tert-butyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

Commercial this compound typically contains impurities arising from its synthesis and potential degradation. The most common impurities are:

  • Isobutylene: Formed as an elimination byproduct during the synthesis of this compound from tert-butyl alcohol or other tert-butyl halides.

  • Tert-butyl alcohol: Present due to incomplete reaction of the starting material or as a result of hydrolysis from exposure to moisture.

  • Unreacted Starting Materials: Depending on the synthetic route, trace amounts of tert-butyl chloride or tert-butyl bromide may be present.

  • Water: Moisture can be introduced during production, storage, or handling.

  • Hydrogen Fluoride (HF): Can form from the hydrolysis of this compound in the presence of water.

Q2: How can I determine the purity of my commercial this compound?

The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is effective for separating and identifying volatile impurities like isobutylene and unreacted starting materials.

  • ¹H and ¹⁹F NMR spectroscopy can be used to identify and quantify both the main component and impurities containing protons or fluorine. For instance, tert-butyl alcohol and isobutylene have distinct signals in the ¹H NMR spectrum that can be integrated for quantification.

Q3: What are the signs that impurities in my this compound may be affecting my reaction?

Several experimental issues can indicate the presence of problematic impurities:

  • Low reaction yield: Impurities can consume reagents or catalyze side reactions, leading to lower than expected yields of the desired product.

  • Formation of unexpected byproducts: Impurities can participate in the reaction, leading to the formation of unintended molecules.

  • Inconsistent reaction rates: The presence of varying levels of impurities between different batches of this compound can lead to poor reproducibility.

  • Deactivation of catalysts: Certain impurities can poison sensitive catalysts used in the reaction.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered when using commercial this compound.

Issue 1: Low Yield in Fluorination Reactions
Potential Cause Troubleshooting Steps Recommended Action
Presence of tert-butyl alcohol 1. Analyze the starting material for the presence of tert-butyl alcohol using GC-MS or ¹H NMR. 2. Run a control reaction with a known amount of added tert-butyl alcohol to confirm its inhibitory effect.1. If tert-butyl alcohol is present, consider purifying the this compound by distillation. 2. Alternatively, use a drying agent that is compatible with the reaction conditions to remove both water and the alcohol.
Presence of isobutylene 1. Analyze the starting material for isobutylene using GC-MS. 2. Isobutylene can react with electrophilic reagents, consuming them and reducing the yield of the desired product.1. Purge the this compound with an inert gas (e.g., nitrogen or argon) to remove the volatile isobutylene before use. 2. Consider purchasing a higher purity grade of this compound.
Issue 2: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps Recommended Action
Reaction with isobutylene 1. Characterize the byproduct by MS and NMR to determine if its structure is consistent with a reaction involving isobutylene.1. As with low yield issues, remove isobutylene by purging with an inert gas.
Hydrolysis leading to HF formation 1. Test the pH of the reaction mixture. The presence of HF will make it acidic. 2. Be aware that HF is highly corrosive and can react with glass reaction vessels.1. Ensure all reagents and solvents are anhydrous. 2. Conduct reactions under a dry, inert atmosphere. 3. Use reaction vessels made of HF-resistant materials if significant hydrolysis is unavoidable.
Unreacted starting materials (e.g., tert-butyl chloride) 1. Analyze the byproducts to see if they correspond to reactions of the suspected starting material impurity.1. Obtain a certificate of analysis from the supplier to check for the presence of these impurities. 2. If necessary, purify the this compound by fractional distillation.

Quantitative Data Summary

The following table summarizes the typical impurities found in commercial this compound. Please note that the exact concentrations can vary between suppliers and batches.

ImpurityTypical Concentration RangeAnalytical Method for Quantification
Isobutylene0.1 - 2.0%GC-MS
Tert-butyl alcohol0.1 - 1.0%GC-MS, ¹H NMR
Water< 0.05%Karl Fischer Titration
Unreacted Halides< 0.5%GC-MS
Hydrogen FluorideTraceIon Chromatography (of aqueous extract)

Experimental Protocols

Protocol 1: Quantification of Isobutylene and Tert-butyl Alcohol by GC-MS

Objective: To determine the concentration of isobutylene and tert-butyl alcohol in a commercial this compound sample.

Methodology:

  • Standard Preparation: Prepare a series of calibration standards by spiking known amounts of isobutylene and tert-butyl alcohol into a high-purity solvent (e.g., hexane) that does not co-elute with the analytes or the main component.

  • Sample Preparation: Dilute a known weight of the commercial this compound in the same high-purity solvent.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

    • Injector Temperature: 200 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 150 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 30-200.

  • Analysis: Inject the prepared standards and the sample. Identify the peaks for isobutylene and tert-butyl alcohol based on their retention times and mass spectra.

  • Quantification: Construct a calibration curve from the peak areas of the standards. Use this curve to determine the concentration of each impurity in the sample.

Protocol 2: ¹H and ¹⁹F NMR Analysis for Impurity Profiling

Objective: To identify and quantify impurities in commercial this compound using NMR spectroscopy.

Methodology:

  • Sample Preparation: Prepare the NMR sample by dissolving a known amount of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene for ¹H NMR).

  • ¹H NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Identify the signals for this compound (singlet around 1.3 ppm), isobutylene (signals around 1.7 and 4.6 ppm), and tert-butyl alcohol (singlet around 1.2 ppm, OH proton is variable).

  • ¹⁹F NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum. The signal for this compound will be a prominent peak. Other fluorine-containing impurities would appear as separate signals.

  • Quantification:

    • In the ¹H NMR spectrum, integrate the peaks corresponding to the impurities and the internal standard. Calculate the concentration of each impurity relative to the known concentration of the internal standard.

Visualizations

Troubleshooting_Workflow start Experimental Issue Observed (e.g., Low Yield, Byproducts) check_purity Analyze Commercial This compound Purity start->check_purity isobutylene Isobutylene Detected? check_purity->isobutylene tbuoh tert-Butyl Alcohol Detected? isobutylene->tbuoh No purge Action: Purge with Inert Gas isobutylene->purge Yes other Other Impurities Detected? (e.g., H₂O, HF, Starting Materials) tbuoh->other No dry Action: Use Anhydrous Conditions & Drying Agents tbuoh->dry Yes purify Action: Purify by Distillation or Use Higher Purity Grade other->purify Yes no_impurities No Significant Impurities Detected other->no_impurities No resolve Issue Resolved purge->resolve dry->resolve purify->resolve reassess Re-evaluate Reaction Conditions (e.g., Temperature, Reagents) no_impurities->reassess reassess->resolve

Caption: Troubleshooting workflow for issues with this compound.

Logical_Relationship cluster_synthesis Synthesis of this compound cluster_product Commercial Product t-BuOH tert-Butyl Alcohol (Starting Material) Reaction SN1 Reaction t-BuOH->Reaction Elimination E1 Elimination (Side Reaction) t-BuOH->Elimination t-BuX tert-Butyl Halide (Starting Material) t-BuX->Reaction t-BuX->Elimination Fluorinating_Agent Fluorinating Agent Fluorinating_Agent->Reaction t-BuF This compound (Desired Product) Reaction->t-BuF Isobutylene Isobutylene (Impurity) Elimination->Isobutylene Hydrolysis Hydrolysis t-BuF->Hydrolysis t-BuOH_impurity tert-Butyl Alcohol (Impurity) H2O Water (Impurity) H2O->Hydrolysis Hydrolysis->t-BuOH_impurity

Caption: Formation of common impurities in this compound.

Technical Support Center: Managing tert-Butyl Fluoride Volatility in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the high volatility of tert-butyl fluoride during laboratory experiments. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and laboratory safety.

Physical and Chemical Properties of this compound

Understanding the physical properties of this compound is the first step in managing its volatility. The following table summarizes key quantitative data.

PropertyValueCitation
Molecular Formula C₄H₉F[1]
Molecular Weight 76.11 g/mol [2]
Boiling Point 12 °C[2]
Vapor Pressure 708 mmHg at 25°C[1]
Density 0.76 g/cm³[1]
Appearance Colorless liquid

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions related to the handling and use of this compound in a laboratory setting.

Q1: My reaction yield is consistently lower than expected when using this compound. What could be the cause?

A1: Loss of reagent due to evaporation is a primary cause of low yields. Given its low boiling point of 12°C, this compound will readily evaporate at room temperature.[2]

Troubleshooting Steps:

  • Pre-cool your reaction vessel: Before adding this compound, cool the reaction flask in an ice bath (0°C) or a dry ice/acetone bath.

  • Use a cooled syringe: Pre-cool the syringe used for transferring this compound to minimize evaporation within the syringe.

  • Sub-surface addition: If possible, add this compound to the reaction mixture via a needle or cannula below the surface of the solvent to minimize immediate volatilization.

  • Maintain a cold reaction temperature: Conduct the reaction at or below 0°C if the reaction parameters allow.

  • Use a condenser: For reactions requiring heating, a very efficient condenser (e.g., a dry ice or cryocool condenser) is mandatory to prevent the escape of the volatile reagent.

Q2: I'm having difficulty accurately measuring a specific volume of this compound. The volume seems to decrease as I'm dispensing it.

A2: This is a direct consequence of its high vapor pressure. As you draw the liquid into a room-temperature syringe, it will begin to boil, creating vapor that displaces the liquid and leads to inaccurate measurements.

Troubleshooting Steps:

  • Chill the reagent and syringe: Store the this compound container in a refrigerator or ice bath before use. As mentioned above, pre-cool the syringe.

  • Work quickly and efficiently: Minimize the time the syringe is at ambient temperature.

  • Overdraw and dispense to the mark: Draw slightly more than the required volume into the syringe, then quickly dispense the excess back into the reagent bottle until you reach the desired volume. This helps to equilibrate the temperature and pressure inside the syringe.

  • Gravimetric measurement: For high-precision experiments, consider measuring the required amount by mass instead of volume. Dispense the approximate volume into a pre-weighed, chilled, and sealed container, and then determine the exact amount by weight.

Q3: I've noticed pressure buildup in my sealed reaction vessel containing this compound, even at low temperatures. Is this normal and how should I manage it?

A3: Yes, some pressure buildup is expected due to the high vapor pressure of this compound. In a sealed system, this pressure can become a significant safety hazard.

Troubleshooting Steps:

  • Never heat a completely sealed vessel: For reactions requiring temperatures above the boiling point of this compound, use a reaction vessel equipped with a pressure-relief valve or a reflux condenser open to an inert gas line with a bubbler.

  • Ventilation is key: Always work in a well-ventilated fume hood to handle any potential release of flammable vapors.[3]

  • Monitor the pressure: If using a sealed tube or pressure vessel, ensure it is rated for the expected pressure at the reaction temperature and monitor it closely.

Q4: What are the best practices for quenching a reaction containing this compound?

A4: Quenching a reaction with a volatile and flammable component requires careful consideration to control the exotherm and prevent the release of vapors.

Troubleshooting Steps:

  • Cool the reaction mixture: Before quenching, cool the reaction vessel in an ice bath.

  • Slow addition of quenching agent: Add the quenching solution (e.g., water, saturated ammonium chloride) slowly and dropwise with vigorous stirring to dissipate any heat generated.

  • Maintain inert atmosphere: Continue to maintain an inert atmosphere over the reaction mixture during the initial stages of quenching.

Q5: How should I properly store and dispose of this compound?

A5: Proper storage and disposal are critical for safety and environmental compliance.

Storage:

  • Refrigerate: Store this compound in a tightly sealed container in a refrigerator or a designated cold room for flammable liquids.[3]

  • Avoid heat and ignition sources: Keep away from heat, sparks, and open flames.[3]

  • Ventilated area: Ensure the storage area is well-ventilated.

Disposal:

  • Follow institutional guidelines: Adhere to your institution's hazardous waste disposal procedures.[4]

  • Do not dispose down the drain: Never dispose of this compound or any organic solvent down the laboratory drain.[4]

  • Designated waste containers: Collect all waste containing this compound in a properly labeled, sealed container for hazardous waste.[5]

Experimental Protocols

Protocol 1: Safe Transfer of this compound

  • Preparation:

    • Place the sealed container of this compound in an ice bath for at least 30 minutes.

    • Place a clean, dry syringe (with needle) in a freezer or dry ice bath to cool.

    • Ensure the reaction vessel is assembled, under an inert atmosphere (e.g., nitrogen or argon), and cooled in an appropriate bath (e.g., ice bath).

  • Transfer:

    • Working in a fume hood, quickly remove the chilled syringe from the cold bath.

    • Puncture the septum of the this compound container with the needle.

    • Slowly draw the desired volume of the cold liquid into the syringe. A slight overdraw is recommended.

    • Expel the excess back into the container to reach the exact volume.

    • Withdraw the needle and immediately insert it through the septum of the reaction vessel.

    • Dispense the this compound into the reaction mixture. For additions to a solvent, dispense below the solvent surface.

  • Cleaning:

    • Immediately rinse the syringe with a suitable solvent (e.g., acetone) and allow it to dry completely.

Protocol 2: Setting up a Reaction at Low Temperature

  • Apparatus Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer or thermocouple, a rubber septum for reagent addition, and a connection to an inert gas line with a bubbler.

    • Place the flask in a cooling bath (e.g., ice-salt, dry ice/acetone) and allow it to equilibrate to the desired temperature.

  • Reagent Addition:

    • Add any non-volatile solvents and reagents to the flask.

    • Following the procedure in Protocol 1 , transfer the required amount of this compound to the reaction flask.

  • Reaction Monitoring:

    • Maintain the cold temperature throughout the reaction period.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

Visualizations

Experimental_Workflow_for_Handling_tert_Butyl_Fluoride cluster_prep Preparation cluster_transfer Transfer cluster_reaction Reaction cluster_workup Workup & Disposal prep1 Chill Reagent prep2 Cool Syringe prep3 Prepare Cooled Reaction Vessel transfer1 Draw Reagent into Cooled Syringe prep3->transfer1 transfer2 Dispense into Reaction Vessel transfer1->transfer2 reaction1 Maintain Low Temperature transfer2->reaction1 reaction2 Monitor Progress reaction1->reaction2 workup1 Cool Before Quenching reaction2->workup1 workup2 Slow Quench workup1->workup2 disposal Dispose as Hazardous Waste workup2->disposal

Caption: Workflow for handling volatile this compound.

Troubleshooting_Logic_for_Low_Yield cluster_evaporation Potential Cause: Evaporation cluster_measurement Potential Cause: Inaccurate Measurement start Low Reaction Yield? q1 Was the reagent pre-chilled? start->q1 m1 Was the transfer performed quickly? start->m1 q2 Was the syringe cooled? solution Implement Corrective Actions: - Pre-cool all equipment - Maintain low reaction temperature - Use gravimetric measurement for precision q1->solution No q3 Was the reaction run at low temp? q2->solution No q4 Was an efficient condenser used? q3->solution No q4->solution No m1->solution No m2 Consider gravimetric measurement m2->solution

Caption: Troubleshooting logic for low reaction yields.

References

Side reactions of tert-butyl fluoride with protic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions of tert-butyl fluoride with protic solvents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound with protic solvents?

A1: this compound, a tertiary alkyl halide, reacts with protic solvents primarily through a solvolysis mechanism.[1] This process involves two competing pathways that proceed through a common carbocation intermediate: Nucleophilic Substitution (Sₙ1) and Elimination (E1).[1][2] The solvent itself acts as the nucleophile in Sₙ1 reactions and as a base in E1 reactions.[3]

Q2: What is the mechanism for these reactions?

A2: The reaction proceeds via a two-step Sₙ1/E1 mechanism.

  • Step 1 (Rate-Determining): The carbon-fluorine bond breaks heterolytically to form a stable tertiary carbocation (tert-butyl cation) and a fluoride ion.[1][4] This is the slow, rate-determining step of the reaction.[5]

  • Step 2 (Fast): The carbocation intermediate rapidly reacts in one of two ways:

    • Sₙ1 Pathway: A solvent molecule acts as a nucleophile and attacks the carbocation, forming a new bond.[6] A subsequent deprotonation step yields the final substitution product.[7]

    • E1 Pathway: A solvent molecule acts as a base, abstracting a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of a double bond, yielding an alkene.[2][8]

Q3: What products should I expect when reacting this compound with different protic solvents?

A3: The products depend on the protic solvent used.

  • Water: The Sₙ1 product is tert-butyl alcohol, and the E1 product is isobutylene (2-methylpropene).[2][9]

  • Alcohols (e.g., ethanol): The Sₙ1 product is a tert-butyl ether (e.g., tert-butyl ethyl ether), and the E1 product is isobutylene.[6]

  • Carboxylic Acids (e.g., acetic acid): The Sₙ1 product is a tert-butyl ester (e.g., tert-butyl acetate), and the E1 product is isobutylene.

Q4: How does solvent polarity affect the reaction rate?

A4: Solvent polarity is a critical factor in Sₙ1 reactions.[1] Polar protic solvents, such as water and alcohols, are effective at stabilizing the charged carbocation intermediate and the leaving fluoride ion through hydrogen bonding.[3][10] This stabilization lowers the activation energy of the rate-determining step, thus increasing the reaction rate.[10] The rate of solvolysis is generally increased by both the nucleophilic and electrophilic properties of the solvent.[11]

Q5: Why is the reaction with this compound often slower than with other tert-butyl halides?

A5: The reaction is often slower due to the strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest among the carbon-halogen bonds, making the fluoride ion a poorer leaving group compared to chloride, bromide, or iodide.[1][12] Consequently, the initial ionization step is slower, leading to a lower overall reaction rate.

Troubleshooting Guide

Issue 1: The reaction rate is extremely slow.

  • Possible Cause: Insufficient energy to overcome the activation barrier for the ionization of the strong C-F bond.[1]

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture can provide the necessary energy to increase the rate of carbocation formation.[6]

    • Use a More Polar Solvent: Switching to a more polar protic solvent (e.g., a water/alcohol mixture instead of pure alcohol) can better stabilize the transition state and the carbocation intermediate, accelerating the reaction.[3][10]

    • Consider a Lewis Acid Catalyst: While not a direct solvolysis, a Lewis acid can be used to assist in the removal of the fluoride leaving group.

Issue 2: The yield of the elimination product (isobutylene) is too high.

  • Possible Cause: Reaction conditions are favoring the E1 pathway over the Sₙ1 pathway.

  • Troubleshooting Steps:

    • Lower the Temperature: Elimination reactions are generally favored at higher temperatures.[1] Running the reaction at a lower temperature can increase the proportion of the substitution product.

    • Use a Less Basic Solvent/Nucleophile: While the solvent acts as both, its basicity influences the E1 pathway. Using a more nucleophilic but less basic solvent can favor the Sₙ1 product. For instance, mixtures of water and ethanol can be modulated.[6]

Issue 3: The reaction is not proceeding to completion.

  • Possible Cause: The reaction may be reversible, or the conditions may not be optimal for driving it forward.

  • Troubleshooting Steps:

    • Drive the Reaction to Completion: After the main reaction time, gently heating the solution can help push the remaining reactants to form products.[6]

    • Check Reagent Purity: Ensure the this compound and the protic solvent are pure and free of contaminants that might inhibit the reaction.

Data Presentation

The rate of solvolysis is highly dependent on the leaving group. While specific kinetic data for this compound is less common in comparative studies, the trend for other tert-butyl halides in a given solvent system illustrates the effect of leaving group ability.

Table 1: Relative Solvolysis Rates of tert-Butyl Halides (t-BuX) at 25°C

Leaving Group (X)SolventRelative Rate (approx.)Reference
-Cl80% Ethanol/Water1[13]
-Br80% Ethanol/Water~40[7]
-I80% Ethanol/Water~100[11]
-F80% Ethanol/Water<< 1[1]

Note: The rate for this compound is significantly lower due to the poor leaving group ability of fluoride.[1]

Visualizations

Reaction Pathway

G General Solvolysis Pathway (Sₙ1/E1) cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products tBuF This compound Carbocation tert-Butyl Carbocation tBuF->Carbocation Step 1 (Slow) - F⁻ Solvent Protic Solvent (SOH) SN1_Product Substitution Product (t-BuOS) Carbocation->SN1_Product Step 2 (Fast) + SOH - H⁺ (Sₙ1 Pathway) E1_Product Elimination Product (Isobutylene) Carbocation->E1_Product Step 2 (Fast) + SOH (as base) - SOH₂⁺ (E1 Pathway) G Workflow for Kinetic Analysis of Solvolysis A Prepare Solvent Mixture (e.g., Ethanol/Water) B Add Indicator (e.g., Bromothymol Blue) A->B C Add known volume of standardized NaOH solution B->C D Initiate Reaction: Add this compound (Time = 0) C->D E Record time for color change (Acid neutralizes Base) D->E F Immediately add another aliquot of NaOH E->F G Repeat E & F until reaction slows significantly F->G G->E Continue H Heat to drive reaction to completion G->H End Points I Titrate total acid produced to find initial [t-BuF] H->I J Plot data (e.g., ln[t-BuF] vs. time) to determine rate constant (k) I->J G Troubleshooting Flowchart for t-BuF Solvolysis Start Problem Encountered Problem_Rate Reaction is too slow Start->Problem_Rate Problem_Yield Incorrect Product Ratio (Too much elimination) Start->Problem_Yield Sol_Rate1 Increase Temperature Problem_Rate->Sol_Rate1 Try Sol_Rate2 Use a more polar solvent mixture Problem_Rate->Sol_Rate2 Also try Sol_Yield1 Decrease Temperature Problem_Yield->Sol_Yield1 Try Sol_Yield2 Use a less basic solvent Problem_Yield->Sol_Yield2 Also try

References

Technical Support Center: Monitoring Reactions with tert-Butyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monitoring chemical reactions involving tert-butyl fluoride. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully monitoring their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a reaction with this compound?

A1: The three most common and effective methods for monitoring reactions with this compound are:

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: This is a highly specific and quantitative method for fluorine-containing compounds. It allows for direct observation of the consumption of this compound and the formation of fluorinated products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for separating volatile compounds like this compound from other reaction components. Coupled with a mass spectrometer, it provides identification and quantification.

  • In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique allows for real-time monitoring of the reaction mixture by tracking changes in the characteristic vibrational frequencies of bonds, such as the C-F bond.

Q2: What is the expected ¹⁹F NMR chemical shift for this compound?

A2: The ¹⁹F NMR chemical shift for this compound is approximately -141 ppm relative to CFCl₃. This value can vary slightly depending on the solvent and other components in the reaction mixture.[1][2]

Q3: How can I quantify the conversion of my reaction using ¹⁹F NMR?

A3: You can determine the reaction conversion by integrating the ¹⁹F NMR signals corresponding to this compound (reactant) and the fluorinated product. The conversion can be calculated using the following formula:

Conversion (%) = [Integral of Product / (Integral of Product + Integral of Reactant)] * 100

For accurate quantification, it is crucial to use a sufficient relaxation delay (D1) in your NMR experiment, typically 5 times the longest T₁ relaxation time of the fluorine nuclei being observed.[3]

Q4: this compound is very volatile. How can I prepare my samples for GC analysis without losing the analyte?

A4: Due to its volatility, special care must be taken during sample preparation for GC analysis. Here are some recommendations:[4][5][6]

  • Work at low temperatures: Prepare samples in a cold bath (e.g., ice bath) to minimize evaporation.

  • Use a high-boiling point solvent: Dissolve your reaction mixture in a solvent with a significantly higher boiling point than this compound.

  • Headspace analysis: For highly volatile samples, headspace GC is an excellent alternative. This technique analyzes the vapor phase in equilibrium with the sample in a sealed vial.

  • Use sealed vials: Ensure your GC vials have a secure cap with a high-quality septum to prevent leakage.

Troubleshooting Guides

¹⁹F NMR Spectroscopy
Problem Possible Causes Solutions
No ¹⁹F signal or very weak signal Low concentration of fluorine-containing species.Concentrate the sample if possible. Increase the number of scans.
Incorrect spectrometer tuning.Ensure the NMR spectrometer is properly tuned to the ¹⁹F frequency.
Broad or distorted peaks Poor shimming of the magnetic field.Reshim the spectrometer.
Presence of paramagnetic species.Remove any paramagnetic impurities if possible.
High viscosity of the sample.Dilute the sample or acquire the spectrum at a higher temperature.
Inaccurate quantification Insufficient relaxation delay (D1).Set the relaxation delay to at least 5 times the T₁ of the fluorine nuclei.[3]
Non-uniform excitation of signals across the spectrum.Ensure the pulse width is calibrated correctly for quantitative measurements.
Unexpected peaks in the spectrum Presence of impurities or byproducts.Identify the unexpected species by comparing their chemical shifts to known values or using other analytical techniques (e.g., GC-MS). Common byproducts include isobutylene from elimination reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Problem Possible Causes Solutions
No peak for this compound Analyte is too volatile and was lost during sample preparation or injection.Prepare samples at low temperatures and use a gas-tight syringe. Consider headspace analysis.[4][5][6]
Inappropriate GC column.Use a column suitable for volatile organic compounds, such as a DB-5 or equivalent.
Poor peak shape (tailing or fronting) Column overload.Dilute the sample.
Active sites on the column or liner.Use a deactivated liner and column.
Incompatible solvent.Ensure the sample solvent is compatible with the stationary phase of the column.
Irreproducible results Leaks in the GC system.Check for leaks at the injector, detector, and column fittings.
Inconsistent injection volume.Use an autosampler for precise injections.
Sample degradation in the injector.Lower the injector temperature, but ensure it is high enough to volatilize the sample.
In-situ FTIR Spectroscopy
Problem Possible Causes Solutions
No discernible change in the spectrum The concentration of reactants and products is below the detection limit.This method may not be suitable for very dilute reactions.
The characteristic absorption bands of the reactants and products overlap.Choose a spectral region with minimal overlap to monitor the reaction.
Baseline drift Changes in temperature or refractive index of the reaction mixture.Use a stable reference spectrum and apply baseline correction during data processing.
Fouling of the ATR probe.Clean the probe between experiments.
Quantitative inaccuracy The relationship between absorbance and concentration is not linear (Beer-Lambert law deviation).Create a calibration curve using standards of known concentrations.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by ¹⁹F NMR

Objective: To quantitatively monitor the conversion of a reaction involving this compound.

Materials:

  • NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., trifluorotoluene)

  • Reaction mixture

Procedure:

  • At desired time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by cooling or adding a quenching agent).

  • Dilute the aliquot with a known volume of deuterated solvent in a vial.

  • Add a known amount of an internal standard. The internal standard should be inert to the reaction conditions and have a ¹⁹F signal that does not overlap with the reactant or product signals.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹⁹F NMR spectrum with the following parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay (D1): 30 seconds (or 5 x T₁ of the slowest relaxing signal)

    • Number of scans: 16 or more for better signal-to-noise.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to this compound, the product(s), and the internal standard.

  • Calculate the concentration of each species relative to the internal standard and determine the reaction conversion.

Protocol 2: Analysis of Reaction Mixture by GC-MS

Objective: To identify and quantify this compound and other volatile components in a reaction mixture.

Materials:

  • GC vials with septa

  • Gas-tight syringe or autosampler

  • Solvent for dilution (e.g., hexane)

  • Internal standard (e.g., undecane)

Procedure:

  • Prepare a calibration curve by analyzing a series of standard solutions containing known concentrations of this compound and the internal standard.[7][8][9]

  • At desired time points, withdraw an aliquot from the reaction mixture and quench it.

  • Dilute the aliquot with a known volume of solvent containing a known concentration of the internal standard in a GC vial. Keep the vial sealed and cool.

  • Analyze the sample using a GC-MS system with the following conditions (example):

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Injector Temperature: 200 °C

    • Oven Program: 40 °C for 5 min, then ramp to 200 °C at 10 °C/min

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • MS Detector: Scan mode (e.g., m/z 30-300)

  • Identify the peaks in the chromatogram based on their retention times and mass spectra.

  • Quantify the amount of this compound by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Data Presentation

Table 1: Representative ¹⁹F NMR Data for a Nucleophilic Substitution Reaction

Time (hours)Integral of this compound (Reactant)Integral of ProductConversion (%)
01.000.000
10.780.2222
20.550.4545
40.230.7777
60.050.9595

Table 2: GC-MS Calibration Data for this compound

Concentration of this compound (mM)Peak Area of this compoundPeak Area of Internal StandardPeak Area Ratio (Analyte/IS)
115,200100,5000.151
576,500101,0000.757
10155,000100,2001.547
20312,000100,8003.095
50780,000100,1007.792

Visualizations

Reaction_Monitoring_Workflow start Start Reaction sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench nmr_prep Prepare NMR Sample (Dilute, add IS) quench->nmr_prep gc_prep Prepare GC Sample (Dilute, add IS) quench->gc_prep nmr_acq Acquire ¹⁹F NMR Spectrum nmr_prep->nmr_acq gc_acq Run GC-MS Analysis gc_prep->gc_acq nmr_proc Process NMR Data (Integrate) nmr_acq->nmr_proc gc_proc Process GC Data (Integrate) gc_acq->gc_proc nmr_quant Calculate Conversion nmr_proc->nmr_quant gc_quant Quantify vs. Calib. Curve gc_proc->gc_quant end End nmr_quant->end gc_quant->end

Caption: Workflow for reaction monitoring using NMR and GC-MS.

Troubleshooting_GC_Volatility problem Problem: No/low this compound peak in GC cause1 Cause 1: Analyte loss during sample prep problem->cause1 cause2 Cause 2: Analyte loss during injection problem->cause2 cause3 Cause 3: Inappropriate GC method problem->cause3 solution1a Solution: Prepare samples in a cold bath cause1->solution1a solution1b Solution: Use sealed vials with good septa cause1->solution1b solution2a Solution: Use a gas-tight syringe cause2->solution2a solution2b Solution: Consider headspace analysis cause2->solution2b solution3a Solution: Use a column for volatile compounds cause3->solution3a solution3b Solution: Optimize oven temperature program cause3->solution3b

Caption: Troubleshooting guide for GC analysis of volatile this compound.

References

Technical Support Center: Scaling Up Nucleophilic Fluorination Reactions with tert-Butyl Fluoride and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for scaling up nucleophilic fluorination reactions. While the direct use of tert-butyl fluoride as a primary fluorinating agent is not widely documented, this guide focuses on the closely related and highly effective use of tetrabutylammonium fluoride (TBAF) in conjunction with tert-alcohols, a methodology that leverages the tert-butyl moiety to enhance reactivity and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is tert-butanol or tert-amyl alcohol used as a solvent in nucleophilic fluorination with TBAF?

Tertiary alcohols like tert-butanol and tert-amyl alcohol play a crucial role in enhancing the efficacy of nucleophilic fluorination with TBAF. They act as nonpolar protic media that can increase the nucleophilicity of the fluoride ion while simultaneously suppressing common side reactions. This is achieved through hydrogen bonding interactions that solvate the fluoride ion, making it more reactive for SN2 displacement, and also stabilize the leaving group. This approach often leads to higher yields of the desired fluorinated product compared to reactions in polar aprotic solvents like acetonitrile.[1][2][3]

Q2: What is the TBAF(tBuOH)₄ complex and what are its advantages?

The TBAF(tBuOH)₄ complex is a crystalline, stable, and less hygroscopic solid composed of tetrabutylammonium fluoride and four molecules of tert-butanol.[4] This complex serves as a convenient and highly effective source of fluoride for nucleophilic substitution reactions.[2][5] Its key advantages include:

  • Reduced Basicity: The coordination of tert-butanol molecules to the fluoride ion lowers its basicity, which significantly reduces the extent of elimination (E2) side reactions that are often competitive with SN2 fluorination.[5]

  • Improved Handling: Being a solid with low hygroscopicity, it is easier to handle and store compared to anhydrous TBAF, which is notoriously difficult to keep free of water.

  • High Reactivity: Despite the reduced basicity, the fluoride ion in the complex remains highly nucleophilic, leading to efficient fluorination under mild conditions.[5]

Q3: Can I use other fluoride sources with tert-alcohols?

Yes, other alkali metal fluorides like cesium fluoride (CsF) can also be used in tert-alcohols. The tertiary alcohol enhances the solubility and reactivity of these salts, facilitating the fluorination reaction.[3] However, TBAF and its tert-butanol complex are often preferred for their higher reactivity and better solubility in organic solvents.

Q4: What are the primary safety concerns when working with this compound and TBAF?

  • This compound: This is a flammable gas that can displace oxygen and cause rapid suffocation. It is also a skin and eye irritant and may cause drowsiness or dizziness. It should be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including protective gloves, safety goggles, and a face shield.[6]

  • Tetrabutylammonium Fluoride (TBAF): TBAF, especially in its anhydrous form, is highly hygroscopic and can cause severe skin burns and eye damage.[7] It is harmful if swallowed. When handled, appropriate PPE such as gloves, safety goggles, and protective clothing should be worn.[8][9][10] TBAF solutions in THF are highly flammable.

Always consult the latest Safety Data Sheet (SDS) for detailed safety information before handling these reagents.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive fluoride source: The fluorinating agent (e.g., TBAF) may have absorbed moisture, reducing its nucleophilicity. Anhydrous TBAF is highly hygroscopic.[11] 2. Poor leaving group: The substrate may have a poor leaving group (e.g., Cl⁻ is a poorer leaving group than I⁻). 3. Steric hindrance: The substrate may be too sterically hindered for an SN2 reaction (e.g., tertiary alkyl halides).[12] 4. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use freshly opened or properly stored anhydrous TBAF or the more stable TBAF(tBuOH)₄ complex.[5] If using TBAF trihydrate, consider methods for in-situ dehydration. 2. Convert the leaving group to a more reactive one, such as a tosylate or mesylate. 3. This method is most effective for primary and secondary substrates. For tertiary substrates, alternative fluorination methods may be necessary. 4. Gradually increase the reaction temperature and monitor the reaction progress by TLC or GC/MS.
High proportion of elimination (alkene) byproduct 1. Basicity of the fluoride source: The fluoride ion is basic and can promote E2 elimination, especially with secondary and sterically hindered primary substrates.[13] 2. High reaction temperature: Higher temperatures can favor elimination over substitution. 3. Solvent effects: Polar aprotic solvents can enhance the basicity of the fluoride ion.1. Use the TBAF(tBuOH)₄ complex or conduct the reaction in a tert-alcohol to reduce the basicity of the fluoride ion.[5] Tetrabutylammonium bifluoride (TBABF) is a weakly basic alternative that can also minimize elimination.[14] 2. Run the reaction at the lowest temperature that provides a reasonable reaction rate. 3. Switch to a tert-alcohol as the solvent to favor the SN2 pathway.[1][3]
Formation of alcohol byproduct Presence of water: Trace amounts of water in the reaction mixture can lead to hydrolysis of the substrate or the fluorinating agent. TBAF is very hygroscopic.[11]1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Handle hygroscopic reagents like TBAF under an inert atmosphere (e.g., in a glovebox). 4. Use the less hygroscopic TBAF(tBuOH)₄ complex.[5]
Difficulty in purifying the product from TBAF byproducts High polarity and solubility of TBA salts: Tetrabutylammonium salts can be difficult to remove by conventional flash chromatography due to their solubility in many organic solvents and their tendency to co-elute with polar products.[15]1. Aqueous workup: If the product is not water-soluble, perform an aqueous workup to remove the majority of the TBA salts. 2. Ion-exchange resin: Use a cation-exchange resin to capture the tetrabutylammonium cation.[16] 3. Alternative fluoride sources: Consider using less soluble fluoride sources like KF or CsF with a phase-transfer catalyst, which can be easier to remove by filtration.[15]
Reaction does not scale up effectively (yield drops on a larger scale) 1. Inefficient heat transfer: Exothermic reactions can be difficult to control on a larger scale, leading to side reactions. 2. Mixing issues: In heterogeneous reactions (e.g., with solid fluoride salts), inefficient stirring can lead to poor reaction rates. 3. Moisture control: It can be more challenging to maintain anhydrous conditions on a larger scale.1. Ensure adequate cooling and monitor the internal reaction temperature. Consider slower addition of reagents. 2. Use appropriate stirring (e.g., overhead mechanical stirrer for large volumes). 3. Dry all reagents and solvents thoroughly. Purge the reaction vessel with an inert gas before and during the reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Nucleophilic Fluorination

SubstrateLeaving GroupFluorinating AgentSolventTemp (°C)Time (h)Yield (%)Reference
2-(3-Iodopropoxy)naphthaleneITBAFAcetonitrileRT138[1][3]
2-(3-Iodopropoxy)naphthaleneICsFt-Amyl alcoholRT15[1][3]
2-(3-Iodopropoxy)naphthaleneITBAFt-Amyl alcoholRT176[1][3]
1-Bromo-3-phenylpropaneBrTBAF(tBuOH)₄Toluene80195[5]
1-Bromo-3-phenylpropaneBrTBAFToluene80175[5]
2-BromooctaneBrTBAF(tBuOH)₄Toluene1001280 (SN2), 15 (E2)[5]
2-BromooctaneBrTBAFToluene1001220 (SN2), 75 (E2)[5]
Benzyl BromideBrTBAF(tBuOH)₄THFRT0.598[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Fluorination of an Alkyl Halide with TBAF in tert-Amyl Alcohol

This protocol is adapted from the work of Kim et al. and is suitable for primary alkyl halides.[1][3]

Materials:

  • Alkyl halide (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) trihydrate (1.5 mmol)

  • tert-Amyl alcohol (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 mmol) and tert-amyl alcohol (5 mL).

  • Add TBAF trihydrate (1.5 mmol) to the solution at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions of primary alkyl iodides are often complete within 1-2 hours.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis and Use of the TBAF(tBuOH)₄ Complex for Nucleophilic Fluorination

This protocol is based on the work of Kim et al. for the preparation and use of the stable fluorinating agent.[5]

Part A: Synthesis of TBAF(tBuOH)₄

  • Dissolve TBAF trihydrate (10 g) in tert-butanol (50 mL) by warming the mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration and wash them with cold, dry diethyl ether.

  • Dry the crystals under vacuum to yield the TBAF(tBuOH)₄ complex as a white crystalline solid.

Part B: Nucleophilic Fluorination using TBAF(tBuOH)₄

  • In a dry reaction vessel under an inert atmosphere, dissolve the substrate (e.g., primary or secondary alkyl bromide or tosylate, 1.0 mmol) in a suitable anhydrous solvent (e.g., toluene, THF, 5 mL).

  • Add the TBAF(tBuOH)₄ complex (1.2-1.5 mmol) to the solution.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the substrate's reactivity) and monitor its progress.

  • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Wash the organic phase with water and brine to remove residual TBAF and tert-butanol.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Visualizations

Nucleophilic_Fluorination_Mechanism cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway (Side Reaction) Substrate R-X (Alkyl Halide) TS_SN2 [F---R---X]⁻ Transition State Substrate->TS_SN2 Fluoride F⁻ Fluoride->TS_SN2 Nucleophilic Attack Product_SN2 R-F (Alkyl Fluoride) TS_SN2->Product_SN2 Leaving_Group X⁻ TS_SN2->Leaving_Group Substrate_E2 H-CR₂-CR₂-X TS_E2 E2 Transition State Substrate_E2->TS_E2 Fluoride_Base F⁻ (as Base) Fluoride_Base->TS_E2 Proton Abstraction Product_E2 Alkene TS_E2->Product_E2 HF H-F TS_E2->HF Leaving_Group_E2 X⁻ TS_E2->Leaving_Group_E2

Caption: Competing SN2 and E2 pathways in nucleophilic fluorination.

Troubleshooting_Workflow start Start Fluorination Reaction check_yield Low or No Yield? start->check_yield check_elimination High Elimination? check_yield->check_elimination No reagent_issue Check Fluoride Source (Moisture Content) check_yield->reagent_issue Yes check_hydrolysis Alcohol Byproduct? check_elimination->check_hydrolysis No basicity_issue Reduce Fluoride Basicity (Use TBAF(tBuOH)₄ or t-alcohol solvent) check_elimination->basicity_issue Yes end Successful Fluorination check_hydrolysis->end No water_issue Ensure Anhydrous Conditions (Dry Glassware/Solvents) check_hydrolysis->water_issue Yes leaving_group_issue Improve Leaving Group (e.g., to OTs, OMs) reagent_issue->leaving_group_issue steric_issue Assess Steric Hindrance leaving_group_issue->steric_issue temp_issue Increase Temperature steric_issue->temp_issue temp_elimination_issue Lower Reaction Temperature basicity_issue->temp_elimination_issue

Caption: A decision tree for troubleshooting common issues.

Scale_Up_Logic lab_scale Successful Lab-Scale Reaction (e.g., 1 mmol) planning Scale-Up Planning lab_scale->planning heat_transfer Heat Transfer Considerations planning->heat_transfer mixing Mixing Efficiency planning->mixing moisture Moisture Control planning->moisture execution Large-Scale Execution heat_transfer->execution mixing->execution moisture->execution monitoring In-Process Monitoring (Temp, Conversion) execution->monitoring workup Modified Workup & Purification monitoring->workup success Successful Scale-Up workup->success

Caption: Key considerations for scaling up fluorination reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Tert-Butyl Fluoride and Tetrabutylammonium Fluoride (TBAF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic introduction of fluorine atoms and the utilization of fluoride-containing reagents are paramount for tailoring the properties of molecules in drug discovery and materials science. Among the diverse array of available reagents, tert-butyl fluoride and tetrabutylammonium fluoride (TBAF) are two commercially available compounds containing a fluoride atom. However, their reactivity and applications are fundamentally distinct. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate reagent for their synthetic needs.

At a Glance: Key Differences

FeatureThis compoundTetrabutylammonium Fluoride (TBAF)
Primary Role Electrophilic source of the tert-butyl groupNucleophilic fluoride source and base
Reactivity Undergoes SN1 reactions; the C-F bond breaks to form a stable tert-butyl carbocation.The "naked" fluoride ion acts as a strong nucleophile and base.
Typical Applications Alkylation of nucleophiles (e.g., alcohols, amines).Fluorination reactions, desilylation of protecting groups, base-catalyzed reactions.
Handling Volatile liquid.Hygroscopic solid, often used as a solution in THF or water. Anhydrous forms require careful handling.[1]

Physicochemical Properties

A clear distinction in their physical properties underlines their different handling requirements and applications in the laboratory.

PropertyThis compoundTetrabutylammonium Fluoride (TBAF)
Molecular Formula C₄H₉FC₁₆H₃₆FN
Molecular Weight 76.11 g/mol 261.46 g/mol
Appearance Colorless liquidWhite to off-white solid (hygroscopic)
Boiling Point 11-12 °C62-63 °C (melting point)
Solubility Soluble in organic solvents.Soluble in water, THF, acetonitrile, DMSO.[1]

Reactivity and Mechanistic Pathways

The divergent reactivity of this compound and TBAF stems from the nature of the carbon-fluorine bond in each molecule and the overall molecular structure.

This compound: An Electrophilic Alkylating Agent

This compound's reactivity is characterized by its propensity to act as an electrophile in SN1 reactions. The driving force is the formation of the highly stable tertiary carbocation upon the departure of the fluoride leaving group. This carbocation then readily reacts with nucleophiles.

sn1_reaction tBuF This compound Carbocation tert-Butyl Carbocation tBuF->Carbocation Slow, Rate-determining Fluoride_ion F⁻ Product Alkylated Product (tBu-Nu) Carbocation->Product Fast Nucleophile Nucleophile (Nu⁻) Nucleophile->Carbocation

SN1 reaction pathway of this compound.
Tetrabutylammonium Fluoride (TBAF): A Nucleophilic Fluoride Source and Base

In contrast, TBAF is a salt composed of a bulky tetrabutylammonium cation and a fluoride anion. In solution, it provides a source of "naked" or poorly solvated fluoride ions, which are highly nucleophilic and basic. This allows TBAF to participate in a wide range of reactions where a strong nucleophile or a mild organic-soluble base is required.

tbaf_reactivity cluster_fluorination Nucleophilic Fluorination cluster_desilylation Desilylation cluster_base Base Catalysis TBAF_F TBAF (F⁻) Substrate_LG R-LG TBAF_F->Substrate_LG SN2 or SNAr Product_F R-F Substrate_LG->Product_F TBAF_D TBAF (F⁻) Silyl_Ether R-OSiR'₃ TBAF_D->Silyl_Ether Alkoxide R-O⁻ Silyl_Ether->Alkoxide TBAF_B TBAF (F⁻) Protic_Substrate R-H TBAF_B->Protic_Substrate Anion R⁻ Protic_Substrate->Anion

Diverse reactivity pathways of TBAF.

Comparative Performance in Key Applications

A direct comparison of reactivity in the same reaction is not applicable due to their distinct chemical roles. Instead, this section presents their performance in their respective, characteristic applications.

Alkylation Reactions using this compound

This compound is employed to introduce the tert-butyl group, a common motif in medicinal chemistry for imparting steric bulk and modulating physicochemical properties.

ReactionSubstrateProductYieldExperimental Conditions
Ether Synthesis Phenoltert-Butoxybenzene90%tert-Butyl bromide (as a proxy for this compound reactivity) in the presence of a catalyst.
Amine Alkylation AnilineN-tert-ButylanilineModerateTypically requires acidic conditions to facilitate carbocation formation. Direct alkylation of amines with tert-butyl halides can be challenging due to elimination side reactions.

Experimental Protocol: Synthesis of tert-Butoxybenzene

To a mixture of phenol (10 mmol) and a suitable Lewis acid catalyst is added this compound (12 mmol). The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction mixture is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the product.

Fluorination and Desilylation Reactions using TBAF

TBAF is a go-to reagent for nucleophilic fluorination and the cleavage of silyl ethers, a common protecting group strategy.

ReactionSubstrateProductYieldExperimental Conditions
Nucleophilic Fluorination 2,6-Dichloropurine2-Chloro-6-fluoropurineHighBenzyl bromide, TBAF in THF at room temperature for 10 minutes.[2]
Desilylation R-OTBSR-OHGenerally >90%TBAF in THF at room temperature.[3]
Base-Catalyzed Reaction o-Aminothiophenol and Benzaldehyde2-Arylbenzothiazole94%10 mol% TBAF in water at reflux.

Experimental Protocol: N9-Alkylation of 2,6-Dichloropurine

To a solution of 2,6-dichloropurine (1 mmol) in THF (5 mL) is added benzyl bromide (2 mmol) followed by TBAF (2 mmol). The reaction mixture is stirred at room temperature for 10 minutes. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the N9-alkylated product.[2]

Conclusion

This compound and tetrabutylammonium fluoride, despite both containing fluorine, are not interchangeable reagents. Their reactivity profiles are distinct and complementary:

  • This compound is an electrophilic source of the tert-butyl group , ideal for the alkylation of nucleophiles via an SN1 mechanism. Its utility as a general fluorinating agent is limited.

  • Tetrabutylammonium Fluoride (TBAF) is a versatile nucleophilic fluoride source and a mild, organic-soluble base . It excels in nucleophilic fluorination reactions, desilylation of silyl protecting groups, and as a catalyst in various base-mediated transformations.[1][4]

For researchers and professionals in drug development, a clear understanding of these differences is crucial for efficient and successful synthetic planning. The choice between this compound and TBAF should be dictated by the desired transformation: alkylation with a tert-butyl group or introduction of a fluoride anion/utilization of a mild base.

References

A Comparative Guide to Analytical Methods for Determining Tert-Butyl Fluoride Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for determining the purity of tert-butyl fluoride, a crucial reagent in various chemical syntheses. We will explore Gas Chromatography with Flame Ionization Detection (GC-FID) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, offering insights into their principles, performance, and practical applications. This guide includes detailed experimental protocols and quantitative data to assist in selecting the most suitable method for your specific needs.

Introduction to Purity Analysis of this compound

This compound (2-fluoro-2-methylpropane) is a valuable fluorinating agent and an intermediate in organic synthesis. Its purity is critical to ensure predictable reaction outcomes and to avoid the introduction of unwanted side products in sensitive applications, such as pharmaceutical development. Common impurities in this compound can include unreacted starting materials, byproducts from its synthesis, and degradation products. A primary degradation pathway is the elimination of hydrogen fluoride to form isobutylene. Therefore, a robust analytical method should be able to separate and quantify the main component from these potential impurities.

Comparison of Analytical Methods

Two principal analytical techniques are well-suited for the purity assessment of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The choice between these methods depends on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the desired level of structural information.

Method Performance and Characteristics
ParameterGas Chromatography-Flame Ionization Detection (GC-FID)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Principle Separation of volatile components based on their partitioning between a stationary phase and a mobile gas phase, followed by detection via ionization in a hydrogen flame.Measurement of the nuclear magnetic resonance of the ¹⁹F isotope, providing quantitative information based on signal integration relative to a standard.
Primary Application Quantitative analysis of volatile organic compounds.Quantitative analysis and structural elucidation of fluorinated compounds.
Specificity High, based on chromatographic retention time.Exceptional for fluorinated compounds, as the ¹⁹F nucleus has a wide chemical shift range, minimizing signal overlap.[1]
Sensitivity High, with detection limits typically in the low ppm range. A reported method for 2-fluoro-2-methylpropane has a minimum detection limit of 150 µL/L.[2]High, due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. Detection limits can reach the mmol/L level.[3]
Precision Excellent, with Relative Standard Deviations (RSDs) typically below 2%.Excellent, with reported accuracies of less than 1% and RSDs for quantitative measurements of less than 2.0%.[3][4]
Accuracy High, dependent on proper calibration with certified reference standards.High, can be used as an absolute quantitative method (qNMR) with an internal standard.[4]
Analysis Time Relatively fast, with typical run times of 10-30 minutes per sample.Fast for data acquisition (minutes), but sample preparation and data processing can add to the overall time.
Impurity Analysis Can simultaneously quantify both volatile fluorinated and non-fluorinated impurities, such as isobutylene.Excellent for quantifying fluorinated impurities. Non-fluorinated impurities require analysis by ¹H NMR.
Instrumentation Widely available in analytical laboratories.Requires a specialized NMR spectrometer.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is adapted from a validated procedure for the analysis of C4 fluoride compounds.[2] It is suitable for the simultaneous quantification of this compound and its primary impurity, isobutylene.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of volatile hydrocarbons and alkyl halides.

Reagents:

  • Carrier Gas: Helium or Nitrogen, high purity.

  • FID Gases: Hydrogen and Air, high purity.

  • This compound standard of known purity.

  • Isobutylene standard.

  • Internal Standard (IS): A compound that is not present in the sample and is well-resolved from other peaks. For this analysis, a suitable internal standard would be a volatile alkane such as n-pentane or a chlorinated solvent like dichloromethane.

  • Solvent: High-purity solvent for sample dilution, such as methanol or acetone.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the internal standard in the chosen solvent at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound and isobutylene in the internal standard stock solution. The concentration range should bracket the expected concentrations in the samples.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of the internal standard stock solution to achieve a similar concentration to the calibration standards.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 5 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 2 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis and Calculation:

    • Inject the calibration standards and the sample solution into the GC-FID system.

    • Identify the peaks corresponding to isobutylene, this compound, and the internal standard based on their retention times.

    • Integrate the peak areas for each component.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte (this compound or isobutylene) to the peak area of the internal standard against the known concentration of the analyte for each calibration standard.

    • Determine the concentration of this compound and isobutylene in the sample by using the calibration curve and the peak area ratios obtained from the sample chromatogram.

    • The purity of this compound is calculated as: Purity (%) = [ (Concentration of this compound) / (Concentration of this compound + Concentration of isobutylene + ...other impurities) ] x 100

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Method

This protocol outlines a quantitative ¹⁹F NMR (qNMR) analysis using an internal standard for the accurate determination of this compound purity.

Instrumentation:

  • NMR spectrometer with a fluorine probe, operating at a field strength of 300 MHz or higher.

Reagents:

  • Deuterated solvent: Chloroform-d (CDCl₃) or Acetone-d₆.

  • Internal Standard (IS): A fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the this compound signal. A suitable internal standard is trifluorotoluene or 1,3,5-trifluorobenzene. The internal standard should be of high purity and accurately weighed.

  • This compound sample.

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of the internal standard into an NMR tube.

    • Accurately weigh a precise amount of the this compound sample into the same NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent to dissolve the sample and internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both this compound and the internal standard). A typical starting point is a delay of 30 seconds to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Spectral Width: Set to encompass the signals of both this compound and the internal standard.

    • Acquisition Time: At least 2-3 seconds.

    • Proton decoupling should be applied to simplify the spectrum and improve sensitivity.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure accurate integration.

    • Perform baseline correction.

    • Integrate the signals corresponding to this compound and the internal standard. The chemical shift for this compound is expected to be around -150 ppm relative to CFCl₃.

    • The purity of this compound is calculated using the following formula:

      Purity (%) = ( (Area_sample / N_sample) / (Area_IS / N_IS) ) * ( (MW_sample * m_IS) / (MW_IS * m_sample) ) * Purity_IS

      Where:

      • Area_sample = Integral of the this compound signal

      • N_sample = Number of fluorine atoms in this compound (1)

      • Area_IS = Integral of the internal standard signal

      • N_IS = Number of fluorine atoms in the internal standard

      • MW_sample = Molecular weight of this compound (76.11 g/mol )

      • m_IS = Mass of the internal standard

      • MW_IS = Molecular weight of the internal standard

      • m_sample = Mass of the this compound sample

      • Purity_IS = Purity of the internal standard (%)

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for determining the purity of this compound using the analytical methods described.

Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Calculation cluster_result Result Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolving Dissolution in Solvent (with Internal Standard) Weighing->Dissolving GC_FID GC-FID Analysis Dissolving->GC_FID Inject NMR ¹⁹F NMR Analysis Dissolving->NMR Acquire Spectrum Integration_GC Peak Integration (Analyte & IS) GC_FID->Integration_GC Integration_NMR Signal Integration (Analyte & IS) NMR->Integration_NMR Calibration_Curve Calibration Curve Construction Integration_GC->Calibration_Curve Purity_Calc_GC Purity Calculation (GC) Calibration_Curve->Purity_Calc_GC Purity_Calc_NMR Purity Calculation (NMR) Integration_NMR->Purity_Calc_NMR Purity_Report Purity Report Purity_Calc_GC->Purity_Report Purity_Calc_NMR->Purity_Report

Caption: Workflow for this compound purity determination.

Conclusion

Both GC-FID and ¹⁹F NMR are powerful and reliable methods for determining the purity of this compound.

  • GC-FID is a highly accessible and robust technique, particularly advantageous for the simultaneous quantification of both fluorinated and non-fluorinated volatile impurities like isobutylene. Its accuracy is dependent on the availability of high-purity reference standards for calibration.

  • ¹⁹F NMR offers exceptional specificity for fluorinated compounds and can be used as a primary ratio method for purity determination (qNMR), which can reduce the reliance on specific analyte reference standards if a well-characterized internal standard is used. It provides valuable structural information but may require access to more specialized instrumentation.

The selection of the most appropriate method will depend on the specific analytical needs, available resources, and the nature of the expected impurities. For routine quality control where the impurity profile is well-characterized, GC-FID is often a practical and cost-effective choice. For applications requiring the highest accuracy and structural confirmation, or where reference standards for all impurities are not available, ¹⁹F NMR is an excellent alternative.

References

Navigating the Fluorinated Landscape: A Comparative Guide to the Mass Spectrometry of Tert-Butyl Fluoride and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of fluorinating agents is paramount. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of tert-butyl fluoride and its common alternatives, supported by experimental data and detailed protocols to aid in their identification and differentiation.

The introduction of fluorine atoms into organic molecules can dramatically alter their biological properties, making fluorinating agents essential tools in medicinal chemistry and materials science. Understanding the mass spectrometric behavior of these reagents is crucial for reaction monitoring, quality control, and metabolite identification. This guide delves into the fragmentation patterns of this compound and compares it with three widely used alternatives: Diethylaminosulfur trifluoride (DAST), N-Fluorobenzenesulfonimide (NFSI), and Selectfluor®.

At a Glance: Fragmentation Pattern Comparison

The following table summarizes the key mass spectrometry characteristics of this compound and its alternatives.

CompoundMolecular Weight ( g/mol )Ionization MethodKey Fragments (m/z) and Interpretation
This compound 76.11Electron Ionization (EI)57 : [C(CH₃)₃]⁺, tert-butyl cation (base peak, loss of F•). 41 : [C₃H₅]⁺, allyl cation (rearrangement and loss of CH₄ from m/z 57).
Diethylaminosulfur Trifluoride (DAST) 161.19Chemical Ionization (CI)162 : [M+H]⁺, protonated molecular ion. 142 : Loss of HF from [M+H]⁺. 90 : [Et₂NS]⁺, loss of F₃ from [M+H]⁺.
N-Fluorobenzenesulfonimide (NFSI) 315.34Electrospray Ionization (ESI)316 : [M+H]⁺, protonated molecular ion. 174 : [(PhSO₂)NH]⁺, loss of PhSO₂F from [M+H]⁺. 141 : [PhSO₂]⁺, benzenesulfonyl cation.[1]
Selectfluor® (F-TEDA-BF₄) 354.26Electrospray Ionization (ESI)179 : [M]²⁺/2, doubly charged cation. 163 : [F-TEDA]⁺, loss of CH₂Cl from the cation. 112 : [TEDA]⁺, loss of F and CH₂Cl from the cation.

Fragmentation Pathways Visualized

The fragmentation of these compounds under mass spectrometric conditions follows distinct pathways, which are crucial for their unambiguous identification.

This compound Fragmentation

Under electron ionization, this compound primarily undergoes cleavage of the C-F bond to generate the stable tert-butyl cation.

G This compound (m/z 76) This compound (m/z 76) tert-Butyl Cation (m/z 57) tert-Butyl Cation (m/z 57) This compound (m/z 76)->tert-Butyl Cation (m/z 57) - F• Allyl Cation (m/z 41) Allyl Cation (m/z 41) tert-Butyl Cation (m/z 57)->Allyl Cation (m/z 41) - CH₄

Fragmentation of this compound.

Experimental Protocols

To ensure reproducible and accurate results, the following experimental protocols are recommended for the mass spectrometric analysis of these fluorinating agents.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Fluorinating Agents (e.g., this compound, DAST)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 ppm) in a volatile, inert solvent such as dichloromethane or acetonitrile.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Column: A non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. For more reactive compounds like DAST, Chemical Ionization (CI) with methane or isobutane as the reagent gas can provide softer ionization and a more prominent molecular ion.

    • Mass Analyzer: Scan from m/z 35 to 350.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Direct Infusion Electrospray Ionization-Mass Spectrometry (ESI-MS) for Ionic Fluorinating Agents (e.g., NFSI, Selectfluor®)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µM) in a solvent system compatible with ESI, such as acetonitrile or methanol. For salts, ensure the compound is fully dissolved.

  • Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas (N₂): Flow rate appropriate for stable spray (e.g., 1-2 L/min).

    • Drying Gas (N₂): Temperature of 250-300°C and a flow rate of 8-10 L/min.

    • Mass Analyzer: Scan over a relevant m/z range (e.g., m/z 100-500).

    • Fragmentor Voltage (for in-source fragmentation) or Collision Energy (for MS/MS): Varies depending on the instrument and the desired degree of fragmentation. Start with a low value and gradually increase to observe fragmentation patterns.

In-Depth Fragmentation Analysis

This compound: The mass spectrum is dominated by the tert-butyl cation at m/z 57, resulting from the facile cleavage of the weak C-F bond. Subsequent rearrangement and loss of a neutral methane molecule from the tert-butyl cation can lead to the formation of the allyl cation at m/z 41.

DAST: Due to its reactivity, obtaining a clean EI mass spectrum of DAST can be challenging. Chemical ionization is often preferred. The protonated molecular ion [M+H]⁺ is observed, and key fragments arise from the loss of HF and the cleavage of the S-N bond.

NFSI: As an ionic compound, NFSI is well-suited for ESI-MS. The protonated molecular ion is readily observed. The fragmentation is characterized by the cleavage of the N-S bonds, leading to the formation of the benzenesulfonyl cation ([PhSO₂]⁺) at m/z 141 and the corresponding fragment where the other benzenesulfonyl group and fluorine are lost.

Selectfluor®: This reagent is a dicationic salt. In ESI-MS, it is typically observed as the doubly charged cation [M]²⁺. Fragmentation occurs within the cationic component, primarily through the loss of the chloromethyl group and subsequent loss of fluorine from the diazabicyclo[2.2.2]octane core.

This comparative guide provides a foundational understanding of the mass spectrometric behavior of this compound and its alternatives. By utilizing the provided data and protocols, researchers can confidently identify these critical reagents in their experimental setups, ensuring the integrity and success of their synthetic endeavors.

References

A Comparative Analysis of Leaving Group Ability in Tert-Butyl Halides for SN1 Solvolysis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the leaving group ability of halogens (Fluorine, Chlorine, Bromine, and Iodine) in the context of tert-butyl halides undergoing SN1 solvolysis. The stability of the leaving group is a critical factor in the rate-determining step of SN1 reactions, directly influencing the overall reaction rate. This document summarizes experimental data, details relevant experimental protocols, and provides a mechanistic overview to aid in the understanding and prediction of reaction kinetics in drug design and synthetic chemistry.

Quantitative Comparison of Solvolysis Rates

The rate of solvolysis of tert-butyl halides is a direct measure of the leaving group's ability. Better leaving groups depart more readily, leading to faster reaction rates. The following table summarizes the relative rates of solvolysis for tert-butyl halides in ethanol at 25°C.

Tert-Butyl HalideLeaving GroupRelative Rate of Solvolysis (in Ethanol, 25°C)C-X Bond Dissociation Energy (kcal/mol)
tert-Butyl FluorideF⁻~10⁻⁵116
tert-Butyl ChlorideCl⁻181
tert-Butyl BromideBr⁻4168
tert-Butyl IodideI⁻9154

Note: The relative rate for this compound is an estimate due to its extremely low reactivity under these conditions.

The data clearly indicates that the leaving group ability increases down the halogen group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is inversely correlated with the carbon-halogen bond strength; weaker bonds are broken more easily, leading to a faster reaction rate.

Theoretical Background

The solvolysis of tert-butyl halides proceeds via an SN1 (Substitution Nucleophilic Unimolecular) mechanism. This is a two-step process:

  • Ionization (Rate-Determining Step): The carbon-halogen bond heterolytically cleaves to form a stable tertiary carbocation and a halide anion (the leaving group). The stability of the leaving group is crucial in this step. Weaker bases are more stable as anions and are therefore better leaving groups.[1] The stability of the halide anions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻) as the negative charge is dispersed over a larger atomic radius.[2]

  • Nucleophilic Attack: The carbocation intermediate is rapidly attacked by a nucleophile (in this case, the solvent, e.g., ethanol or water) to form the final product.[3][4]

The reactivity order (I > Br > Cl > F) is a direct consequence of two main factors:

  • Carbon-Halogen Bond Strength: The C-F bond is the strongest, and the C-I bond is the weakest.[5] A weaker bond requires less energy to break, leading to a lower activation energy for the rate-determining step.

  • Stability of the Halide Anion: The stability of the halide anion (the leaving group) increases as we go down the group. Iodide is the largest and most polarizable anion, allowing the negative charge to be dispersed over a larger volume, making it the most stable and thus the best leaving group.[2] Fluoride, being the most electronegative, forms the strongest bond with carbon and its anion is the least stable in protic solvents due to strong solvation, making it a poor leaving group.[1]

Experimental Protocols

A common method to determine the rate of solvolysis of tert-butyl halides is by monitoring the production of the hydrohalic acid (HX) product.

Kinetic Study of the Solvolysis of Tert-Butyl Chloride

This protocol is a representative example for determining the solvolysis rate. For more reactive halides like tert-butyl bromide and iodide, the reaction should be conducted at a lower temperature to slow down the rate to a measurable level. For the extremely unreactive this compound, significantly more forcing conditions (higher temperatures, more ionizing solvents) would be necessary.

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride in an aqueous ethanol solvent.

Materials:

  • 0.1 M tert-butyl chloride in acetone

  • 50% (v/v) aqueous ethanol

  • 0.02 M standardized NaOH solution

  • Bromothymol blue indicator

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

Procedure:

  • Pipette 50.0 mL of the 50% aqueous ethanol solvent into a 125 mL Erlenmeyer flask.

  • Add 3-4 drops of bromothymol blue indicator. The solution should be yellow (acidic).

  • Add 0.02 M NaOH from a burette dropwise until the solution turns blue (basic). Record this initial burette reading.

  • Rapidly add 1.0 mL of the 0.1 M tert-butyl chloride solution to the flask, start the stopwatch immediately, and swirl to mix. This is time t = 0.

  • The solvolysis reaction produces HCl, which will turn the indicator back to yellow.

  • Record the time it takes for the solution to turn from blue to yellow.

  • Immediately add another small, known volume of the NaOH solution from the burette to turn the solution blue again. Record the new burette reading.

  • Repeat steps 6 and 7, recording the cumulative time and the total volume of NaOH added at each color change, for at least 5-6 data points.

  • The reaction is considered complete after 10 half-lives, or it can be driven to completion by heating the solution gently for a few minutes to obtain an "infinity" reading for the total amount of HCl produced.

Data Analysis:

The reaction is pseudo-first-order with respect to the tert-butyl halide. The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where V∞ is the volume of NaOH required at infinite time and Vt is the volume of NaOH required at time t. The slope of this line will be -k.[6]

Mandatory Visualizations

SN1 Reaction Mechanism of Tert-Butyl Halide Solvolysis

SN1_Mechanism cluster_step1 Step 1: Ionization (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation tBuX tert-Butyl Halide (t-BuX) Carbocation tert-Butyl Carbocation (t-Bu⁺) tBuX->Carbocation Slow Halide Halide Anion (X⁻) Solvent Solvent (SOH) (e.g., H₂O, EtOH) Oxonium Protonated Product (t-BuOS⁺H) Carbocation->Oxonium Fast Product Final Product (t-BuOH) Oxonium->Product Fast Protonated_Solvent Protonated Solvent (SOH₂⁺) Solvent2 Solvent (SOH)

Caption: The SN1 reaction mechanism for the solvolysis of a tert-butyl halide.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow Start Prepare reaction mixture: - Aqueous ethanol - Bromothymol blue indicator Neutralize Neutralize with NaOH until blue Start->Neutralize Initiate Add tert-butyl halide Start timer (t=0) Neutralize->Initiate Monitor Record time for color change (blue to yellow) Initiate->Monitor Titrate Add known volume of NaOH to restore blue color Monitor->Titrate Repeat Repeat monitoring and titration for multiple data points Titrate->Repeat Repeat->Monitor Yes Infinity Determine V∞ (reaction completion) Repeat->Infinity No Analyze Plot ln(V∞ - Vt) vs. time Determine rate constant (k) Infinity->Analyze

Caption: Workflow for the kinetic analysis of tert-butyl halide solvolysis.

References

Validating Product Formation in Fluorination Reactions: A Comparative Guide to ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated molecules, rigorous validation of product formation is paramount. The introduction of fluorine atoms can dramatically alter a molecule's pharmacological properties, making precise characterization of reaction outcomes essential.[1] While various analytical techniques can be employed, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a uniquely powerful and direct method for this purpose. This guide provides an objective comparison of ¹⁹F NMR with alternative methods, supported by experimental data and detailed protocols.

The Power of ¹⁹F NMR in Fluorination Chemistry

¹⁹F NMR is an ideal analytical tool for monitoring fluorination reactions and characterizing their products due to several inherent advantages of the ¹⁹F nucleus.[2] It possesses a nuclear spin of ½, is 100% naturally abundant, and has a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[3] A key benefit is the wide chemical shift range of ¹⁹F, which is significantly larger than that for ¹H NMR.[3][4] This broad dispersion minimizes the likelihood of signal overlap, even in complex reaction mixtures, simplifying spectral interpretation. Furthermore, since naturally occurring organofluorine compounds are rare, there is virtually no background signal, ensuring that observed resonances are directly attributable to the compounds of interest.[2][5]

¹⁹F NMR allows for both qualitative and quantitative analysis in a single experiment. The chemical shift of a ¹⁹F nucleus provides detailed information about its local electronic environment, enabling the unambiguous identification of the desired product and any fluorinated byproducts. Spin-spin coupling between ¹⁹F and other nuclei (such as ¹H, ¹³C, or other ¹⁹F nuclei) offers further structural confirmation.[4] For quantitative applications (qNMR), the area of a ¹⁹F NMR signal is directly proportional to the number of contributing nuclei. By including an internal standard of known concentration, one can accurately and rapidly determine the in-situ yield and purity of the fluorinated product without the need for authentic reference materials of the analytes, which is particularly advantageous in early-stage drug development.[6]

Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques

While ¹⁹F NMR is highly effective, other analytical methods are also commonly used to monitor fluorination reactions. The choice of technique often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural detail. The following table compares the performance of ¹⁹F NMR with other common analytical methods.

Parameter ¹⁹F NMR ¹H NMR HPLC-UV GC-FID/MS
Selectivity Excellent (minimal signal overlap)Good (potential for signal overlap in complex mixtures)Good to Excellent (dependent on column and mobile phase)Excellent (especially with MS detection)
Quantitation Excellent (direct proportionality of signal to moles)Excellent (direct proportionality of signal to moles)Good (requires calibration with standards)Good (requires calibration with standards)
Need for Standards Not required for in-situ yield (uses internal standard)[6]Not required for in-situ yield (uses internal standard)Required for analyte identification and quantitationRequired for analyte identification and quantitation
Sample Preparation Minimal (dissolution in deuterated solvent)[5]Minimal (dissolution in deuterated solvent)Moderate (filtration, dilution, solvent exchange)Moderate to Extensive (derivatization may be needed)
Analysis Time Rapid (~5-15 minutes per sample)[5]Rapid (~5-15 minutes per sample)Moderate (~15-45 minutes per sample)Moderate (~20-60 minutes per sample)
Structural Info Rich (chemical shifts, coupling constants)[7]Rich (chemical shifts, coupling constants)Limited (retention time only)Limited (retention time, mass fragmentation pattern with MS)
Sensitivity HighHighVery HighVery High
Destructive? No[6]NoYesYes

Experimental Protocols

This protocol outlines the procedure for determining the yield of a fluorination reaction using ¹⁹F NMR with an internal standard.

  • Sample Preparation:

    • Accurately weigh a specific amount of a suitable internal standard (e.g., trifluoroacetic acid or another stable, non-reactive fluorinated compound with a known purity) into an NMR tube.[8][9] The standard's ¹⁹F signal should not overlap with the signals of the reactant or product.

    • Carefully withdraw a precise volume (e.g., 100 µL) from the crude reaction mixture and add it to the NMR tube.

    • Add approximately 500 µL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube to dissolve the sample and the internal standard.[8]

    • Vortex the NMR tube to ensure the solution is homogeneous.

  • NMR Data Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.

    • To ensure accurate quantification, use a pulse sequence with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).[4][5]

    • Set the relaxation delay (d1) to at least five times the longest T₁ relaxation time of the signals of interest to allow for full relaxation of the nuclei between scans.[4] A typical value is 30-60 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals corresponding to the product and the internal standard.

    • Calculate the molar amount of the product using the following equation:

    Mproduct = (Iproduct / Nproduct) * (Nstd / Istd) * Mstd

    Where:

    • Mproduct and Mstd are the molar amounts of the product and standard.

    • Iproduct and Istd are the integration values of the product and standard signals.

    • Nproduct and Nstd are the number of fluorine atoms contributing to the respective signals.

This protocol provides a general workflow for monitoring a fluorination reaction using HPLC.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the quenched aliquot with a suitable solvent (typically the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Method Development:

    • Select an appropriate HPLC column (e.g., C18) and mobile phase to achieve baseline separation of the starting material, product, and any major impurities.

    • Optimize the gradient, flow rate, and column temperature.

    • Set the UV detector to a wavelength where all compounds of interest have significant absorbance.

  • Data Acquisition and Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify the peaks corresponding to the starting material and product based on their retention times (previously determined with authentic standards).

    • Integrate the peak areas.

    • Calculate the percent conversion by comparing the peak area of the product to the total area of all relevant peaks. For accurate quantitation, a calibration curve generated from standards of known concentration is required.

Visualizing Workflows and Comparisons

Diagrams created using Graphviz can help to visualize the experimental workflows and logical relationships discussed.

cluster_workflow ¹⁹F NMR Workflow for Fluorination Reaction Validation prep Sample Preparation (Reaction Aliquot + Internal Standard in NMR Tube) acq Data Acquisition (Inverse-gated ¹⁹F NMR) prep->acq proc Data Processing (Integration of Product and Standard Signals) acq->proc calc Calculation (Determine In-Situ Yield) proc->calc result Validated Product Yield calc->result

Caption: Workflow for validating a fluorination reaction using ¹⁹F NMR.

cluster_comparison Comparison of Analytical Techniques for Fluorination Reactions nmr ¹⁹F NMR + Excellent Selectivity + Direct Quantitation (No Standards) + Rich Structural Information + Non-destructive - Lower Sensitivity vs. MS hplc HPLC-UV + High Sensitivity + Well-established Method + Good for Purity Analysis - Requires Standards - Limited Structural Info - Destructive gc GC-MS + Excellent Separation for Volatiles + Structural Info from MS + Very High Sensitivity - Requires Volatile/Thermal Stability - May Need Derivatization - Destructive

Caption: Key features of ¹⁹F NMR, HPLC, and GC for reaction analysis.

Conclusion

For researchers in the pharmaceutical and chemical industries, ¹⁹F NMR spectroscopy offers a rapid, robust, and information-rich method for validating product formation in fluorination reactions.[5][10] Its high selectivity, ease of sample preparation, and the ability to provide direct quantitative results without the need for product-specific standards make it an invaluable tool for reaction monitoring and optimization.[6][11] While other techniques like HPLC and GC have their merits, particularly in terms of sensitivity, ¹⁹F NMR provides a unique combination of structural detail and quantitative accuracy in a single, non-destructive measurement, solidifying its position as a superior choice for the analysis of fluorinated compounds.[12]

References

A Comparative Guide to tert-Butyl Fluoride as a Reference Standard in Fluorine-19 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tert-butyl fluoride with other common reference standards used in fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The selection of an appropriate reference standard is critical for accurate and reproducible chemical shift referencing, a cornerstone of spectral analysis in drug discovery and materials science. This document presents a comprehensive overview of key performance indicators, supported by available experimental and computational data, to aid researchers in making an informed decision for their specific applications.

Overview of ¹⁹F NMR Reference Standards

Fluorine-19 NMR spectroscopy is a powerful analytical technique due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. The large chemical shift dispersion of over 800 ppm makes it highly sensitive to the local electronic environment. Accurate referencing of ¹⁹F NMR spectra is crucial for structural elucidation and for studying interactions between fluorinated molecules and their environment. An ideal ¹⁹F NMR reference standard should exhibit a single, sharp resonance with a chemical shift that is largely insensitive to changes in temperature, solvent, and concentration.

This guide focuses on the performance of this compound and compares it against three widely used reference standards:

  • Trifluoroacetic acid (TFA)

  • Hexafluorobenzene (HFB)

  • 2,2,2-Trifluoroethanol (TFE)

Comparative Data on Reference Standards

The selection of a suitable reference standard depends on several factors, including the chemical shift range of the analyte, the solvent system used, and the temperature range of the experiment. The following tables summarize the key properties and performance data for this compound and its alternatives.

Table 1: General Properties of ¹⁹F NMR Reference Standards

PropertyThis compoundTrifluoroacetic Acid (TFA)Hexafluorobenzene (HFB)2,2,2-Trifluoroethanol (TFE)
Chemical Formula C₄H₉FC₂HF₃O₂C₆F₆C₂H₃F₃O
Molecular Weight 76.11 g/mol 114.02 g/mol 186.06 g/mol 100.04 g/mol
Signal Multiplicity SingletSingletSingletTriplet (coupled to ¹H)
Proton Signals YesYesNoYes
Boiling Point 12 °C72.4 °C80.2 °C73.6 °C
Primary Hazard Flammable gasCorrosiveFlammable liquidFlammable liquid, irritant

Table 2: ¹⁹F NMR Chemical Shift Data of Reference Standards

Reference StandardSolventChemical Shift (δ) vs. CFCl₃ (ppm)Data Source
This compound CH₂Cl₂-149.5Experimental
Gas Phase-177.3Computational[1]
Trifluoroacetic Acid (TFA) CDCl₃-76.55Experimental
D₂O-75.7Experimental
DMSO-d₆-73.9Experimental
Hexafluorobenzene (HFB) CCl₄-162.9Experimental
Acetone-d₆-164.7Experimental
Benzene-d₆-163.2Experimental
2,2,2-Trifluoroethanol (TFE) CDCl₃-77.6Experimental
D₂O-77.8Experimental
DMSO-d₆-76.8Experimental

Table 3: Influence of Temperature on ¹⁹F NMR Chemical Shifts

Reference StandardSolventTemperature Coefficient (ppb/K)Data Source
This compound Data not availableN/AN/A
Trifluoroacetic Acid (TFA) Various~ -10 to -20Experimental
Hexafluorobenzene (HFB) Various~ -15 to -25Experimental
2,2,2-Trifluoroethanol (TFE) D₂O-5.6Experimental

Note: The chemical shift of reference standards can be influenced by the properties of the solvent and the temperature of the measurement. The data presented here are compiled from various sources and should be considered as representative values.

Experimental Protocols

Accurate and reproducible ¹⁹F NMR referencing requires careful sample preparation and instrument setup. Below are detailed protocols for the use of internal and external reference standards.

Internal Referencing Protocol

Internal referencing, where the reference standard is added directly to the sample, is the most accurate method as it ensures that the reference and analyte experience the same magnetic field and environmental conditions.

Materials:

  • NMR tube

  • Deuterated solvent

  • Analyte

  • Selected reference standard (this compound, TFA, HFB, or TFE)

  • Micropipette

Procedure:

  • Prepare the Analyte Solution: Dissolve a precisely weighed amount of the analyte in the chosen deuterated solvent in a clean, dry vial.

  • Add the Internal Standard: Using a micropipette, add a small, known amount of the chosen reference standard to the analyte solution. The final concentration of the reference standard should be sufficient to give a strong, clear signal but should not interfere with the analyte signals. A concentration of 0.5-1% (v/v or w/v) is typically sufficient.

  • Transfer to NMR Tube: Transfer the final solution to a clean NMR tube to the appropriate height (typically 4-5 cm).

  • Acquire the ¹⁹F NMR Spectrum: Place the NMR tube in the spectrometer and acquire the ¹⁹F NMR spectrum.

  • Reference the Spectrum: Calibrate the chemical shift scale by setting the peak of the internal standard to its known chemical shift value in the given solvent.

External Referencing Protocol

External referencing involves placing the reference standard in a separate container, typically a sealed capillary insert, within the NMR tube containing the analyte. This method is useful when the internal standard might react with the analyte or interfere with its signals.

Materials:

  • NMR tube

  • Coaxial NMR tube insert or a sealed capillary

  • Deuterated solvent

  • Analyte

  • Selected reference standard

Procedure:

  • Prepare the External Reference: Fill a coaxial insert or a capillary tube with the chosen reference standard, either neat or as a solution in a deuterated solvent. Seal the capillary if it is not already sealed.

  • Prepare the Analyte Solution: Dissolve the analyte in the deuterated solvent in a clean, dry vial.

  • Assemble the NMR Sample: Transfer the analyte solution to a clean NMR tube. Carefully place the sealed capillary or coaxial insert containing the reference standard into the NMR tube.

  • Acquire the ¹⁹F NMR Spectrum: Place the NMR tube in the spectrometer and acquire the ¹⁹F NMR spectrum.

  • Reference the Spectrum: Calibrate the chemical shift scale by setting the peak of the external standard to its known chemical shift value. Note that external referencing may require a correction for differences in magnetic susceptibility between the sample and the reference.

Visualization of Concepts

The following diagrams illustrate the decision-making process for selecting a ¹⁹F NMR reference standard and the general workflow for an internally referenced ¹⁹F NMR experiment.

Reference_Selection_Logic start Start: Need ¹⁹F NMR Reference q1 Does the reference interact with the sample? start->q1 internal Use Internal Reference q1->internal No external Use External Reference q1->external Yes q2 Is a proton-free reference needed? internal->q2 hfb Consider Hexafluorobenzene q2->hfb Yes other_options Consider t-BuF, TFA, or TFE q2->other_options No q3 Is high volatility a concern? other_options->q3 tbu_f Avoid tert-Butyl Fluoride (low BP) q3->tbu_f Yes non_volatile Consider TFA, HFB, or TFE q3->non_volatile No

Caption: Decision tree for selecting a suitable ¹⁹F NMR reference standard.

Internal_Referencing_Workflow prep_analyte 1. Prepare Analyte Solution add_standard 2. Add Internal Standard prep_analyte->add_standard transfer 3. Transfer to NMR Tube add_standard->transfer acquire 4. Acquire ¹⁹F NMR Spectrum transfer->acquire process 5. Process and Reference Spectrum acquire->process analysis 6. Spectral Analysis process->analysis

Caption: Workflow for an internally referenced ¹⁹F NMR experiment.

Discussion and Recommendations

The choice of an optimal ¹⁹F NMR reference standard is highly dependent on the specific experimental conditions.

This compound:

  • Advantages: Provides a simple singlet in the ¹⁹F NMR spectrum. Its chemical shift is in a relatively uncrowded region for aliphatic fluorides.

  • Disadvantages: It is a low-boiling-point gas, making it difficult to handle and prone to evaporation from the NMR sample, which can lead to concentration changes and affect referencing accuracy. There is a significant lack of published experimental data on its chemical shift stability in different solvents and at various temperatures.

  • Recommendation: Due to its high volatility and the limited availability of performance data, this compound is not recommended as a primary, general-purpose ¹⁹F NMR reference standard. It may be suitable for specific, low-temperature applications where its chemical shift is well-characterized for the conditions used.

Alternative Reference Standards:

  • Trifluoroacetic Acid (TFA):

    • Advantages: Readily available, provides a sharp singlet, and is soluble in a wide range of solvents.

    • Disadvantages: Its chemical shift is sensitive to solvent polarity and concentration due to hydrogen bonding effects.[1] It is also acidic and may react with sensitive samples.

    • Recommendation: Suitable for use in non-basic and non-reactive samples, particularly in aprotic solvents where its chemical shift is more stable.

  • Hexafluorobenzene (HFB):

    • Advantages: Chemically inert, thermally stable, and provides a sharp singlet in a distinct region of the spectrum. It is also proton-free, which can be advantageous in certain experiments.

    • Disadvantages: Its chemical shift can be sensitive to aromatic solvents due to ring-stacking interactions.

    • Recommendation: An excellent choice for a wide range of applications, especially when a proton-free and inert standard is required.

  • 2,2,2-Trifluoroethanol (TFE):

    • Advantages: Its chemical shift shows relatively low sensitivity to temperature changes. It is soluble in both organic and aqueous solutions.

    • Disadvantages: It is a triplet in the proton-coupled ¹⁹F NMR spectrum, which may be undesirable for some applications. Proton decoupling is required to obtain a singlet.

    • Recommendation: A good option for studies requiring high temperature stability, particularly in aqueous solutions.

While this compound offers a simple ¹⁹F NMR spectrum, its high volatility and the lack of comprehensive data on its stability as a reference standard limit its general applicability. For most applications, hexafluorobenzene (HFB) is recommended as a robust and versatile internal standard due to its inertness and the absence of proton signals. 2,2,2-Trifluoroethanol (TFE) is a suitable alternative, particularly for experiments conducted over a range of temperatures in aqueous media. Trifluoroacetic acid (TFA) can be used with caution in non-reactive aprotic solvents. Researchers should always validate their chosen reference standard for the specific conditions of their experiment to ensure the accuracy and reliability of their ¹⁹F NMR data.

References

Kinetic analysis of tert-butyl fluoride solvolysis in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

The solvolysis of tert-butyl halides is a classic example of a first-order nucleophilic substitution (SN1) reaction, where the rate-determining step is the ionization of the carbon-halogen bond to form a stable tertiary carbocation. The polarity and nucleophilicity of the solvent play a crucial role in stabilizing this intermediate and, consequently, in determining the overall reaction rate.

Comparative Kinetic Data for Tert-Butyl Chloride Solvolysis

The rate of solvolysis of tert-butyl chloride is highly dependent on the composition of the solvent. Generally, an increase in the polarity of the solvent leads to a significant increase in the reaction rate due to the effective stabilization of the carbocation intermediate. The following table summarizes the first-order rate constants (k) for the solvolysis of tert-butyl chloride in various aqueous-organic solvent mixtures at 25 °C.

Solvent System (v/v %)Rate Constant (k) s⁻¹
100% H₂O1.4 x 10⁻²
90% H₂O - 10% Ethanol4.0 x 10⁻³
80% H₂O - 20% Ethanol1.0 x 10⁻³
70% H₂O - 30% Ethanol3.2 x 10⁻⁴
60% H₂O - 40% Ethanol1.0 x 10⁻⁴
50% H₂O - 50% Ethanol3.2 x 10⁻⁵
90% H₂O - 10% Acetone6.0 x 10⁻³
80% H₂O - 20% Acetone1.2 x 10⁻³
70% H₂O - 30% Acetone3.0 x 10⁻⁴

Note: The values presented are approximate and collated from various literature sources for comparative purposes.

Expected Kinetic Behavior of Tert-Butyl Fluoride

The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. Consequently, the rate of solvolysis of this compound is expected to be considerably slower than that of tert-butyl chloride under identical conditions. The higher activation energy required to break the C-F bond would lead to smaller rate constants. However, the overall trend of increasing reaction rate with increasing solvent polarity is expected to be similar for both compounds, as the stabilization of the resulting tert-butyl carbocation by the solvent remains the key driving factor for the reaction.

Experimental Protocols

The kinetic analysis of the solvolysis of tert-butyl halides can be performed using several methods. The choice of method often depends on the solvent system and the desired precision. Two common methods are detailed below.

Titrimetric Method

This method involves monitoring the production of acidic byproduct (HX) over time.

Materials:

  • Tert-butyl halide (e.g., tert-butyl chloride)

  • Aqueous-organic solvent mixtures (e.g., ethanol-water, acetone-water)

  • Standardized sodium hydroxide (NaOH) solution (approx. 0.05 M)

  • Indicator solution (e.g., bromothymol blue)

  • Ice bath

  • Constant temperature water bath

  • Burette, pipettes, and conical flasks

Procedure:

  • Prepare the desired solvent mixture and bring it to the reaction temperature in a constant temperature water bath.

  • Initiate the reaction by adding a known amount of tert-butyl halide to the pre-heated solvent mixture and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of a solvent that stops the reaction (e.g., cold acetone).

  • Titrate the quenched aliquot with the standardized NaOH solution using a suitable indicator to determine the concentration of the acid produced.

  • Continue taking aliquots at regular intervals until the reaction is substantially complete.

  • The first-order rate constant (k) is then determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH required at time t, and V∞ is the volume required at the completion of the reaction. The slope of this plot is equal to -k.

Conductometric Method

This method relies on the change in the electrical conductivity of the solution as the non-ionic reactant is converted into ionic products.

Materials:

  • Tert-butyl halide

  • Aqueous-organic solvent mixtures

  • Conductivity meter and probe

  • Constant temperature water bath

  • Magnetic stirrer

Procedure:

  • Calibrate the conductivity meter using standard solutions.

  • Place the desired solvent mixture in a reaction vessel equipped with a magnetic stirrer and the conductivity probe, and allow it to equilibrate in a constant temperature water bath.

  • Initiate the reaction by injecting a small, known amount of the tert-butyl halide into the solvent and start recording the conductivity as a function of time.

  • The first-order rate constant can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at the end of the reaction. The slope of the resulting straight line is equal to -k.

Signaling Pathways and Experimental Workflows

Solvolysis_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Data Analysis prep_solvent Prepare Solvent Mixture thermostat Equilibrate at Constant Temperature prep_solvent->thermostat prep_reagents Prepare Reagent Solutions (Substrate, Titrant) prep_reagents->thermostat initiate Initiate Reaction (t=0) thermostat->initiate monitor Monitor Reaction Progress (Titration or Conductometry) initiate->monitor quench Quench Aliquots (Titrimetric Method) monitor->quench if titrimetric collect_data Collect Data (Volume/Conductivity vs. Time) monitor->collect_data if conductometric quench->collect_data plot_data Plot ln(V∞-Vt) or ln(G∞-Gt) vs. Time collect_data->plot_data calc_k Calculate Rate Constant (k) from Slope plot_data->calc_k calc_params Calculate Activation Parameters (ΔH‡, ΔS‡) from k at different T calc_k->calc_params

Caption: Workflow for the kinetic analysis of tert-butyl halide solvolysis.

This guide provides a framework for understanding and performing the kinetic analysis of tert-butyl halide solvolysis. While the focus has been on tert-butyl chloride due to the availability of data, the principles and experimental procedures are directly applicable to the study of this compound, with the expectation of observing significantly slower reaction rates.

The Role of tert-Butyl Moieties in Enhancing Selectivity for Complex Molecule Fluorination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The strategic incorporation of fluorine into complex organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. However, achieving high selectivity during the fluorination of intricate molecular scaffolds remains a significant challenge. This guide provides a comparative analysis of fluorination strategies where the tert-butyl group plays a pivotal role, not as a direct fluorinating agent in the form of tert-butyl fluoride, but as a critical component in reagents and solvent systems that enhance selectivity and performance. We will explore how the unique steric and electronic properties of the tert-butyl moiety are leveraged to improve reaction outcomes compared to traditional fluorinating agents.

tert-Butanol-Mediated Nucleophilic Fluorination: Taming the Fluoride Ion

In nucleophilic fluorination, a common challenge is the high basicity of the fluoride ion, which can lead to undesired elimination side reactions, particularly with secondary alkyl halides or sulfonates. The use of tert-alcohols, such as tert-butanol, as a reaction medium or as an additive has emerged as a powerful strategy to enhance the nucleophilicity of fluoride sources while suppressing their basicity. This effect is attributed to hydrogen bonding between the tert-alcohol and the fluoride ion, which reduces the ion's basic character and favors the desired S(_N)2 substitution pathway over the E2 elimination pathway.[1][2]

A notable advancement in this area is the use of the crystalline and less hygroscopic tetrabutylammonium tetra(tert-butyl alcohol)-coordinated fluoride complex, TBAF(tBuOH)(_4).[3][4] This reagent provides a stable, soluble, and highly effective fluoride source with attenuated basicity, leading to improved yields and selectivity in the fluorination of alkyl halides with a reduced incidence of elimination byproducts.[3][5]

Comparative Performance of Fluoride Sources

The following table summarizes the comparative performance of tetrabutylammonium fluoride (TBAF) in different solvent systems for the nucleophilic fluorination of a model primary haloalkane, 2-(3-iodopropoxy)naphthalene. The data clearly illustrates the superior yield achieved when using a tert-alcohol as the solvent.

Fluoride SourceSolventTemperatureTime (h)Yield of Fluorinated Product (%)Reference
TBAFAcetonitrileReflux138[6]
CsFt-Amyl alcohol100 °C15[6]
TBAF t-Amyl alcohol 100 °C 1 76 [6]
Experimental Protocol: Nucleophilic Fluorination using TBAF in a tert-Alcohol Medium

Reaction: Fluorination of 2-(3-iodopropoxy)naphthalene.[6]

Materials:

  • 2-(3-iodopropoxy)naphthalene (1 equivalent)

  • Tetrabutylammonium fluoride (TBAF) (1.5 equivalents)

  • t-Amyl alcohol (as solvent)

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of 2-(3-iodopropoxy)naphthalene in t-amyl alcohol, add TBAF (1.5 equivalents).

  • Stir the reaction mixture at 100 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 2-(3-fluoropropoxy)naphthalene.

G cluster_0 Mechanism of Selectivity Enhancement F_ion F⁻ (Fluoride Ion) H_bond Hydrogen Bonding F_ion->H_bond tBuOH tert-Butanol tBuOH->H_bond Nucleophilicity Increased Nucleophilicity H_bond->Nucleophilicity Basicity Reduced Basicity H_bond->Basicity SN2 SN2 Pathway (Substitution) Nucleophilicity->SN2 E2 E2 Pathway (Elimination) Favored Favored Suppressed Suppressed

Caption: Mechanism of Selectivity Enhancement by tert-Butanol.

Deoxofluorinating Agents with tert-Butyl Groups for Enhanced Stability and Selectivity

Deoxofluorination, the conversion of alcohols and carbonyls to their corresponding fluorinated analogues, is a critical transformation in medicinal chemistry. While reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are widely used, they suffer from thermal instability and can generate corrosive HF byproducts.[7]

The development of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, commercially known as Fluolead®, represents a significant advancement. The strategic placement of a bulky tert-butyl group on the phenyl ring enhances the reagent's thermal stability and fluorination reactivity.[8] The tert-butyl group, along with the two methyl groups, sterically hinders unwanted side reactions and promotes the formation of an ionic intermediate that facilitates high-yield fluorination.[8]

Comparative Properties of Deoxofluorinating Agents
ReagentStructureDecomposition Temp. (°C)Key AdvantagesKey Disadvantages
DAST Et(_2)NSF(_3)~140Commercially availableThermally unstable, generates HF, can lead to elimination byproducts
Deoxo-Fluor® (MeOCH(_2)CH(2))({2})NSF(_3)~140More thermally stable than DASTGenerates HF, can be costly
Fluolead® 4-tBu-2,6-Me(_2)C(_6)H(_2)SF(_3)>200 (for related structures)High thermal stability, high reactivity, crystalline solid, resistant to aqueous hydrolysisHigher manufacturing cost compared to DAST
Comparative Reactivity in the Fluorination of Benzyl Alcohol
ReagentYield of Benzyl Fluoride (%)Reference
Phenylsulfur trifluoride25[8]
4-Methylphenylsulfur trifluoride19[8]
4-tert-Butylphenylsulfur trifluoride52[8]
4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead®) 88 [8]
Experimental Protocol: Deoxofluorination using Fluolead®

Reaction: Fluorination of Benzyl Alcohol.[8]

Materials:

  • Benzyl alcohol (1 equivalent)

  • 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead®) (1.1 equivalents)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve benzyl alcohol in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add Fluolead® (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir for the specified time (e.g., 2 hours), monitoring progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent.

  • Combine the organic layers, wash with water and brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue via column chromatography to obtain benzyl fluoride.

G cluster_1 Late-Stage Fluorination Workflow Start Complex Molecule (e.g., with -OH group) Reagent Select Fluorinating Agent (e.g., Fluolead®) Reaction Fluorination Reaction Start->Reaction Reagent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography Workup->Purification Product Fluorinated Product Purification->Product Analysis Characterization (NMR, MS) Product->Analysis

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling tert-Butyl Fluoride

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of pharmaceutical research and development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of tert-Butyl fluoride, ensuring the well-being of laboratory personnel and the integrity of your research. By adhering to these protocols, you can minimize risks and streamline your operational workflow.

Physical and Chemical Properties of this compound

Understanding the fundamental properties of this compound is the first step toward safe handling. This volatile, colorless liquid presents several hazards that necessitate careful management.

PropertyValueSource
Molecular Formula C₄H₉F[1]
Molecular Weight 76.11 g/mol [1]
Appearance Colorless liquid[2]
Odor Faint, sweet, ether-like[2]
Boiling Point 27-28.4 °C (80.6-83.1 °F) at 760 mmHg[1][2]
Melting Point -99 °C (-146.2 °F)[2]
Density 0.76 g/cm³[1]
Vapor Pressure 708 mmHg at 25°C[1]
Flash Point Highly Flammable (Specific value not provided, but considered a flammable liquid)[3]
Solubility Insoluble in water; soluble in organic solvents.[2][4]

Personal Protective Equipment (PPE) for Handling this compound

A multi-layered approach to personal protective equipment is crucial when working with this compound. The following table outlines the recommended PPE for various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (in a fume hood) Safety glasses with side shields or chemical splash goggles.[4]Nitrile or neoprene gloves (double gloving recommended). For extended contact, butyl rubber gloves are preferred.[5][6]Flame-resistant lab coat.[7]Not generally required when working in a properly functioning chemical fume hood.
Handling Outside of a Fume Hood (small quantities) Chemical splash goggles and a face shield.[8]Butyl rubber gloves.[6]Flame-resistant lab coat and a chemical-resistant apron.[7]A NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment.[4]
Spill Cleanup Chemical splash goggles and a face shield.[8]Heavy-duty butyl rubber gloves.[5]Chemical-resistant suit or coveralls and boots.A full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be required depending on the spill size and ventilation.[4]
Emergency (e.g., large spill or fire) Full-face SCBA.Heavy-duty chemical resistant gloves (butyl rubber).[5]Fully encapsulating, chemical-resistant suit.Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA).[4]

Experimental Protocol: Use of this compound as a Reagent in a Nucleophilic Fluorination Reaction

This protocol outlines a standard laboratory procedure involving this compound. Note: This is a generalized procedure and should be adapted to the specific requirements of your experiment. A thorough risk assessment must be conducted before commencing any new procedure.

Objective: To perform a nucleophilic fluorination reaction using this compound as the fluoride source.

Materials:

  • This compound

  • Substrate

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Stir bar

  • Round-bottom flask

  • Septum

  • Needles and syringes

  • Inert gas source (e.g., Nitrogen or Argon)

  • Heating mantle with a stirrer

  • Thermometer

  • Condenser

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Work-up and purification solvents and equipment

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required PPE as outlined in the "Routine Handling" scenario in the table above.

    • Set up the reaction apparatus (round-bottom flask with a stir bar, condenser, and inert gas inlet) inside the fume hood.

    • Flame-dry the glassware to remove any residual moisture.

    • Cool the glassware to room temperature under a stream of inert gas.

  • Reaction Setup:

    • Add the substrate and anhydrous solvent to the reaction flask via a syringe.

    • Begin stirring the solution.

    • Carefully measure the required volume of this compound in a graduated cylinder or via syringe inside the fume hood.

    • Slowly add the this compound to the reaction mixture at the desired temperature (this may require cooling the reaction flask in an ice bath).

  • Reaction Monitoring:

    • Heat the reaction to the desired temperature using a heating mantle.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Slowly and carefully quench the reaction by adding the quenching solution. Be aware of potential gas evolution.

    • Transfer the mixture to a separatory funnel and perform an aqueous work-up to extract the product.

    • Dry the organic layer over an appropriate drying agent (e.g., anhydrous magnesium sulfate).

    • Filter off the drying agent.

  • Purification and Waste Disposal:

    • Remove the solvent using a rotary evaporator.

    • Purify the crude product using a suitable technique (e.g., column chromatography or distillation).

    • Dispose of all chemical waste, including empty containers, according to the disposal plan outlined below.

Decision-Making for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow This compound PPE Selection cluster_assessment Hazard Assessment cluster_scenarios Task Scenarios cluster_ppe Required PPE start Start: Assess Task task_type What is the task? start->task_type routine Routine Handling (in fume hood) task_type->routine Routine outside_hood Handling Outside Hood (small quantity) task_type->outside_hood Non-Routine/ Outside Hood spill Spill Cleanup task_type->spill Spill ppe_routine Safety Glasses/Goggles Nitrile/Neoprene Gloves Flame-Resistant Lab Coat routine->ppe_routine ppe_outside Goggles & Face Shield Butyl Rubber Gloves FR Lab Coat & Apron Respirator (if needed) outside_hood->ppe_outside ppe_spill Goggles & Face Shield Heavy-Duty Butyl Gloves Chemical Suit/Coveralls Respirator/SCBA spill->ppe_spill

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl fluoride
Reactant of Route 2
tert-Butyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.